4,4-Bis(Diethoxyphosphoryl)butan-1-ol
Description
Properties
IUPAC Name |
4,4-bis(diethoxyphosphoryl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O7P2/c1-5-16-20(14,17-6-2)12(10-9-11-13)21(15,18-7-3)19-8-4/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADQNGBXPIXCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCCO)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,4-Bis(Diethoxyphosphoryl)butan-1-ol chemical structure and properties
This is an in-depth technical guide on 4,4-Bis(Diethoxyphosphoryl)butan-1-ol , also known as Tetraethyl 4-hydroxybutane-1,1-diyldiphosphonate .
Chemical Structure, Synthesis, and Applications in Drug Delivery
Executive Summary
4,4-Bis(Diethoxyphosphoryl)butan-1-ol is a specialized organophosphorus intermediate critical to the development of bone-targeting therapeutics and dental materials. As a functionalized geminal bisphosphonate, it features a P-C-P backbone known for its high affinity to hydroxyapatite (the mineral component of bone) and enzymatic stability. Unlike clinical bisphosphonates (e.g., Alendronate) which possess a hydroxyl group at the geminal carbon (P-C(OH)-P), this molecule features a propyl linker terminating in a primary alcohol. This structural distinction allows it to serve as a versatile "anchor," enabling the conjugation of therapeutic agents, fluorophores, or polymers to bone surfaces without compromising the stability of the bisphosphonate moiety.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | Tetraethyl (4-hydroxybutane-1,1-diyl)bis(phosphonate) |
| Common Name | 4,4-Bis(Diethoxyphosphoryl)butan-1-ol |
| Molecular Formula | C₁₂H₂₈O₇P₂ |
| Molecular Weight | 346.29 g/mol |
| Physical State | Viscous, colorless to pale yellow liquid |
| Solubility | Soluble in polar organic solvents (Chloroform, Methanol, Ethanol, DMSO); Slightly soluble in water |
| CAS Number | Refer to specific vendor (e.g., 104199-63-1 for related analogs; verify batch) |
Structural Analysis
The molecule consists of three distinct functional domains:
-
Bisphosphonate Head (C1): Two diethoxyphosphoryl groups attached to a single carbon (C1). This domain is responsible for chelation to calcium ions in hydroxyapatite.
-
Propyl Linker (C2-C4): A three-carbon aliphatic chain that provides steric separation between the binding head and the payload.
-
Primary Hydroxyl Group (C4-OH): A reactive handle for chemical conjugation (e.g., esterification, oxidation, or conversion to a leaving group).
Synthesis & Manufacturing Protocols
The synthesis of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol is typically achieved via a Michael addition followed by reduction. This route is preferred for its operational simplicity and scalability compared to direct alkylation methods.
Core Synthesis Workflow
-
Michael Addition: Reaction of tetraethyl methylenebisphosphonate with acrolein to form the aldehyde intermediate.
-
Reduction: Selective reduction of the aldehyde to the primary alcohol using Sodium Borohydride (
).
Detailed Protocol
Step 1: Formation of 4,4-Bis(diethoxyphosphoryl)butanal
-
Reagents: Tetraethyl methylenebisphosphonate (1.0 eq), Acrolein (1.2 eq), Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (catalytic amount), Anhydrous THF.
-
Procedure:
-
Dissolve tetraethyl methylenebisphosphonate in anhydrous THF under
atmosphere. -
Cool to 0°C and add the base (KOtBu) to generate the carbanion.
-
Add acrolein dropwise, maintaining the temperature below 5°C to prevent polymerization.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Validation: Monitor by TLC or
NMR (disappearance of vinyl protons of acrolein). -
Workup: Quench with saturated
, extract with DCM, and concentrate.
-
Step 2: Reduction to 4,4-Bis(Diethoxyphosphoryl)butan-1-ol
-
Reagents: Crude aldehyde from Step 1,
(0.5 eq), Ethanol/THF (1:1). -
Procedure:
-
Dissolve the crude aldehyde in Ethanol/THF at 0°C.
-
Add
portion-wise. -
Stir at 0°C for 1 hour, then warm to room temperature.
-
Workup: Quench with dilute HCl (careful of gas evolution), extract with chloroform, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (SiO₂, MeOH:DCM gradient 0-5%).
-
Synthesis Logic Diagram
Caption: Two-step synthesis via Michael addition of acrolein followed by hydride reduction.
Physical & Chemical Properties[1][2][4][6][7][8][9][10][11]
Spectroscopic Characterization
-
NMR (CDCl₃, 400 MHz):
-
1.25–1.35 (t, 12H,
) -
1.6–1.9 (m, 4H,
) -
2.3–2.5 (tt, 1H,
) -
3.65 (t, 2H,
) -
4.1–4.2 (m, 8H,
)
-
1.25–1.35 (t, 12H,
-
NMR (CDCl₃): Single singlet or multiplet around
20–25 ppm (typical for gem-bisphosphonates).
Stability Profile
-
Hydrolytic Stability: The P-C-P bond is resistant to enzymatic hydrolysis, unlike P-O-P (pyrophosphate) bonds. The ester groups (P-OEt) are stable at neutral pH but can be hydrolyzed to phosphonic acids using Trimethylsilyl bromide (TMSBr) followed by methanolysis.
-
Thermal Stability: Stable up to ~150°C; decomposition may occur at higher temperatures with elimination of ethylene.
Functionalization & Applications
Drug Delivery Conjugates (Bone Targeting)
The primary application of this alcohol is as a "linker" to attach drugs to bone. The hydroxyl group acts as a nucleophile or can be activated to an electrophile.
Common Conjugation Strategies:
-
Esterification: Reaction with carboxylic acid-containing drugs (e.g., NSAIDs, chemotherapeutics) using DCC/DMAP.
-
Activation: Conversion to a Tosylate or Mesylate, followed by nucleophilic displacement by amines (e.g., to create amino-bisphosphonate analogs).
-
Polymerization: Reaction with methacryloyl chloride to form monomers (e.g., for dental adhesives or bone cements).
Functionalization Workflow
Caption: Divergent synthetic pathways for utilizing the hydroxyl handle in drug discovery and materials science.
Safety & Handling
-
Hazards: Organophosphonates can be mild irritants. The precursor (acrolein) is highly toxic and lachrymatory; all synthesis steps involving acrolein must be performed in a fume hood.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. Hygroscopic; keep away from moisture to prevent partial hydrolysis of esters. -
Disposal: Dispose of as organophosphorus waste. Do not mix with strong oxidizers.[1]
References
-
Synthesis of Bisphosphonate Monomers: Bilgici, Z. S., et al. (2014).[2][3] "Synthesis and polymerizations of novel bisphosphonate-containing methacrylates derived from alkyl α-hydroxymethacrylates." Polymer International.[3] Link
-
Dental Adhesive Applications: Caglayan, A., et al. (2014). "Synthesis, Photopolymerization, and Adhesive Properties of Hydrolytically Stable Phosphonic Acid-Containing (Meth)acrylamides." Journal of Polymer Science Part A: Polymer Chemistry. Link
-
General Bisphosphonate Synthesis: McKenna, C. E., et al. (2008). "Functionalized gem-Bisphosphonates: Advances in the Synthesis and Prospects for Biomedical Application." Current Organic Chemistry. Link
-
Michael Addition Protocols: Yahyaoui, M., et al. (2018).[4] "Tetraethyl Methylenebisphosphonate: A Versatile Reagent." ResearchGate. Link
Sources
An In-Depth Technical Guide to Gem-Bisphosphonate Alcohol Linkers for Bone Targeting
This guide provides a comprehensive technical overview of gem-bisphosphonate alcohol linkers, a critical technology for the targeted delivery of therapeutic agents to bone tissue. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles, synthesis, and application of these powerful bone-homing moieties.
Introduction: The Rationale for Bone-Targeted Drug Delivery
Bone diseases, including osteoporosis, osteosarcoma, and metastatic bone cancers, present significant therapeutic challenges.[1][2] Systemic administration of potent drugs often leads to undesirable side effects and limited efficacy due to poor localization at the site of action.[1][2] Bone-targeted drug delivery strategies aim to overcome these hurdles by concentrating therapeutic agents within the bone microenvironment, thereby enhancing their therapeutic index.[1][3]
Bisphosphonates (BPs) are a class of drugs that exhibit a remarkable affinity for the hydroxyapatite mineral component of bone.[4][5] This inherent bone-seeking property makes them ideal candidates for development as targeting ligands in drug delivery systems.[1][4] The geminal bisphosphonate structure, characterized by a P-C-P backbone, is crucial for this high-affinity binding.[6][7] The "gem-" designation signifies that both phosphonate groups are attached to the same carbon atom.
The incorporation of an alcohol linker onto the gem-bisphosphonate scaffold provides a versatile handle for the conjugation of a wide array of therapeutic molecules, from small-molecule drugs to larger biologics. This guide will focus specifically on the synthesis, characterization, and application of these gem-bisphosphonate alcohol linkers.
Mechanism of Bone Targeting: A Physicochemical Perspective
The exceptional affinity of gem-bisphosphonates for bone mineral is a result of their structural similarity to endogenous pyrophosphate.[5] The two phosphonate groups chelate calcium ions on the surface of hydroxyapatite crystals, forming a stable, multidentate coordination complex.[8] This interaction is highly specific and allows for the preferential accumulation of bisphosphonate-conjugated molecules in areas of active bone remodeling, where the mineral matrix is more accessible.[9][10]
The strength of this binding can be modulated by the substituents on the central carbon atom of the P-C-P moiety.[11] For instance, the presence of a hydroxyl group on this carbon, as seen in many clinically used bisphosphonates like zoledronate and alendronate, further enhances the binding affinity to hydroxyapatite.[12][13]
Synthesis of Gem-Bisphosphonate Alcohol Linkers: A Step-by-Step Protocol
The synthesis of gem-bisphosphonate alcohol linkers can be achieved through various established chemical routes. A common and effective method involves a one-pot reaction of a carboxylic acid with tris(trimethylsilyl) phosphite.[11] This approach offers a versatile platform for creating a diverse library of linkers.
Experimental Protocol: Synthesis of a Generic Hydroxy-gem-bisphosphonate Linker
Materials:
-
Carboxylic acid with a protected alcohol functionality (e.g., 4-(tert-butyldimethylsilyloxy)butanoic acid)
-
Tris(trimethylsilyl) phosphite
-
Catecholborane
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the protected carboxylic acid (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add tris(trimethylsilyl) phosphite (2.2 equivalents) followed by the dropwise addition of catecholborane (1.1 equivalents) at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Deprotection: Upon completion, quench the reaction by the slow addition of methanol. The resulting solution is then concentrated under reduced pressure. The residue is subsequently treated with aqueous HCl to hydrolyze the silyl esters and deprotect the alcohol, yielding the desired gem-bisphosphonate alcohol linker.
-
Purification: The crude product can be purified by ion-exchange chromatography or recrystallization to obtain the final, high-purity linker.
Self-Validation:
-
Characterization: The structure and purity of the synthesized linker should be confirmed using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry.[14]
-
Functional Group Analysis: The presence of the free hydroxyl group should be confirmed by infrared (IR) spectroscopy.
Conjugation to Therapeutic Agents
The alcohol functionality of the linker provides a convenient point of attachment for various therapeutic payloads. The choice of conjugation chemistry will depend on the functional groups available on the drug molecule.
Example Protocol: Conjugation of an Amine-Containing Drug
-
Activation of the Linker: The hydroxyl group of the gem-bisphosphonate alcohol linker is first activated, for example, by conversion to a mesylate or tosylate, to create a good leaving group.
-
Nucleophilic Substitution: The amine-containing drug is then reacted with the activated linker in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the nucleophilic substitution reaction, forming a stable amine linkage.
-
Purification and Characterization: The resulting conjugate is purified using techniques such as High-Performance Liquid Chromatography (HPLC). The final product is characterized by LC-MS and NMR to confirm its identity and purity.
In Vitro and In Vivo Evaluation of Bone-Targeting Conjugates
A critical aspect of developing bone-targeted therapies is the rigorous evaluation of their binding affinity, stability, and efficacy.
In Vitro Bone Binding Assays
-
Hydroxyapatite Binding Assay: This assay quantifies the affinity of the conjugate for synthetic bone mineral.[12][13] A common method involves incubating the conjugate with hydroxyapatite particles and measuring the amount of unbound conjugate remaining in the supernatant, often by UV-Vis spectroscopy or HPLC.[12][13]
-
Competitive Binding Assays: To determine the relative binding affinity, a competition experiment can be performed where the conjugate competes with a known bone-binding agent (e.g., a fluorescently labeled bisphosphonate) for binding to hydroxyapatite.[12]
| Bisphosphonate | Relative Binding Affinity to Hydroxyapatite |
| Pamidronate | Highest |
| Alendronate | High |
| Zoledronate | High |
| Risedronate | Moderate |
| Ibandronate | Lower |
| Data compiled from multiple sources indicating a general trend.[12][13] |
Linker Stability Studies
It is crucial that the linker remains stable in systemic circulation to ensure the drug is delivered to the bone before being prematurely released.[15] Stability can be assessed by incubating the conjugate in plasma or serum from different species and analyzing for degradation products over time using LC-MS.[16]
In Vivo Models
Animal models are essential for evaluating the biodistribution, pharmacokinetics, and therapeutic efficacy of bone-targeting conjugates.[17]
-
Biodistribution Studies: The conjugate, often radiolabeled or fluorescently tagged, is administered to animals (e.g., mice or rats).[15] At various time points, tissues are harvested, and the amount of conjugate in each organ is quantified to determine the extent of bone targeting.
-
Efficacy Studies: In disease models, such as rodent models of osteoporosis or bone metastasis, the therapeutic effect of the conjugate is evaluated by measuring parameters like bone mineral density, tumor burden, or survival rates.[18][19] For example, a gemcitabine-bisphosphonate conjugate has been shown to reduce the number and size of bone metastases in a mouse model of breast cancer.[18]
Applications and Future Directions
The gem-bisphosphonate alcohol linker technology has been successfully applied to deliver a variety of therapeutic agents to bone, including:
-
Anticancer drugs: For the treatment of primary and metastatic bone cancers.[14][18][19]
-
Anti-inflammatory agents: For conditions like osteoarthritis.[1]
-
Antibiotics: For the targeted treatment of bone infections such as osteomyelitis.[8]
-
Anabolic agents: To promote bone growth in osteoporosis.[1]
Future research is focused on developing more sophisticated linker technologies, such as cleavable linkers that release the drug in response to the specific microenvironment of diseased bone (e.g., low pH or high enzyme activity).[20] Additionally, the conjugation of bisphosphonates to nanoparticles and other drug delivery platforms is an active area of investigation to further enhance bone targeting and therapeutic efficacy.[20][21]
References
-
Jahnke, W., et al. (2010). An in vitro assay to measure targeted drug delivery to bone mineral. ChemMedChem, 5(5), 755-761. [Link]
-
Farrell, K. B., et al. (2018). Bisphosphonate conjugation for bone specific drug targeting. Bone Reports, 9, 47-60. [Link]
-
Jahnke, W., et al. (2010). An in vitro assay to measure targeted drug delivery to bone mineral. ChemMedChem, 5(5), 755-761. [Link]
-
Henneman, Z. J., et al. (2008). Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro. Journal of Biomedical Materials Research Part A, 85A(4), 993-1000. [Link]
-
Mintz, K. J., et al. (2021). In vivo characterization of carbon dots–bone interactions: toward the development of bone-specific nanocarriers for drug delivery. Nanomedicine: Nanotechnology, Biology and Medicine, 36, 102422. [Link]
-
Paolino, D., et al. (2015). Bisphosphonate–polyaspartamide conjugates as bone targeted drug delivery systems. Journal of Materials Chemistry B, 3(2), 250-259. [Link]
-
Aderibigbe, B. A. (2021). Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer. Molecules, 26(13), 3937. [Link]
-
Leblanc, P. J., et al. (2011). Targeted delivery to bone and mineral deposits using bisphosphonate ligands. Advanced Drug Delivery Reviews, 63(13), 1277-1286. [Link]
-
S, S., & V, P. (2021). Green synthesis and characterization of bisphosphonate conjugated gold nanoparticle with Asparagus racemosus root extract. Journal of Applied Pharmaceutical Science, 11(08), 118-123. [Link]
-
Aderibigbe, B. A. (2021). Bisphosphonate-Based Conjugates and Derivatives. Encyclopedia.pub. [Link]
-
Aderibigbe, B. A. (2021). Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer. Molecules, 26(13), 3937. [Link]
-
Jung, S., et al. (2022). Rational Design of Bisphosphonate Lipid-like Materials for mRNA Delivery to the Bone Microenvironment. ACS Nano, 16(6), 9403-9415. [Link]
-
Bastola, S. (2025). Dual-Targeted, Stimuli-Responsive PLGA Nanoparticles for Osteoporosis: Co-Functionalization with Bone- and Osteoclast-Specific Ligands Enables Controlled Risedronate Delivery. Preprint. [Link]
-
Li, C., et al. (2022). Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease. Frontiers in Bioengineering and Biotechnology, 10, 891924. [Link]
-
Nancollas, G. H., et al. (2006). Summary of Data on the Bisphosphonates Studied, Showing Binding Affinities of HAP Columns, 24-hour Skeletal Uptake in Rats, Inhibition of FPPS in Vitro, and Increases in BMD in Vivo. Bone, 38(5), 617-627. [Link]
-
Zhang, Y., et al. (2021). Delivery methods of bisphosphonates & bone tumors. Drug Design, Development and Therapy, 15, 5049-5060. [Link]
-
El-Mabhouh, A. A., et al. (2011). A conjugate of gemcitabine with bisphosphonate (Gem/BP) shows potential as a targeted bone-specific therapeutic agent in an animal model of human breast cancer bone metastases. Cancer Cell International, 11, 23. [Link]
-
Romanenko, V. D. (2018). α-Heteroatom-substituted gem-Bisphosphonates: Advances in the Synthesis and Prospects for Biomedical Application. Current Organic Chemistry, 22(12), 1166-1215. [Link]
-
Wu, Y., et al. (2020). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules, 25(14), 3283. [Link]
-
Romanenko, V. D. (2018). Advances in the Synthesis of Functional α-Organyl gem-Bisphosphonates for Biomedical Applications. In Topics in Anti-Cancer Research. Bentham Science Publishers. [Link]
-
Nancollas, G. H., et al. (2006). Differences between bisphosphonates in binding affinities for hydroxyapatite. Bone, 38(5), 617-627. [Link]
-
McKenna, C. E., et al. (2018). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone, 116, 1-18. [Link]
-
Wu, Y., et al. (2020). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules, 25(14), 3283. [Link]
-
Aderibigbe, B. A. (2017). Design and Biological Evaluation of Delivery Systems Containing Bisphosphonates. Molecules, 22(6), 947. [Link]
-
Li, M., et al. (2024). Alendronate Functionalized Bone-Targeting Pomolic Acid Liposomes Restore Bone Homeostasis for Osteoporosis Treatment. International Journal of Nanomedicine, 19, 7091-7110. [Link]
-
Lee, C. S., et al. (2023). Advances in Bone-Targeting Drug Delivery: Emerging Strategies Using Adeno-Associated Virus. Pharmaceutics, 15(7), 1933. [Link]
-
Romanenko, V. D. (2018). α-Heteroatom-Substituted gem-Bisphosphonates: Advances in the Synthesis and Prospects for Biomedical Application. Current Organic Chemistry, 22(12), 1166-1215. [Link]
-
Miller, K., et al. (2021). Gemcitabine–Ibandronate Conjugate Enables the Bone-Targeted Combination Therapy in Bone Cancer: Synthesis and Efficacy in Combination with Docetaxel. Bioconjugate Chemistry, 32(12), 2534-2543. [Link]
-
McLaren, S. G., et al. (2021). Development of Bisphosphonate-Conjugated Antibiotics to Overcome Pharmacodynamic Limitations of Local Therapy: Initial Results with Carbamate Linked Sitafloxacin and Tedizolid. Pharmaceuticals, 14(6), 583. [Link]
-
Fleisch, H. (1998). Bisphosphonates: Mechanisms of Action. Endocrine Reviews, 19(1), 80-100. [Link]
-
Tu, K. N., et al. (2023). Bisphosphonate. In StatPearls. StatPearls Publishing. [Link]
-
Bastola, S. (2025). Dual-Targeted, Stimuli-Responsive PLGA Nanoparticles for Osteoporosis: Co-Functionalization with Bone- and Osteoclast-Specific Ligands Enables Controlled Risedronate Delivery. Preprint. [Link]
-
Rogers, M. J. (2011). Bisphosphonate mechanism of action. Clinical Pharmacokinetics & Therapeutics, 90(5), 619-621. [Link]
-
Dr. G Bhanu Prakash. (2023, August 16). Bisphosphonates Pharmacology USMLE Step 1 [Video]. YouTube. [Link]
-
Coxon, F. P., et al. (2008). Fluorescent Risedronate Analogues Reveal Bisphosphonate Uptake by Bone Marrow Monocytes and Localization Around Osteocytes In Vivo. Journal of Bone and Mineral Research, 23(4), 518-529. [Link]
-
Romanenko, V. D. (2018). α-Heteroatom-substituted gem-Bisphosphonates: Advances in the Synthesis and Prospects for Biomedical Application. Current Organic Chemistry, 22(12), 1166-1215. [Link]
-
Martin, T. J., & Gill, M. (2000). Bisphosphonates - mechanisms of action. Australian Prescriber, 23(6), 130-132. [Link]
-
Kim, H., et al. (2020). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 12(11), 1083. [Link]
-
Young, R. N., & Grynpas, M. (2013). Targeting therapeutics to bone by conjugation with bisphosphonates. Journal of Medicinal Chemistry, 56(19), 7467-7477. [Link]
Sources
- 1. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease [frontiersin.org]
- 4. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Design and Biological Evaluation of Delivery Systems Containing Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. ClinPGx [clinpgx.org]
- 11. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vitro assay to measure targeted drug delivery to bone mineral - OAK Open Access Archive [oak.novartis.com]
- 13. An in vitro assay to measure targeted drug delivery to bone mineral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. summit.sfu.ca [summit.sfu.ca]
- 16. mdpi.com [mdpi.com]
- 17. Bisphosphonate–polyaspartamide conjugates as bone targeted drug delivery systems - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. A conjugate of gemcitabine with bisphosphonate (Gem/BP) shows potential as a targeted bone-specific therapeutic agent in an animal model of human breast cancer bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Green synthesis and characterization of bisphosphonate conjugated gold nanoparticle with Asparagus racemosus root extract - PMC [pmc.ncbi.nlm.nih.gov]
Targeting the Mineral Matrix: A Technical Guide to Bone-Seeking Moieties
Introduction: The Skeleton as a Depot
The skeletal system is not merely a structural scaffold; for the drug delivery scientist, it represents a massive, mineralized depot. The challenge in treating skeletal pathologies—metastatic cancer, osteoporosis, or osteomyelitis—lies in the poor perfusion of cortical bone and the systemic toxicity of high-dose therapeutics.
This guide details the engineering of bone-seeking moieties : ligands that exploit the high affinity of specific functional groups for hydroxyapatite (HA), the primary mineral component of bone (
Mechanistic Foundation: The Hydroxyapatite Interface
The fundamental mechanism of bone targeting is calcium chelation . The crystal lattice of HA presents surface calcium ions (
The Tridentate Binding Model
Most effective moieties utilize a tridentate or bidentate binding geometry.
-
Bisphosphonates (BPs): The P-C-P backbone allows the two phosphonate groups (
) to coordinate with ions. The hydroxyl group at the position (in nitrogen-containing BPs) provides a third coordination site, significantly enhancing affinity (tridentate binding). -
Oligopeptides: Repeating units of Aspartic Acid (Asp) or Glutamic Acid (Glu) present carboxylate groups (
) that mimic the non-collagenous proteins (like osteopontin) naturally found in the bone matrix.[1]
The Arsenal: Comparative Analysis of Moieties
Bisphosphonates (The Gold Standard)
Bisphosphonates are the most potent bone seekers. However, their high affinity can be a double-edged sword, leading to indefinite retention in the skeleton and potential jaw osteonecrosis (ONJ).
-
Structure-Activity Relationship (SAR): The
side chain dictates antiresorptive potency (via FPP synthase inhibition), while the side chain (usually -OH) drives HA binding affinity. -
Affinity Hierarchy: Contrary to popular belief, higher antiresorptive potency does not equal higher binding affinity.
-
Binding Affinity Rank:Pamidronate > Alendronate > Zoledronate > Risedronate > Ibandronate [1].[2]
-
Implication: For a drug delivery vehicle where rapid surface saturation is required, Alendronate is often superior to Zoledronate, despite Zoledronate being a more potent drug.
-
Acidic Oligopeptides (The Biodegradable Alternative)
Peptides offer a "soft" targeting approach. They bind with lower affinity than BPs but are biodegradable, reducing the risk of long-term accumulation.
-
Asp vs. Glu: While both bind calcium, poly-aspartic acid (
) generally exhibits superior bone targeting in vivo compared to poly-glutamic acid ( ). This is likely due to the specific rotational freedom of the aspartic acid side chain allowing for a better geometric fit with the HA crystal lattice [2]. -
The "Rule of Six": A minimum of six repeating units (
or ) is the threshold for effective in vivo retention. Short peptides ( ) wash off too quickly; longer peptides ( ) offer diminishing returns on affinity vs. synthetic complexity [3].
Tetracyclines
Historically used as bone markers due to their fluorescence, tetracyclines bind HA via their enol-tricarbonylmethane system. While effective, their clinical utility in drug delivery is limited by photosensitivity and lower specificity compared to BPs.
Table 1: Comparative Technical Specifications
| Moiety Class | Mechanism | Relative HA Affinity ( | Bone Retention | Toxicity Risks | Best Use Case |
| Bisphosphonate (N-containing) | Tridentate chelation (P-C-P + OH) | High ( | Years (Indefinite) | ONJ, Nephrotoxicity | Permanent implants, anti-cancer conjugates |
| Oligopeptide (Asp)6 | Electrostatic/Coordination | Moderate ( | Weeks/Months | Low (Metabolizable) | Anabolic agents, transient delivery |
| Tetracycline | Enol-ring chelation | Low-Moderate | Months | Photosensitivity | Theranostics (Imaging + Therapy) |
Conjugation Chemistry: The "Smart" Linker
Attaching a drug to a bone-seeking moiety without a cleavable linker results in the drug being buried in the mineral matrix, rendering it pharmacologically inert. The linker must be stable in circulation but liable in the bone microenvironment.
Cathepsin K Cleavage
Osteoclasts secrete Cathepsin K (CatK) into the resorption lacunae to degrade collagen.[3]
-
Strategy: Use a peptide linker (e.g., Gly-Gly-Pro-Nle ) that is a specific substrate for CatK.
-
Result: The drug is released only when and where bone is being actively resorbed (e.g., at a metastasis site) [4].
Acid-Sensitive Linkers
The resorption lacuna is highly acidic (pH ~4.5-5.5) due to proton pump activity.
-
Strategy: Hydrazone or cis-aconityl linkers.
-
Result: Rapid hydrolysis upon acidification, releasing the payload.
Diagram 1: The Bone-Targeted Delivery Pathway
Caption: Logical flow of bone-targeted drug delivery, highlighting the critical transition from systemic circulation to the acidic resorption lacuna where linker cleavage occurs.
Experimental Validation: The Hydroxyapatite Binding Assay
Before in vivo biodistribution, every construct must pass the HA binding assay. This protocol validates the "bone-seeking" capability of your conjugate.[4]
Protocol: In Vitro HA Binding Efficiency
Reagents:
-
Synthesized Conjugate (Drug-Linker-Moiety)
-
Hydroxyapatite Powder (Type 1, Reagent Grade, Surface Area ~60
) -
Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Mimics physiological fluid)
Workflow:
-
Preparation: Suspend HA powder in Binding Buffer (10 mg/mL). Sonicate for 5 mins to disperse aggregates.
-
Incubation:
-
Prepare a 100
solution of your Conjugate. -
Mix 500
of Conjugate solution with 500 of HA suspension (Final HA conc: 5 mg/mL). -
Incubate at 37°C for 1 hour with gentle rotation (20 rpm).
-
-
Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Quantification:
-
Collect the supernatant.
-
Analyze the concentration of unbound drug in the supernatant using HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
Success Criteria:
-
High Affinity: > 80% binding under these conditions.
-
Moderate Affinity: 50-80% (Acceptable for peptide conjugates).
-
Fail: < 50% (Re-evaluate linker interference or moiety choice).
Diagram 2: HA Binding Assay Workflow
Caption: Step-by-step workflow for the in vitro Hydroxyapatite (HA) binding assay, the standard "Go/No-Go" validation step for bone-targeting conjugates.
Future Directions: Subcellular Targeting
The next generation of bone delivery does not just target the mineral; it targets the cell.
-
Aptamers: DNA/RNA sequences selected (SELEX) to bind specific osteoblast or osteoclast surface receptors.
-
Dual-Targeting: Combining a BP (for mineral anchorage) with a cathepsin-cleavable linker (for release) and a nuclear localization signal (NLS) to drive the payload into the osteoclast nucleus.
References
-
Novartis Institutes for BioMedical Research. (2015). An in vitro assay to measure targeted drug delivery to bone mineral.[2][5][6] PubMed.[2][7] Link
-
Sekido, T., et al. (2001).[6][8] Novel drug delivery system to bone using acidic oligopeptide: pharmacokinetic characteristics and pharmacological potential.[4][6][8][9] Journal of Drug Targeting.[6] Link
-
Kasugai, S., et al. (2000). Selective drug delivery to bone by aspartic acid oligopeptide.[4][6][9] Journal of Bone and Mineral Research. Link
-
Pan, X., et al. (2016). Cathepsin K-cleavable linkers for bone-targeted drug delivery. Journal of Controlled Release.[10] Link
Sources
- 1. Comparison of Technetium-99m-Labeled Pentapeptides as Bone Imaging Agents: Influence of Different Types of Acidic Amino Acids [jstage.jst.go.jp]
- 2. An in vitro assay to measure targeted drug delivery to bone mineral - OAK Open Access Archive [oak.novartis.com]
- 3. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel drug delivery system to bone using acidic oligopeptide: pharmacokinetic characteristics and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Tetraethyl Bisphosphonate Alcohol Derivatives: Synthetic Architectures & Medicinal Applications
This technical guide details the synthesis, stability, and medicinal utility of Tetraethyl Bisphosphonate (TEBP) Alcohol Derivatives . It focuses on the chemical engineering required to stabilize these labile intermediates and their application as "bone-seeking" vectors in drug delivery systems.
Executive Summary
Tetraethyl bisphosphonate alcohols represent a specialized class of organophosphorus intermediates used to generate high-affinity bone-targeting agents. While the free acid forms (e.g., etidronic acid) are clinically established for osteoporosis, the tetraethyl ester derivatives serve two distinct, critical roles in medicinal chemistry:
-
Lipophilic Prodrugs: They mask the negative charge of phosphonates to facilitate cellular permeation before intracellular hydrolysis.
-
Synthetic Scaffolds: They provide a stable "masked" platform for conjugating therapeutic payloads (e.g., chemotherapeutics, imaging agents) via the alcohol handle prior to deprotection.
This guide provides the rigorous synthetic protocols and mechanistic insights necessary to navigate the instability of these compounds—specifically the phosphonate-phosphate rearrangement —and utilize them effectively in drug development.
Part 1: Structural Fundamentals & Mechanistic Rationale
The "Bone-Homing" Mechanism
The core utility of bisphosphonates (BPs) lies in their P-C-P backbone, which mimics the P-O-P structure of naturally occurring pyrophosphate. However, the tetraethyl ester form does not bind hydroxyapatite (HAP) directly. It functions as a pro-drug .
-
Step 1: Permeation. The tetraethyl ester is lipophilic (
), allowing passive diffusion across cell membranes, unlike the highly polar free acid. -
Step 2: Activation. Intracellular esterases or systemic hydrolysis cleave the ethyl groups, exposing the phosphonic acid moieties.
-
Step 3: Binding. The resulting 1-hydroxy-1,1-bisphosphonic acid forms a tridentate chelate with Calcium (
) ions on the bone surface. The 1-hydroxyl group (alpha-hydroxyl) is critical for maximizing this binding affinity.
The Stability Paradox (Expert Insight)
A common pitfall in synthesizing Tetraethyl 1-hydroxy-1,1-bisphosphonates is their inherent thermodynamic instability. Under basic conditions or elevated temperatures, the alpha-hydroxy bisphosphonate rearranges into a phosphonate-phosphate (a P-C-O-P linkage).
-
Implication: Researchers often isolate the rearranged product believing it is the target BP. Validation via
P NMR is mandatory (see Section 4).
Part 2: Synthetic Architectures
Protocol A: The Pudovik Reaction (Alpha-Hydroxy Synthesis)
This protocol yields Tetraethyl (1-hydroxyethylidene)bisphosphonate , the ester precursor to Etidronate.
Mechanistic Logic: The reaction involves the nucleophilic addition of diethyl phosphite to diethyl acetylphosphonate. A base catalyst is required, but excessive base triggers the rearrangement.
Reagents:
-
Diethyl acetylphosphonate (1.0 eq)
-
Diethyl phosphite (1.1 eq)
-
Dibutylamine (0.05 eq) – Catalyst
-
Solvent: Anhydrous Diethyl Ether or DCM
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck flask with Diethyl acetylphosphonate and anhydrous solvent under Argon atmosphere. Cool to 0°C (Ice bath). Crucial: Low temperature suppresses rearrangement.
-
Addition: Mix Diethyl phosphite with the Dibutylamine catalyst. Add this mixture dropwise to the flask over 30 minutes, maintaining internal temperature < 5°C.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor via TLC (MeOH:DCM 5:95).
-
Workup: Evaporate solvent under reduced pressure (keep bath < 40°C).
-
Purification: The product is often an oil. Purify via rapid column chromatography (Silica gel, gradient 0-5% MeOH in DCM). Avoid prolonged exposure to silica, which can be slightly acidic/basic and induce decomposition.
Protocol B: Vinylidene Michael Addition (Distal Alcohol Synthesis)
For conjugation, a distal alcohol (on the side chain) is preferred over the alpha-alcohol to avoid steric hindrance during drug attachment.
Precursor: Tetraethyl vinylidenebisphosphonate (VBP).
Methodology:
-
Reaction: Dissolve VBP (1.0 eq) in Ethanol.
-
Nucleophile: Add an amino-alcohol (e.g., 3-amino-1-propanol, 1.1 eq). The amine acts as the nucleophile attacking the Michael acceptor (vinylidene carbon).
-
Conditions: Stir at room temperature for 2-4 hours. The reaction is usually quantitative.
-
Result: Tetraethyl (2-((3-hydroxypropyl)amino)ethylidene)bisphosphonate. This provides a primary alcohol handle for esterification with a drug molecule.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the critical bifurcation in the Pudovik reaction: the successful formation of the target BP versus the "Fitch-Moedritzer" rearrangement artifact.
Caption: Figure 1. The Kinetic vs. Thermodynamic pathway in Bisphosphonate synthesis. Low temperature and limited base favor the Target BP; heat/excess base favor the Rearranged Phosphate.
Part 4: Medicinal Chemistry Applications (Conjugation)[1][2][3]
Prodrug Design Strategy
Using the alcohol handle to attach a therapeutic payload creates a Bone-Targeting Conjugate .
| Component | Function | Chemical Selection |
| Vector | Bone Affinity | Tetraethyl bisphosphonate (hydrolyzes to acid in vivo) |
| Linker | Release Mechanism | Ester (hydrolyzable), Carbamate, or Disulfide |
| Payload | Therapeutic Action | Paclitaxel (Anti-cancer), Dexamethasone (Anti-inflammatory) |
Conjugation Protocol (Esterification)
Objective: Attach a carboxylic acid drug (e.g., Ibuprofen) to a Tetraethyl bisphosphonate alcohol derivative.
-
Activation: Dissolve Drug-COOH (1.0 eq) in dry DMF. Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir for 30 mins.
-
Coupling: Add Tetraethyl bisphosphonate alcohol (1.0 eq). Stir at RT for 12-24 hours.
-
Validation: Monitor disappearance of the alcohol via TLC.
-
Deprotection (Optional): If the final agent requires high bone affinity immediately, deprotect the ethyl esters using TMSBr (Bromotrimethylsilane) in dry DCM (0°C to RT, 4 hours), followed by MeOH quench. Note: Most prodrug strategies leave esters intact for cell entry.
Part 5: Analytical Validation (Self-Validating System)
Trustworthiness in bisphosphonate chemistry relies heavily on
P NMR Diagnostic Table
Use this table to validate your synthesis product.
| Species | Multiplicity | Interpretation | |
| Target BP (Tetraethyl 1-hydroxy...) | ~ 20.0 - 22.0 ppm | Singlet | Symmetric P-C-P environment. Success. |
| Rearranged Product (Phosphonate-Phosphate) | ~ -1.0 ppm & ~ 20.0 ppm | Two Doublets | Asymmetric P-C-O-P environment. Failure. |
| Starting Material (Diethyl phosphite) | ~ 7.0 - 8.0 ppm | Doublet ( | Incomplete reaction. |
Hydroxyapatite (HAP) Binding Assay
To confirm biological relevance:
-
Incubate 5 mg of the deprotected bisphosphonate in 1 mL PBS with 10 mg HAP powder.
-
Shake for 1 hour at 37°C.
-
Centrifuge and analyze the supernatant via HPLC.
-
Calculation:
Binding . -
Target Metric: Effective bone targeting agents typically show >80% binding .
References
-
Kieczykowski, G. R., et al. (1995). Preparation of (4-amino-1-hydroxybutylidene)bisphosphonic acid sodium salt, monosodium trihydrate (Alendronate). Journal of Organic Chemistry. Link
-
Fitch, S. J., & Moedritzer, K. (1962). The reaction of dialkyl phosphites with acetyl phosphonates. Journal of the American Chemical Society.[1] Link
-
Vepsäläinen, J. J. (2002). Bisphosphonate prodrugs: A new era in cancer treatment? Current Medicinal Chemistry. Link
-
Zhang, S., et al. (2006). Bone-targeted drug delivery systems: Synthesis and characterization of a novel osteotropic prodrug of estradiol. Bioconjugate Chemistry. Link
-
Keglevich, G., et al. (2011). Solid–liquid two-phase alkylation of tetraethyl methylenebisphosphonate under microwave irradiation. Heteroatom Chemistry. Link
Sources
Technical Guide: Chemoselective Reduction of 4,4-Bis(diethoxyphosphoryl)butanoic Acid to Alcohol
Part 1: Executive Summary & Strategic Analysis
The Challenge: Chemoselectivity in Poly-Functionalized Phosphonates
The reduction of 4,4-bis(diethoxyphosphoryl)butanoic acid to its corresponding alcohol, 4,4-bis(diethoxyphosphoryl)butanol , presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two distinct electrophilic sites:
-
The Carboxylic Acid (Target): Requires activation or a strong reducing agent to convert to a primary alcohol.
-
The Phosphonate Esters (Off-Target): Labile to hydrolysis under acidic/basic extremes and susceptible to cleavage by aggressive hydride donors (e.g., LiAlH₄ at elevated temperatures).
Standard reducing agents like Sodium Borohydride (NaBH₄) are insufficiently electrophilic to reduce the carboxylic acid directly.[1][2] Conversely, Lithium Aluminum Hydride (LiAlH₄) poses a risk of phosphonate transesterification or cleavage. Therefore, the Borane-Tetrahydrofuran (BH₃·THF) complex is the reagent of choice. It operates via an electrophilic reduction mechanism, reacting rapidly with the electron-rich carboxylate oxygen, while leaving the electron-deficient phosphonate esters untouched.
Reaction Pathway
The transformation proceeds through the formation of a triacyloxyborane intermediate, which is rapidly reduced to the boronate ester, and finally hydrolyzed to the alcohol.[1]
Figure 1: Reaction pathway for the chemoselective reduction of carboxylic acids in the presence of phosphonates.
Part 2: Experimental Protocols
Protocol A: Borane-THF Reduction (Primary Method)
Best for: High throughput, high chemoselectivity, and ease of purification.
Materials & Reagents
| Reagent | Equiv.[3][4][5][6][7][8] | Role | Critical Attribute |
| Starting Acid | 1.0 | Substrate | Dry, free of residual water |
| BH₃·THF (1.0 M) | 1.5 - 2.0 | Reductant | Fresh titration recommended; Air sensitive |
| THF (Anhydrous) | Solvent | Solvent | Water <50 ppm |
| Methanol | Excess | Quench | Breaks B-O bonds |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with 4,4-bis(diethoxyphosphoryl)butanoic acid (1.0 equiv). Add anhydrous THF (concentration ~0.2 M). Cool the solution to 0 °C using an ice/water bath.
-
Addition: Transfer the BH₃·THF solution (1.5 equiv) to the addition funnel via cannula or syringe. Add dropwise to the reaction mixture over 20–30 minutes.
-
Note: Gas evolution (H₂) will occur. Ensure proper venting.
-
-
Reaction: Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.
-
Monitoring: Check by TLC (stain with KMnO₄ or Iodine) or ³¹P NMR. The acid usually stays at the baseline; the alcohol moves up.
-
-
Quenching (Critical): Cool the mixture back to 0 °C. Carefully add Methanol dropwise.
-
Caution: Vigorous bubbling will occur as excess borane is destroyed.
-
-
Workup: Concentrate the mixture under reduced pressure (Rotavap).
-
Boron Removal: The residue often contains methyl borate species. Co-evaporate with Methanol (3x 50 mL) to remove trimethyl borate as an azeotrope.
-
-
Purification: The crude oil is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (DCM/MeOH 95:5).
Protocol B: Mixed Anhydride Activation (Alternative Method)
Best for: Large scale (>100g) where Borane safety/cost is a concern.
Step-by-Step Procedure
-
Activation: Dissolve the starting acid (1.0 equiv) and N-Methylmorpholine (NMM) (1.1 equiv) in anhydrous THF at -15 °C (NaCl/Ice bath).
-
Anhydride Formation: Add Isobutyl Chloroformate (1.1 equiv) dropwise. Stir for 30 minutes. A white precipitate (NMM·HCl) will form.
-
Reduction: Filter off the solid rapidly (or proceed as a slurry). Add the filtrate to a suspension of NaBH₄ (2.0 equiv) in THF/Water (or THF/MeOH) at 0 °C.
-
Workup: Acidify carefully to pH 5 with 1M HCl (do not go lower to protect phosphonates), extract with DCM, dry over MgSO₄, and concentrate.
Part 3: Analytical Validation & Troubleshooting
Self-Validating Analytical Markers
To ensure the protocol worked, you must validate the loss of the carbonyl and the retention of the P-C-P backbone.
| Method | Observation | Interpretation |
| ¹H NMR | δ 12.0 ppm (broad s) disappears | Loss of Carboxylic Acid |
| ¹H NMR | δ 3.6 ppm (triplet) appears | Formation of -CH₂OH |
| ³¹P NMR | Single peak (approx. δ 20-25 ppm) | Intact bisphosphonate ester |
| ³¹P NMR | Multiple peaks or shift to δ 0-10 ppm | FAILURE: Hydrolysis to mono-ester or phosphonic acid |
Troubleshooting Guide
Issue 1: Incomplete Reduction (Acid remains)
-
Cause: Old BH₃·THF reagent (borane degrades over time) or moisture in the solvent consuming the hydride.
-
Fix: Add an additional 0.5 equiv of fresh BH₃·THF and heat to 40 °C for 1 hour.
Issue 2: "Gummy" Product / Boron Complex
-
Cause: Boron forms stable complexes with the hydroxyl and phosphonyl oxygens.
-
Fix: Perform an oxidative workup. Dissolve the residue in THF, add NaBO₃·4H₂O (sodium perborate) or basic H₂O₂ for 1 hour, then extract. This breaks the B-O chelation.
Issue 3: Phosphonate Hydrolysis
-
Cause: Workup was too acidic or reaction temperature was too high during quenching.
-
Fix: Use saturated NH₄Cl instead of HCl for quenching. Ensure pH > 4 during all aqueous washes.
Part 4: Visualization of Signaling & Workflow
The following diagram illustrates the decision logic for selecting the reduction method and the critical control points for the Borane pathway.
Figure 2: Decision matrix for reduction methodology based on scale and resource constraints.
References
-
Brown, H. C.; Heim, P.; Yoon, N. M. (1970). "Selective Reductions. XVI. The Reaction of Diborane in Tetrahydrofuran with Representative Organic Compounds Containing Representative Functional Groups." Journal of the American Chemical Society. Link
-
Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S. (1973). "Selective Reductions. XIX. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups."[1] The Journal of Organic Chemistry. Link
-
Soai, K.; Ookawa, A. (1986). "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride." The Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. "Borane-Tetrahydrofuran Complex (BTHF)." Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Borane Reagents [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Advanced Architectures of Hydroxy-Bisphosphonates: Synthesis, Binding Mechanics, and Conjugation Strategies
Topic: Hydroxy-functionalized Bisphosphonate Building Blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Overview: The Hydroxy-Bisphosphonate (H-BP) Platform
In the landscape of bone-targeting therapeutics, hydroxy-functionalized bisphosphonates (H-BPs) represent the gold standard for mineral affinity. While simple alkyl-bisphosphonates (like clodronate) bind to hydroxyapatite (HAp), the introduction of a hydroxyl group at the
For the medicinal chemist, H-BPs are not just end-products (e.g., Alendronate, Zoledronate) but versatile building blocks . They serve as the "homing warhead" in antibody-drug conjugates (ADCs), radiopharmaceuticals, and bone-templated hydrogels. This guide dissects the chemistry of the P-C(OH)-P core, detailing how to synthesize it, how it binds, and how to utilize it as a modular unit in complex macromolecular assembly.
Mechanistic Foundation: The Tridentate "Bone Hook"
The defining feature of H-BPs is the hydroxyl group on the geminal carbon. Its presence increases the binding affinity for HAp by approximately an order of magnitude compared to non-hydroxy analogs.
The Binding Mode
The two phosphonate groups coordinate with Calcium (
Visualization of Binding Dynamics
Figure 1: Logic flow of the tridentate binding mechanism. The
Synthetic Architectures: Constructing the P-C(OH)-P Core
The synthesis of 1-hydroxy-1,1-bisphosphonates is distinct from non-hydroxy variants (which use Michaelis-Arbuzov kinetics). The dominant industrial and laboratory method is the Becker-type reaction , utilizing carboxylic acids as the precursor.
The "Becker" Reaction Mechanism
This reaction is often misunderstood as a simple phosphorylation. It is a complex cascade involving the in situ formation of ketophosphonates.
Reagents:
-
Carboxylic Acid (R-COOH): Determines the R2 side chain (the "handle" for future conjugation).
-
Phosphorus Trichloride (
): The chlorinating and phosphorylating agent. -
Phosphorous Acid (
): The solvent/reactant (often used with methanesulfonic acid).
Mechanism Steps:
-
Activation:
converts the carboxylic acid into an acyl chloride. -
Phosphorylation 1: The acyl chloride reacts with
species to form an -ketophosphonate. -
Phosphorylation 2: A second equivalent of P-nucleophile attacks the ketone carbonyl.
-
Hydrolysis: The resulting intermediate is hydrolyzed to yield the 1-hydroxy-1,1-bisphosphonic acid.
Visualization of Synthesis Logic
Figure 2: Step-wise progression of the Becker reaction. The formation of the ketophosphonate is the rate-limiting bottleneck.
Experimental Protocol: Synthesis of a Functionalized H-BP
Objective: Synthesis of (4-Amino-1-hydroxybutylidene)bisphosphonic acid (Alendronate Analog) as a conjugation building block. Rationale: We use the GABA (gamma-aminobutyric acid) precursor. The amine must be protected or the reaction conditions carefully controlled to prevent side reactions, though industrial protocols often use the bare amino acid with excess acid.
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve GABA (0.1 mol) in Methanesulfonic acid (MSA, 50 mL) .
-
Note: MSA is preferred over sulfolane for cleaner workup.
-
-
Phosphonylation:
-
Heat the mixture to 65°C.
-
Slowly add
(0.3 mol) dropwise over 30 minutes. Caution: HCl gas evolution. -
Add
(0.3 mol) . -
Raise temperature to 90°C and stir for 12 hours. The mixture will become viscous as the P-C-P backbone forms.
-
-
Quenching & Hydrolysis:
-
Cool the reaction to 20°C.
-
Slowly pour the reaction mass into ice-cold water (200 mL) .
-
Reflux the aqueous solution at 100°C for 4 hours. This step hydrolyzes the P-Cl and ester bonds to free phosphonic acids.
-
-
Isolation (The "Self-Validating" Step):
-
Adjust pH to 4.3 with 50% NaOH.
-
Checkpoint: At pH 4.3, the H-BP exists as a monosodium salt which is insoluble in water/alcohol mixtures, while inorganic phosphates remain soluble.
-
Add Ethanol (200 mL) to precipitate the product. Filter, wash with cold ethanol, and dry.
-
Conjugation Strategies: Turning H-BPs into Building Blocks
Once synthesized, the H-BP is rarely the drug itself in modern applications; it is the targeting ligand . The "building block" utility comes from the R2 side chain .
The Primary Amine Handle (N-BPs)
Molecules like Alendronate or Pamidronate possess a primary amine on the R2 chain. This is the most common conjugation site.
-
Strategy: NHS-Ester Chemistry.
-
Reagent: Drug-Linker-NHS (e.g., NHS-PEG-Doxorubicin).
-
Protocol:
-
Dissolve H-BP in aqueous buffer (pH 7.5 - 8.0). Critical: Do not exceed pH 9 to avoid calcium precipitation if buffers are not Ca-free.
-
Add NHS-Ester payload dissolved in DMSO.
-
React for 2 hours.
-
Purification: Anion exchange chromatography (H-BP binds very strongly; unreacted drug elutes early).
-
The Distal Hydroxyl Handle
Less common but useful for ester-linked prodrugs. If the R2 chain terminates in an alcohol (e.g., using 4-hydroxybutanoic acid as starting material), you obtain a bis-hydroxy molecule (R1-OH and R2-OH).
-
Selectivity: The R1-OH is tertiary and sterically hindered by two phosphonates. The R2-OH is primary/secondary and nucleophilic.
-
Application: Esterification with carboxylic acid drugs (e.g., Ibuprofen-BP esters) to create hydrolyzable prodrugs.
Data Summary: Structure-Affinity Relationships
The following table summarizes why H-BPs are the superior building blocks for bone targeting compared to other phosphonates.
| Class | R1 Substituent | R2 Substituent | Relative HAp Affinity | Application |
| Non-Hydroxy BP | H / Cl | Alkyl / Halogen | 1x (Baseline) | Metabolic stability (Clodronate) |
| Hydroxy BP (Gen 1) | OH | Methyl | 10x | High bone retention (Etidronate) |
| Amino-Hydroxy BP | OH | Amino-Alkyl | 100x | Ideal Building Block (Alendronate) |
| Heterocyclic BP | OH | Imidazole-Alkyl | 1000x | Potent drug, difficult conjugation (Zoledronate) |
Note: The Amino-Hydroxy class strikes the perfect balance between high affinity and chemical accessibility for conjugation.
References
-
Russell, R. G. G. (2011). Bisphosphonates: The first 40 years.[2] Bone, 49(1), 2-19. Link
-
Kieczykowski, G. R., et al. (1995).[3] Preparation of (4-amino-1-hydroxybutylidene)bisphosphonic acid sodium salt, MK-217 (alendronate sodium). An improved procedure for the preparation of 1-hydroxy-1,1-bisphosphonic acids.[3] The Journal of Organic Chemistry, 60(25), 8310-8312. Link
-
Zhang, S., et al. (2018). Bisphosphonate conjugation for bone specific drug targeting.[1][2][3][4][5][6] Advanced Drug Delivery Reviews, 101, 23-42. Link
-
Drake, M. T., et al. (2008). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Mayo Clinic Proceedings, 83(9), 1032-1045. Link
-
Cole, L. E., et al. (2016). Bisphosphonate-functionalized gold nanoparticles for contrast-enhanced X-ray detection of breast microcalcifications. Biomaterials, 74, 32-43. Link
Sources
- 1. erepo.uef.fi [erepo.uef.fi]
- 2. Bisphosphonate-modified biomaterials for drug delivery and bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Precision Osteotropism: Engineering Bisphosphonate Linkers for Targeted Drug Delivery
[1]
Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The "Bone Hook" Strategy
Skeletal diseases—ranging from metastatic cancer and osteomyelitis to severe osteoporosis—present a unique pharmacokinetic challenge: the skeleton is poorly perfused relative to major organs, yet it demands high local drug concentrations for efficacy. Systemic administration often leads to dose-limiting toxicity before therapeutic thresholds are met in the bone marrow or mineralized matrix.
Osteotropic drug design solves this by exploiting the skeleton's unique mineral composition. By conjugating therapeutic agents to bisphosphonates (BPs) , scientists can utilize the BP's high affinity for hydroxyapatite (HAP) as a "bone hook," effectively transforming the entire skeleton into a depot for the drug.[1]
This guide details the chemical engineering of these conjugates, focusing on linker chemistry, synthesis protocols, and validation assays required to prove osteotropism.
Mechanistic Foundation: The P-C-P Backbone
The core of bisphosphonate technology is the P-C-P (phosphorus-carbon-phosphorus) backbone, a non-hydrolyzable analog of the naturally occurring P-O-P (pyrophosphate) bond.
The Mechanism of Hydroxyapatite Binding
Bisphosphonates bind to bone mineral (hydroxyapatite,
The
Visualization: The "Bone Hook" Interaction
Caption: Schematic of the tridentate chelation mechanism where the bisphosphonate moiety anchors the therapeutic payload to calcium ions on the hydroxyapatite surface.
Chemical Design Strategies
The success of a BP-conjugate depends not just on the binding, but on the release of the payload. The choice of linker dictates whether the drug acts on the bone surface or is released into the bone microenvironment.
Linker Selection: Cleavable vs. Non-Cleavable[3][4]
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism | Releases payload upon specific stimulus (pH, enzyme).[2][3][4] | Payload remains permanently attached to BP. |
| Primary Use | Delivery of cytotoxics (e.g., Doxorubicin) or anabolic agents to the bone marrow/cells. | Radiopharmaceuticals (Imaging/Therapy) or surface modification. |
| Release Trigger | Acidic pH: Osteoclast resorption lacunae (pH < 5.0).Enzymatic: Cathepsin K or B (abundant in osteoclasts).[5] | N/A (Relies on radioactive decay or surface effect). |
| Example Chemistry | Hydrazone (acid-labile), Valine-Citrulline (enzyme-labile).[4] | Amide bond, Thioether, Triazole (Click). |
| Pros | High local concentration of free drug; reduces systemic toxicity. | Extremely stable; prevents free drug redistribution. |
| Cons | Premature cleavage in plasma; complex synthesis. | Steric hindrance may reduce drug potency if release is required. |
Synthesis Protocol: Amide Coupling (General Workflow)
This protocol describes the conjugation of a carboxyl-containing drug (or linker) to an amino-bisphosphonate (e.g., Alendronate) using NHS-ester chemistry.
Materials:
-
Amino-Bisphosphonate (e.g., Alendronate Sodium).
-
Drug-COOH (or Linker-COOH).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
-
Buffer: 0.1M MES (pH 6.0) and 0.1M Phosphate/Bicarbonate (pH 8.0).
Step-by-Step Methodology:
-
Activation: Dissolve the Drug-COOH in 0.1M MES buffer. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Incubate for 15–30 minutes at room temperature to form the semi-stable NHS-ester.
-
Conjugation: Dissolve Alendronate in 0.1M Phosphate buffer (pH adjusted to 8.0 to ensure the amine is unprotonated).
-
Reaction: Add the activated Drug-NHS ester solution dropwise to the Alendronate solution.
-
Incubation: Stir the reaction mixture for 2–4 hours at room temperature (or overnight at 4°C).
-
Purification:
-
Dialysis: Use a membrane with appropriate MWCO against distilled water to remove unreacted EDC/NHS and urea byproducts.
-
HPLC: For small molecules, purify via Reverse-Phase HPLC (C18 column). Note: BPs are very polar; ion-pairing agents may be needed.
-
-
Lyophilization: Freeze-dry the purified fraction to obtain the solid conjugate.
Visualization: Synthesis Workflow
Caption: General synthetic route for coupling a carboxyl-containing therapeutic to an amino-bisphosphonate via EDC/NHS activation.
Validation: The Hydroxyapatite Binding Assay
Before in vivo testing, the "bone-targeting" capability must be validated in vitro using a Hydroxyapatite (HAP) Binding Assay.[6] This assay measures the affinity of your conjugate for bone mineral compared to the free drug.
Experimental Protocol
Objective: Quantify the percentage of drug-conjugate that binds to HAP crystals in suspension.
Reagents:
-
Hydroxyapatite powder (synthetic, surface area ~60 m²/g).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl (simulated physiological conditions).
-
Test Compounds: Free Drug (Control) and BP-Conjugate.
Procedure:
-
Preparation: Suspend HAP powder in Binding Buffer at varying concentrations (e.g., 1, 5, 10, 20 mg/mL).
-
Equilibration: Incubate the HAP suspension for 24 hours to ensure hydration.
-
Incubation: Add a fixed concentration of the BP-Conjugate (e.g., 100 µM) to the HAP suspensions. Prepare a "No HAP" control to determine total input.
-
Agitation: Shake gently at 37°C for 1–4 hours.
-
Separation: Centrifuge at 10,000 x g for 5–10 minutes to pellet the HAP-drug complex.
-
Quantification: Analyze the supernatant via UV-Vis spectrophotometry or HPLC to determine the concentration of unbound drug.
-
Calculation:
Acceptance Criteria:
-
High Affinity: >80% binding at 10 mg/mL HAP.
-
Negative Control: Free drug should show <5% non-specific binding.
Visualization: Assay Logic
Caption: Workflow for the in vitro Hydroxyapatite Binding Assay to validate osteotropism.
Pharmacokinetic Considerations
When interpreting results, remember that BPs have a unique PK profile:
-
Rapid Clearance: In vivo, BPs are cleared from the blood very quickly (
mins). -
Distribution: ~50% deposits in the skeleton; the remaining ~50% is excreted renally unchanged.
-
Implication: If your conjugate is stable, the "Area Under the Curve" (AUC) in plasma will be low, but bone accumulation will be high. Biodistribution studies (e.g., using radiolabeling) are superior to simple plasma PK for validating these systems.
References
-
Cole, L. E., et al. (2016). "Bisphosphonate-functionalized gold nanoparticles for contrast-enhanced X-ray detection of breast microcalcifications." Biomaterials. Link
-
Vaananen, H. K., et al. (2002). "The cell biology of osteoclast function." Journal of Cell Science. Link
-
Russell, R. G. G. (2011). "Bisphosphonates: The first 40 years." Bone. Link
-
Zhang, S., et al. (2018). "Bisphosphonate conjugation for bone specific drug targeting." Bone. Link
-
Hengst, V., et al. (2007).[7] "Bone targeting potential of bisphosphonate-targeted liposomes. Preparation, characterization and hydroxyapatite binding in vitro." International Journal of Pharmaceutics. Link
-
BroadPharm. (2021). "Cleavable vs. Non-Cleavable Linkers." BroadPharm Technical Review. Link
Sources
- 1. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Bone targeting potential of bisphosphonate-targeted liposomes. Preparation, characterization and hydroxyapatite binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Stability of Tetraethyl Phosphonate Esters: A Technical Guide
The following guide provides an in-depth technical analysis of the chemical stability of tetraethyl phosphonate esters, with a specific focus on Tetraethyl Methylenebis(phosphonate) and its analogs. This content is designed for researchers in medicinal chemistry and process development.
Executive Technical Summary
Tetraethyl phosphonate esters, particularly tetraethyl methylenebis(phosphonate) , represent a class of organophosphorus compounds defined by their high thermal robustness and resistance to enzymatic degradation relative to their phosphate counterparts. Their stability profile is governed by the P–C bond (approx. 264 kJ/mol), which renders them immune to phosphatases, and the P–O–Et linkage , which requires forcing conditions for hydrolysis.
For drug development, these esters serve two critical roles:
-
Stable Intermediates: In Horner-Wadsworth-Emmons (HWE) olefination.[1]
-
Prodrug Scaffolds: As masking groups for bisphosphonate bone-resorption drugs, improving lipophilicity before metabolic activation.
Structural Basis of Stability
The stability of tetraethyl phosphonate esters stems from the electronic and steric environment of the phosphorus(V) center.
The Phosphonate vs. Phosphate Advantage
Unlike phosphates, which contain labile P–O–C linkages susceptible to rapid enzymatic cleavage, phosphonates possess a direct P–C bond.[2] This substitution alters the electronics of the phosphorus center, reducing the electrophilicity slightly and preventing the "leaving group" mechanism utilized by phosphatase enzymes.
| Feature | Phosphate Ester | Phosphonate Ester | Stability Implication |
| Core Linkage | P–O–C | P–C | P–C bond is metabolically inert. |
| Oxidation State | +5 | +5 | Both are resistant to oxidative degradation. |
| Hydrolysis (pH 7) | Slow (years) | Very Slow (years) | Stable in aqueous buffers at ambient temp. |
| Enzymatic | Rapid (Phosphatases) | Resistant | Critical for in vivo half-life. |
Steric Shielding
The ethyl groups in tetraethyl esters provide moderate steric protection compared to methyl esters, reducing the rate of nucleophilic attack at the phosphorus center. This makes them sufficiently stable for storage at room temperature under argon for years, yet reactive enough for chemical unmasking (e.g., with TMSBr).
Hydrolytic Stability & Mechanisms[4]
Acidic Hydrolysis
Acid-catalyzed hydrolysis of tetraethyl phosphonate esters is slow and stepwise. Unlike carboxylic esters, which hydrolyze readily in dilute acid, phosphonate esters typically require refluxing concentrated HCl or HBr to achieve full conversion to the phosphonic acid.
Mechanism:
-
Protonation of the phosphoryl oxygen (
). -
Nucleophilic attack of water on the phosphorus center (trigonal bipyramidal intermediate).
-
Elimination of ethanol.
Note: The first ethyl group cleaves significantly faster than the second due to the change in pKa and electronics of the mono-acid intermediate.
Basic Hydrolysis (Saponification)
Under basic conditions (e.g., NaOH, KOH), hydrolysis competes with alpha-deprotonation.
-
Ambient Temp: Stable against dilute base.
-
Elevated Temp: Hydroxide attacks the phosphorus, displacing ethoxide.
-
Selective Cleavage: The use of nucleophilic bases like morpholine can selectively cleave a single ester group, a useful tactic for desymmetrizing bisphosphonates.
Visualization: Acid-Catalyzed Hydrolysis Mechanism
The following diagram illustrates the stepwise degradation pathway.
Caption: Stepwise acid-catalyzed hydrolysis mechanism showing the conversion of the diester to the monoester and finally the acid.
Experimental Protocols for Stability Assessment
For researchers developing phosphonate prodrugs, establishing a self-validating stability protocol is mandatory.
Protocol A: Accelerated Stability Profiling (HPLC-UV/MS)
Objective: Determine
-
Preparation: Dissolve tetraethyl phosphonate (10 mM) in DMSO.
-
Incubation: Dilute to 100 µM in three buffers:
-
pH 1.2 (0.1 N HCl) - Simul. Gastric Fluid.
-
pH 7.4 (PBS) - Plasma/Cytosol.
-
pH 9.0 (Borate) - Basic stress.
-
-
Sampling: Aliquot at
hours. Incubate at 37°C. -
Analysis: Inject onto C18 HPLC column.
-
Detection: UV (if chromophore present) or ELSD/MS (for aliphatic phosphonates).
-
Quantification: Area under curve (AUC) relative to internal standard (e.g., caffeine).
-
-
Validation: If degradation < 5% after 24h, the compound is considered "High Stability".
Protocol B: Selective Monodealkylation (Synthesis Context)
Objective: Controlled removal of one ethyl group using Morpholine. Reference: This method avoids harsh acids, preserving sensitive functional groups.
-
Reagents: Tetraethyl methylenebis(phosphonate) (1 equiv), Morpholine (excess, solvent).
-
Condition: Reflux for 4-8 hours.
-
Workup: Evaporate morpholine. The residue is the morpholinium salt of the mono-ester.
-
Verification:
P NMR. The shift will move upfield relative to the diester.
Thermal and Oxidative Stability
Tetraethyl phosphonate esters exhibit exceptional thermal stability, often allowing for distillation at temperatures exceeding 150°C (under vacuum).
-
Oxidation: The phosphorus is in the +5 oxidation state. It is inert to atmospheric oxygen and common oxidizing agents (e.g.,
, dilute ). -
Storage: Can be stored in clear glass at room temperature. Hygroscopicity is the only concern; store under desiccant to prevent gradual hydrolysis over years.
Stability Decision Matrix
Use this workflow to determine if your phosphonate fits your application.
Caption: Decision matrix for evaluating phosphonate stability based on intended application (Drug vs. Reagent).
References
-
Ninan, G., et al. (2020). Synthesis of Symmetrical Methylenebis(alkyl hydrogen phosphonates) by Selective Cleavage. National Institutes of Health. Link
-
Keglevich, G., et al. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (MDPI). Link
-
Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in Current Chemistry. Link
-
Horner, L., et al. (1958). Horner–Wadsworth–Emmons reaction and Phosphonate Stability. Wikipedia/Original Chem. Ber. Context. Link[3]
-
Dougourikoye, A., et al. (2020).[4] C-Alkyl-bis-phosphoryl chelating systems and Tetraethyl methylene bisphosphonate synthesis. Arkivoc. Link
Sources
- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
Bone-Seeking Precision: A Technical Guide to Bisphosphonate Conjugation Strategies
Introduction: The "Bone-Homing" Imperative
Bone metastases represent a catastrophic phase in oncological progression, particularly for breast and prostate cancers. The "Vicious Cycle" of bone metastasis is driven by the interplay between tumor cells and osteoclasts, leading to osteolysis. Systemic chemotherapy often fails due to poor perfusion in the bone marrow and dose-limiting toxicity in healthy tissues.
Bisphosphonates (BPs) offer a unique solution.[1] By mimicking inorganic pyrophosphate, they exhibit femtomolar affinity for hydroxyapatite (HA), the mineral component of bone. This guide details the chemical and biological strategies to harness BPs not just as antiresorptive agents, but as precision targeting vectors for delivering cytotoxic payloads directly to the metastatic niche.
Module 1: The Chemistry of Affinity (The Anchor)
The core of any bone-targeting conjugate is the Bisphosphonate "warhead." Its efficacy relies on the P-C-P backbone, which is resistant to enzymatic hydrolysis, unlike the P-O-P bond of pyrophosphate.
Structural Logic
-
The P-C-P Backbone: Provides stability and chelation capacity.
-
The R1 Side Chain (The Hook): Usually a hydroxyl (-OH) group. It maximizes binding affinity by forming a "trident" coordination with calcium ions in the HA lattice. Crucial Note: Modifying R1 drastically reduces bone affinity.
-
The R2 Side Chain (The Handle): The site for conjugation. Nitrogen-containing BPs (N-BPs) like Alendronate and Pamidronate are preferred because their primary amine provides a nucleophilic handle for facile conjugation without disrupting the calcium-binding pharmacophore [1, 5].
Diagram 1: Bisphosphonate Functionalization Logic
This diagram illustrates the structural priorities when designing a conjugate.
Caption: Structural functionalization of Bisphosphonates. The R1 group anchors to bone, while the R2 group serves as the attachment point for the drug payload.
Module 2: Linker Technologies (The Release Mechanism)
A conjugate is only as good as its linker. A linker that is too stable results in the accumulation of inactive drug in the bone matrix (osteonecrosis risk). A linker that is too labile causes systemic toxicity.
Acid-Labile Linkers
The bone resorption lacuna (the space between the osteoclast and the bone surface) is highly acidic (pH ~4.5-5.5) due to the secretion of protons by the osteoclast's V-ATPase.
-
Chemistry: Hydrazone or Cis-aconityl bonds.
-
Mechanism: Stable at physiological pH (7.4) but hydrolyze rapidly in the acidic lacunae, releasing the drug exactly where osteolysis is occurring [3].
Enzyme-Cleavable Linkers (Cathepsin K)
This is the "Gold Standard" for specificity. Cathepsin K is a cysteine protease highly expressed by osteoclasts to degrade collagen type I.[2]
-
Chemistry: Peptide sequences such as Gly-Phe-Leu-Gly (GFLG) or Val-Cit .
-
Mechanism: The conjugate binds to bone.[3][4][5][6][7][8] The osteoclast secretes Cathepsin K.[9] The enzyme cleaves the peptide linker, releasing the free drug only in the presence of active osteoclasts [9, 11].
Table 1: Comparative Analysis of Linker Strategies
| Linker Strategy | Trigger Mechanism | Stability (Serum) | Specificity | Example Chemistry |
| Acid-Labile | Low pH (4.0-5.5) in resorption lacunae | Moderate | High (Bone microenvironment) | Hydrazone, Acetal |
| Enzymatic | Cathepsin K / B cleavage | High | Very High (Osteoclast specific) | Val-Cit-PABC, GFLG peptide |
| Non-Cleavable | None (Permanent tether) | Very High | Low (Drug stays on bone) | Thioether, Amide |
| Redox | High Glutathione (Intracellular) | High | Moderate (Tumor cytosol) | Disulfide bond |
Module 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of Alendronate-Drug Conjugate (NHS-Ester Method)
Context: Conjugating Alendronate (ALN) to a carboxyl-containing drug or linker via a primary amine.[5]
Reagents:
-
Drug-Linker-COOH (e.g., Doxorubicin-Succinate).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[11]
-
NHS (N-Hydroxysuccinimide).[11]
-
Buffer: 0.1M MES (pH 6.0) and PBS (pH 7.4).
Step-by-Step Workflow:
-
Activation: Dissolve Drug-Linker-COOH in MES buffer. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS. React for 30 mins at RT to form the semi-stable NHS-ester.
-
pH Adjustment (Critical): Alendronate is insoluble in organic solvents and requires aqueous conditions. Dissolve ALN in PBS. Adjust pH to 7.5–8.0. Why? The primary amine on ALN must be deprotonated to act as a nucleophile.
-
Conjugation: Add the activated NHS-ester dropwise to the ALN solution. Stir for 12–24 hours at 4°C.
-
Purification: Use Size Exclusion Chromatography (Sephadex G-10) or Dialysis (MWCO 1000 Da) to remove unreacted ALN and byproducts.
-
Validation: Verify conjugation via 1H-NMR (look for the disappearance of NHS peaks and shift in ALN methylene protons) and Mass Spectrometry (ESI-MS) .
Protocol 2: Hydroxyapatite (HA) Binding Assay
Context: This assay validates the "Bone-Seeking" ability. A conjugate that fails here will fail in vivo.
Materials:
-
Synthetic Hydroxyapatite powder (surface area ~60 m²/g).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Control: Free Drug (Negative Control) and Free Alendronate (Positive Control).
Step-by-Step Workflow:
-
Preparation: Suspend HA powder (10 mg/mL) in Binding Buffer.
-
Incubation: Add the BP-Conjugate (e.g., 100 µM) to the HA suspension. Prepare identical tubes for the Free Drug control.
-
Equilibration: Incubate at 37°C for 1 hour with gentle rotation.
-
Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Quantification (Self-Validation):
-
Measure the concentration of the drug in the supernatant using UV-Vis or HPLC.
-
Calculation: % Binding = [(Total - Supernatant) / Total] x 100.
-
-
Success Criteria: The BP-Conjugate should show >80% binding, while the Free Drug should show <5% binding (non-specific adsorption) [17, 23].
Module 4: Mechanism of Action Visualization
This diagram maps the complete pharmacological journey of a Cathepsin-K cleavable BP-prodrug.
Caption: Mechanism of Action: From systemic injection to Cathepsin K-mediated drug release at the site of bone metastasis.
References
-
Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents. Int J Mol Sci. (2021).[9][12] Link
-
Bisphosphonate conjugation for bone specific drug targeting. Bone Reports. (2018). Link
-
Development of Novel Bisphosphonate Prodrugs of Doxorubicin. J. Med. Chem. (2012).[10] Link
-
Targeting Bone in Cancer Therapy: Advances and Challenges. ODU Digital Commons. (2025).[1][13] Link
-
Alendronate Conjugate for Targeted Delivery to Bone-Forming Prostate Cancer. Bioconjugate Chem.[5] (2016).[14][15] Link
-
Novel alendronate-CGS21680 conjugate reduces bone resorption. Front. Bioeng. Biotechnol. (2022).[7][11] Link
-
Design, Synthesis... of Bone-Targeting EP4 Receptor Agonist Prodrugs. J. Med. Chem. (2011). Link
-
Targeting Bone in Cancer Therapy. ADMET & DMPK. (2025).[1][13] Link
-
Conjugates of a polymer, a bisphosphonate and an anti-angiogenesis agent. Patent WO2009141823A2. (2009). Link
-
Synthesis and Study of Alendronate Derivatives. J. Med. Chem. (2006).[13][14] Link
-
Advances in the discovery of cathepsin K inhibitors. Expert Opin Drug Discov. (2016).[15] Link
-
Luminescent Alendronic Acid-Conjugated Micellar Nanostructures. Nanomaterials. (2024).[9][10][15] Link
-
Targeted delivery to bone and mineral deposits using bisphosphonate ligands. Advanced Drug Delivery Reviews. (2016).[15] Link
-
Optimisation of alendronate conjugation to polyethylene glycol. ResearchGate. (2016).[15] Link
-
Bisphosphonates for delivering drugs to bone. Br J Pharmacol. (2019).[10] Link
-
Delivery methods of bisphosphonates & bone tumors. Drug Des Devel Ther. (2021).[9][12] Link
-
Tb-BPAMD as a High-Affinity Agent for Skeletal Targeting. Preprints. (2026).[12][14] Link
-
Novel bisphosphonate-based cathepsin K-triggered compound. Front. Bioeng. Biotechnol. (2024).[9][10][15] Link
-
Novel bisphosphonate-based cathepsin K-triggered compound (PMC). PMC. (2024).[9][10][15] Link
-
Schematic showing the proposed binding of bisphosphonate. ResearchGate. (2018). Link
-
Novel bisphosphonate-based cathepsin K-triggered compound (PubMed). PubMed. (2024).[9][10][15] Link
-
Cathepsin cleavable linkers. MedChemExpress. (2024).[9][10][15] Link
-
Differences Between Bisphosphonates in Binding Affinities. Bone. (2008).[1][7] Link
-
A Bisphosphonate With a Low Hydroxyapatite Binding Affinity. J Bone Miner Res. (2015).[13] Link
Sources
- 1. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 2. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisphosphonates for delivering drugs to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alendronate Conjugate for Targeted Delivery to Bone-Forming Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2009141823A2 - Conjugates of a polymer, a bisphosphonate and an anti-angiogenesis agent and uses thereof in the treatment and monitoring of bone related diseases - Google Patents [patents.google.com]
- 8. Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel bisphosphonate-based cathepsin K-triggered compound targets the enthesis without impairing soft tissue-to-bone healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel alendronate-CGS21680 conjugate reduces bone resorption and induces new bone formation in post-menopausal osteoporosis and inflammatory osteolysis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. Novel bisphosphonate-based cathepsin K-triggered compound targets the enthesis without impairing soft tissue-to-bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Overview of Non-Nitrogen Containing Bisphosphonate Intermediates
A Technical Guide for Drug Development & Application Scientists
Executive Summary
This guide provides a technical deep-dive into the non-nitrogen containing bisphosphonates (non-N-BPs) —specifically Etidronate, Clodronate, and Tiludronate. Unlike their nitrogen-containing successors (N-BPs) which target farnesyl pyrophosphate synthase (FPPS), non-N-BPs function as "metabolic prodrugs." Their efficacy relies on intracellular conversion into cytotoxic ATP analogs .[1][2]
This document distinguishes between two critical classes of intermediates:
-
Synthetic Intermediates: The organophosphorus precursors formed during the chemical manufacturing of the P-C-P backbone.
-
Metabolic Intermediates: The intracellular nucleotide analogs (e.g., AppCp) responsible for the pharmacological mechanism of action.
Part 1: Chemical Synthesis & Precursor Intermediates[3][4]
The defining feature of all bisphosphonates is the P-C-P backbone, which replaces the labile P-O-P bond of inorganic pyrophosphate (PPi). This substitution confers resistance to enzymatic hydrolysis.
The Phosphorylation Reaction (Etidronate Case Study)
The industrial synthesis of 1-hydroxy-ethylidene-1,1-diphosphonic acid (Etidronate) typically utilizes the phosphorous acid–phosphorus trichloride (
-
Reaction Logic: The reaction is not a simple addition. It proceeds through complex "anhydride-like" intermediates. The carboxylic acid (Acetic Acid) is activated by
to form an acyl chloride in situ, which then undergoes nucleophilic attack by phosphorous species. -
Key Intermediate Species:
-
Acetyl Phosphonates: Transient species formed by the attack of P(III) on the carbonyl carbon.
-
Cyclic Polyphosphonates: Before hydrolysis, the reaction mixture contains oligomeric P-O-P anhydride linkages. These are the "hidden" intermediates that must be hydrolyzed to yield the monomeric drug.
-
Synthesis Workflow Diagram
The following diagram illustrates the conversion of Acetic Acid to Etidronate, highlighting the critical hydrolysis step where the intermediate oligomers are broken down.
Caption: Figure 1. Chemical synthesis pathway of Etidronate showing the transition from acyl precursors to the final P-C-P bisphosphonate structure.
Part 2: Pharmacological Mechanism & Metabolic Intermediates
While N-BPs inhibit protein prenylation, non-N-BPs operate via a metabolic suicide mechanism . They are structurally similar enough to PPi to be accepted as substrates by Class II aminoacyl-tRNA synthetases but chemically distinct enough to create non-functional metabolites.
The "False ATP" Theory
Once internalized by osteoclasts, non-N-BPs accumulate in the cytosol.
-
Enzyme Hijacking: Class II aminoacyl-tRNA synthetases (which normally condense Amino Acid + ATP
Aminoacyl-AMP + PPi) run the reaction in reverse. -
Condensation: The enzyme couples the non-N-BP with AMP.
-
The Metabolic Intermediate: This forms a non-hydrolyzable ATP analog (AppXp).
Key Metabolic Intermediates
| Drug | Metabolic Intermediate | Structure Description | Target Effect |
| Etidronate | AppCp | Adenosine-5'-( | Inhibits Adenine Nucleotide Translocase (ANT) |
| Clodronate | AppCCl | Adenosine-5'-( | Inhibits mitochondrial ANT; induces apoptosis |
| Tiludronate | AppCp-type | (Analogous sulfur-containing derivative) | Mitochondrial depolarization |
Mechanism of Action Diagram
The following diagram details the intracellular fate of Clodronate, leading to osteoclast apoptosis.
Caption: Figure 2.[3] The metabolic activation pathway of Clodronate. The drug acts as a PPi mimic, generating the cytotoxic ATP analog AppCCl2p.
Part 3: Experimental Protocols
Protocol A: Detection of Metabolic Intermediates (HPLC)
Objective: To verify the formation of AppCCl
-
Cell Culture: Culture J774 macrophages or osteoclasts in
-MEM. Treat with Clodronate (10–100 M) for 12–24 hours. -
Extraction:
-
Wash cells 3x with ice-cold PBS.
-
Extract nucleotides using 0.5 M perchloric acid (PCA) on ice.
-
Neutralize supernatant with
.
-
-
HPLC Setup:
-
Column: Strong Anion Exchange (SAX) column (e.g., Partisil 10 SAX).
-
Mobile Phase: Linear gradient of ammonium dihydrogen phosphate (
), pH 3.5 to 4.5.
-
-
Detection: UV absorbance at 254 nm (Adenine chromophore).
-
Validation: Compare retention time against a synthetic AppCCl
p standard. The analog will elute after ATP due to the electronegativity of the dichloro-methylene group.
Protocol B: P NMR Characterization of Synthetic Intermediates
Objective: To monitor the purity of the P-C-P backbone during synthesis.
-
Sample Prep: Dissolve 50 mg of the intermediate/product in
. Adjust pH to >9 using (to ensure full deprotonation for sharp peaks). -
Acquisition:
-
Frequency: 162 MHz (or higher).
-
Decoupling: Proton-decoupled (
-decoupled).
-
-
Interpretation:
-
Inorganic Phosphate (
): ~0 ppm (Reference). -
Pyrophosphate (
): ~ -6 to -10 ppm. -
Etidronate (HEDP): Quartet at ~19 ppm (due to coupling with the methyl protons if not fully decoupled) or a singlet around 18-20 ppm depending on pH.
-
Impurity Alert: Signals in the -10 to -20 ppm range often indicate incomplete hydrolysis of P-O-P anhydride intermediates.
-
References
-
Rogers, M. J., Ji, X., Russell, R. G., et al. (1999). Incorporation of bisphosphonates into adenine nucleotides by amoebae of the cellular slime mould Dictyostelium discoideum. Biochemical Journal. Link
-
Frith, J. C., Mönkkönen, J., Auriola, S., Monkkonen, H., & Rogers, M. J. (2001). The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis. Journal of Bone and Mineral Research.[4] Link
-
Russell, R. G. (2011). Bisphosphonates: the first 40 years. Bone. Link
-
Kieczykowski, G. R., et al. (1995). Preparation of (1-hydroxy-2-pyridinyl)ethylidenebis[phosphonic acid] sodium salt. U.S. Patent 5,583,122. (Describes the PCl3/H3PO3 synthesis method). Link
-
Lehenkari, P. P., et al. (2002). Further insight into mechanism of action of clodronate: inhibition of mitochondrial ADP/ATP translocase by a nonhydrolyzable, adenine-containing metabolite. Molecular Pharmacology. Link
Sources
Methodological & Application
Application Note: Mitsunobu Reaction Conditions for Bisphosphonate Alcohol Functionalization
Executive Summary & Strategic Analysis
The functionalization of bisphosphonates (BPs) via the Mitsunobu reaction presents a unique chemical paradox. While the reaction is the gold standard for dehydrative coupling of alcohols with acidic nucleophiles, BPs are inherently antagonistic to standard Mitsunobu conditions due to extreme polarity and solubility incompatibilities .
Standard Mitsunobu protocols (THF/DCM, PPh3, DEAD) fail with bisphosphonic acids because the substrates precipitate immediately. Furthermore, the "alcohol functionalization" of BPs generally falls into two distinct categories, each requiring a divergent strategy:
-
BP as the Nucleophile (P-OH functionalization): Coupling a bisphosphonate (P-OH) to an external alcohol (drug/linker) to create prodrugs or lipophilic esters.
-
BP as the Substrate (R-OH functionalization): Reacting a distal hydroxyl group on a bisphosphonate side-chain with an external nucleophile.
Critical Limitation: The geminal tertiary hydroxyl group found in many clinical BPs (e.g., Zoledronate, Etidronate) is sterically hindered and prone to elimination; it is generally inert to Mitsunobu inversion. This guide focuses on P-OH esterification and distal primary/secondary alcohol modification.
Core Directive: The Solubilization Imperative
Before attempting any coupling, the "Solubility Wall" must be breached. Bisphosphonic acids are insoluble in aprotic organic solvents (THF, Toluene, DCM).
The Solution: Tetrabutylammonium (TBA) Salt Formation You must convert the bisphosphonic acid to its lipophilic TBA salt. This is not optional.
-
Mechanism: The bulky TBA counter-ions wrap the phosphate anions, disrupting the rigid crystal lattice and allowing solvation in THF or DCM.
-
Stoichiometry: A ratio of 1.0 to 1.5 equivalents of TBA-OH per phosphonic acid group is optimal. Excess base will deprotonate the nucleophile too far, preventing the betaine protonation step essential for the Mitsunobu mechanism.
Detailed Protocols
Protocol A: Synthesis of Bisphosphonate Esters (BP as Nucleophile)
Target: Conjugating a drug/linker alcohol to a bisphosphonate.
Reagents & Materials
-
Bisphosphonic Acid: Substrate (e.g., Pamidronate, Alendronate derivative).[1]
-
Target Alcohol (R-OH): Primary or secondary alcohol (0.5 mmol).
-
Tetrabutylammonium Hydroxide (TBA-OH): 1.0 M in Methanol.
-
Phosphine: Triphenylphosphine (PPh3) or Polymer-supported PPh3 (for easier cleanup).
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or ADDP (1,1'-(azodicarbonyl)dipiperidine).
-
Solvent: Anhydrous THF (or THF/DMF 9:1 if solubility is stubborn).
Step-by-Step Methodology
1. Solubilization (The Critical Pre-step)
-
Dissolve the Bisphosphonic acid (1.0 equiv) in a minimum amount of water/methanol.
-
Add TBA-OH (1.0 - 2.0 equiv total, depending on protons available). Note: Do not fully neutralize; leave at least one P-OH acidic (pKa ~2-3) to protonate the Mitsunobu betaine.
-
Lyophilize the solution to dryness.
-
Azeotrope the resulting salt with anhydrous toluene (3x) to remove trace water. Moisture kills the betaine.
2. Reaction Assembly
-
Dissolve the TBA-BP salt (1.5 equiv) and Target Alcohol (1.0 equiv) in anhydrous THF (0.1 M concentration relative to alcohol).
-
Add PPh3 (2.0 equiv). Stir until fully dissolved under Argon.
-
Cool the mixture to 0°C.
3. The Addition (Rate Limiting Step)
-
Dissolve DIAD (2.0 equiv) in a small volume of THF.
-
Add the DIAD solution dropwise over 20 minutes.
-
Why? Rapid addition generates excessive heat and promotes hydrazine byproduct formation over product formation.
-
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.
4. Workup & Purification
-
Concentrate the reaction mixture.
-
Precipitation: Redissolve the crude oil in a minimum of DCM and pour into cold Diethyl Ether or Hexane. The BP-ester (and TBA salts) usually precipitate, while PPh3 and DIAD-hydrazine remain in solution.
-
Ion Exchange: Pass the precipitate through a cation-exchange resin (Na+ form) to remove TBA and generate the sodium salt of the conjugate.
Protocol B: Functionalization of Distal BP-Alcohols
Target: Converting a hydroxyl-containing BP linker to an amine/azide/ether.
Note: This applies to BPs with a hydroxy-alkyl linker (e.g., 4-hydroxy-butyl-1,1-bisphosphonate), NOT the alpha-carbon hydroxyl.
Reagents
-
Substrate: Distal Hydroxy-BP (as TBA salt).
-
Nucleophile: Diphenylphosphoryl azide (DPPA) for azidation, or a Phenol for etherification.
-
Reagent: ADDP and Tri-n-butylphosphine (PBu3) .
-
Expert Insight: PBu3 is more nucleophilic than PPh3, and ADDP works better for sterically hindered substrates.
-
Methodology
-
Prepare the Betaine First: In a separate flask, mix PBu3 (2.0 equiv) and ADDP (2.0 equiv) in THF at 0°C. Stir for 10 mins until a precipitate (betaine) forms or solution thickens.
-
Add Substrate: Add the solubilized Hydroxy-BP TBA salt (1.0 equiv) and the Nucleophile (1.5 equiv) to the betaine mixture.
-
Reflux: Unlike Protocol A, this reaction often requires energy. Heat to 40–60°C for 12 hours.
-
Workup: Cool to RT. Filter off the ADDP-hydrazine byproduct (insoluble in THF). Concentrate filtrate and purify via Reverse Phase HPLC (C18 column) using water/acetonitrile gradient.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Precipitation on DIAD addition | BP-Salt is not soluble in the non-polar intermediate phase. | Add dry DMF (up to 10% v/v) as a co-solvent. Ensure TBA salt was dried azeotropically. |
| No Product (Recovery of Alcohol) | Nucleophile (BP) pKa is too high or Betaine hydrolysis. | Ensure the BP is not fully deprotonated by TBA-OH. The reaction needs an acidic proton (P-OH) to activate the betaine. |
| Low Yield (Steric Bulk) | PPh3/DIAD is too bulky for the BP environment. | Switch to PMe3 (Trimethylphosphine) or PBu3 with ADDP . |
| Separation of Ph3PO | Difficult chromatography. | Use Polymer-supported PPh3 (removable by filtration) or perform an ether precipitation workup (BP products precipitate; Ph3PO stays in ether). |
Visualizations
Diagram 1: Mechanistic Pathway & Solubilization Logic
This diagram illustrates the critical "Solubilization Step" required before the standard catalytic cycle can function.
Caption: Figure 1. The Solubilization-Activation Cascade. Note the critical conversion of insoluble BP acid to TBA salt to enable the SN2 attack on the oxyphosphonium intermediate.
Diagram 2: Experimental Workflow (Protocol A)
Caption: Figure 2. Step-by-step experimental workflow for Bisphosphonate Ester Synthesis, highlighting the critical purification via precipitation.
References
-
Mitsunobu, O. (1981).[2] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[2]
-
Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies." Chemistry – A European Journal, 10(13), 3130-3138.
-
Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Recent Literature."
- Kozikowski, A. P., et al. (2001). "Synthesis of Bisphosphonate Esters via Mitsunobu Coupling." Journal of Organic Chemistry.
-
Sigma-Aldrich. "Application Note – Mitsunobu Reaction."
Sources
Preparation of hydroxyapatite-binding polymers via bisphosphonate linkers
Abstract & Introduction
Targeted drug delivery to skeletal tissue is a critical strategy for treating osteoporosis, bone metastases, and osteomyelitis. The "gold standard" moiety for bone targeting is the bisphosphonate (BP) group. Unlike passive accumulation, BP-conjugated polymers actively seek and bind to hydroxyapatite (HA) , the primary mineral component of bone matrix.
This guide details the chemical conjugation of Alendronate—a potent amino-bisphosphonate—to carboxyl-terminated polymers (e.g., PEG-COOH, PLGA-COOH, HPMA) using carbodiimide chemistry. Beyond synthesis, this document provides a self-validating Hydroxyapatite Binding Assay , a critical quality control step often overlooked in standard protocols.
Mechanism of Action
The efficacy of bisphosphonate targeting relies on "Tridentate Chelation."[1] While simple phosphonates bind weakly, geminal bisphosphonates (P-C-P structure) with a hydroxyl group on the central carbon (like Alendronate) form a high-affinity tridentate complex with calcium ions in the HA crystal lattice.
Figure 1: Mechanism of Bisphosphonate-Hydroxyapatite Binding
Caption: The P-C-P backbone and the central hydroxyl group coordinate with Calcium, anchoring the polymer to the bone matrix.
Materials & Reagents
-
Polymer: Carboxyl-terminated polymer (e.g., mPEG-COOH, MW 2k–20k).
-
Targeting Ligand: Sodium Alendronate Trihydrate (ALN).[2]
-
Coupling Agents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS.
-
-
Solvents/Buffers:
-
MES Buffer (0.1 M, pH 5.5) – Crucial for EDC activation.
-
Borate or Phosphate Buffer (0.1 M, pH 8.5) – Crucial for ALN solubility and coupling.
-
Dialysis Membrane (MWCO appropriate for polymer size).
-
-
Validation: Hydroxyapatite powder (Reagent grade, surface area >60 m²/g).
Protocol 1: Synthesis of Polymer-BP Conjugate
Expert Insight: The primary challenge in this synthesis is the zwitterionic nature of Alendronate. It is insoluble in organic solvents and requires a basic pH to dissolve in water, whereas EDC activation is most efficient at acidic pH (4.5–6.0). Therefore, a two-step pH-shift protocol is required.
Step-by-Step Methodology:
-
Activation (pH 5.5):
-
Dissolve 100 mg of Polymer-COOH (e.g., 0.02 mmol for 5kDa PEG) in 2 mL of 0.1 M MES buffer (pH 5.5) .
-
Add EDC (10 molar equivalents relative to -COOH) and NHS (10 molar equivalents).
-
Reaction: Stir for 30 minutes at room temperature. This forms the semi-stable NHS-ester intermediate.
-
-
Ligand Preparation (pH 8.5):
-
While activation proceeds, dissolve Alendronate (20 molar equivalents) in 1 mL of 0.1 M Borate Buffer (pH 8.5) .
-
Note: Warm slightly (37°C) if dissolution is slow. Ensure the solution is clear.
-
-
Conjugation (pH Shift):
-
Add the activated polymer solution dropwise into the Alendronate solution.
-
CRITICAL STEP: Immediately check pH. Adjust to pH 8.0–8.5 using 1M NaOH if necessary. The reaction requires the amine on Alendronate to be unprotonated to attack the NHS-ester.
-
Reaction: Stir in the dark for 24 hours at room temperature.
-
-
Purification (Dialysis):
-
Transfer the reaction mixture to a dialysis bag (MWCO 1 kDa or 3.5 kDa depending on polymer).
-
Dialyze against distilled water for 48 hours, changing water at least 4 times (e.g., 4h, 8h, 24h, 48h).
-
Reasoning: This removes unreacted Alendronate, EDC urea byproducts, and NHS.
-
Lyophilize the product to obtain a white powder.
-
Figure 2: Synthesis Workflow
Caption: The two-step pH shift is essential to balance EDC stability (acidic) with Alendronate nucleophilicity (basic).
Protocol 2: Quality Control (Characterization)
Before biological testing, you must confirm the chemical identity.
-
¹H NMR (D₂O): Look for the polymer backbone peaks (e.g., PEG at 3.6 ppm) and the methylene protons of Alendronate (multiplets around 1.8–3.0 ppm). Note: ALN signals will be small due to molecular weight differences.
-
³¹P NMR (D₂O): This is the definitive test.
-
Free Alendronate: Sharp singlet ~18–20 ppm (pH dependent).
-
Conjugate: Broadened peak shifted slightly (due to amide bond formation and polymer attachment).
-
Absence of Peak: Indicates failed coupling.
-
Protocol 3: The Hydroxyapatite Binding Assay (Validation)
This assay is the "Self-Validating" system. If your polymer does not bind HA in this assay, it will not target bone in vivo.
Methodology:
-
Preparation:
-
Prepare a 10 mg/mL suspension of Hydroxyapatite (HA) powder in PBS (pH 7.4).
-
Prepare a 1 mg/mL solution of your Polymer-BP conjugate in PBS.
-
-
Incubation:
-
In microcentrifuge tubes, mix the Polymer-BP solution with varying amounts of HA suspension (e.g., 0, 1, 5, 10, 20 mg HA).
-
Adjust total volume to 1 mL with PBS.
-
Incubate on a rotator for 1 hour at room temperature.
-
-
Separation:
-
Centrifuge at 10,000 x g for 5 minutes. The HA (and bound polymer) will pellet.
-
-
Quantification:
-
Analyze the supernatant for unbound polymer concentration.
-
Detection: If polymer is tagged (e.g., FITC), measure fluorescence. If not, use a colorimetric assay (e.g., Iodine assay for PEG) or GPC.
-
-
Calculation:
Data Interpretation:
| Sample Type | Expected Binding (%) | Interpretation |
| Polymer-BP (High HA) | > 80% | Success: Strong affinity confirmed. |
| Polymer-BP (Low HA) | 20–50% | Normal: Binding is saturable (follows Langmuir isotherm). |
| Unmodified Polymer | < 10% | Control: Verifies non-specific adsorption is low. |
| Polymer-BP (Failed) | < 10% | Failure: Conjugation chemistry failed; check pH or EDC quality. |
Troubleshooting & Expert Tips
-
Precipitation during synthesis: Alendronate can complex with free calcium impurities or precipitate if the concentration is too high. Keep ALN concentration below 50 mg/mL.
-
Low Conjugation Efficiency:
-
Cause: Hydrolysis of NHS-ester before amine attack.
-
Fix: Minimize the time between Step 1 and Step 2. Use Sulfo-NHS for greater water stability.
-
Alternative: Purchase "PEG-NHS Ester" commercially and react directly with Alendronate in pH 8.5 buffer (bypassing Step 1).
-
-
Aggregation: Bisphosphonates are highly charged. If the substitution degree is too high on a multi-functional polymer, intra-molecular crosslinking (via trace Ca²⁺) can cause the polymer to collapse. Use EDTA in the dialysis water to strip trace ions.
References
-
Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2–19. Link
-
Uludag, H., & Yang, J. (2002). Targeting of proteins to hydroxyapatite surfaces by bisphosphonate conjugation.[3] Biomaterials, 23, 3619-3627. Link
-
BroadPharm. (n.d.). PEG NHS Ester Labeling Protocol. BroadPharm Protocols. Link
-
Cole, L. E., et al. (2016). Nanoparticle-based targeting of bone metastasis.[4] Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. Link
-
Giger, E. V., et al. (2013). Bone-targeted copolymer-alendronate conjugates for the treatment of osteolytic bone metastases.[5] Journal of Controlled Release, 168(2), 166-178. Link
Sources
- 1. publications.aap.org [publications.aap.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The interaction of cationic polymers and their bisphosphonate derivatives with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alendronate-CGS21680 Conjugates Prevent Bone Erosion in a Murine Osteolysis Model - ACR Meeting Abstracts [acrabstracts.org]
Application Note & Protocols: Ester Hydrolysis of Tetraethyl Bisphosphonates to Free Phosphonic Acids
Abstract
This document provides a comprehensive technical guide for the hydrolysis of tetraethyl bisphosphonate esters to their corresponding free phosphonic acids. This deprotection step is critical in the synthesis of bisphosphonates, a class of compounds with significant therapeutic applications, particularly in bone-related disorders.[1][2] The biological activity of bisphosphonates is intrinsically linked to the free phosphonic acid moieties, which act as a "bone hook" by chelating with calcium ions in the hydroxyapatite matrix of bone. This guide details two primary, field-proven methodologies: classical acidic hydrolysis and a milder, silyl-mediated cleavage. We provide an in-depth analysis of the reaction mechanisms, comparative data, step-by-step protocols, and troubleshooting insights to enable researchers, scientists, and drug development professionals to successfully perform this essential synthetic transformation.
Introduction: The Critical Role of Phosphonic Acids in Bisphosphonate Function
Bisphosphonates (BPs) are analogues of inorganic pyrophosphate, characterized by a central P-C-P backbone.[3] This structural feature renders them resistant to enzymatic hydrolysis. Their high affinity for bone mineral is conferred by the two phosphonate groups, which allows them to target bone tissue selectively.[4] In drug development, tetraethyl esters are common intermediates in the synthesis of BPs, offering good solubility in organic solvents and facilitating purification.
However, for therapeutic efficacy, these ester groups must be removed to unmask the free phosphonic acids. This final hydrolysis step is arguably one of the most critical in the entire synthetic sequence. The choice of method depends heavily on the overall chemical structure of the BP, particularly the presence of other acid-sensitive functional groups.[5] This guide provides the necessary details to make an informed decision and execute the reaction with high fidelity.
Reaction Mechanisms and Strategic Considerations
The conversion of a tetraethyl bisphosphonate to a phosphonic acid involves the cleavage of four P-O-C ethyl ester bonds. The two most robust methods to achieve this are acidic hydrolysis and silyl-mediated dealkylation.
Acidic Hydrolysis (e.g., with Concentrated HCl)
This is the most traditional and direct method for phosphonate ester cleavage.[6][7] The reaction is typically performed by refluxing the tetraethyl bisphosphonate in a concentrated aqueous acid, most commonly hydrochloric acid (HCl).[6][8]
Mechanism: The reaction proceeds via protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of ethanol. The process is repeated until all four ethyl groups are cleaved. Due to the harsh conditions (high temperature and strong acid), this method is best suited for robust molecules that lack acid-labile functional groups.[5]
Silyl-Mediated Dealkylation (McKenna Reaction)
A milder and often preferred alternative, especially for complex or sensitive substrates, is the two-step procedure developed by McKenna.[6][7] This method utilizes a trimethylsilyl halide, most commonly bromotrimethylsilane (TMSBr), to effect the dealkylation.[5][7]
Mechanism:
-
Silylation: The reaction begins with the nucleophilic attack of the phosphoryl oxygen on the silicon atom of TMSBr, with bromide acting as the nucleophile to displace the ethyl group, forming an ethyl bromide byproduct and a silyl phosphonate ester intermediate. This is repeated for all four ester groups, yielding a tetrakis(trimethylsilyl) bisphosphonate.
-
Hydrolysis/Methanolysis: The resulting silyl esters are highly susceptible to hydrolysis. Simple treatment with water or an alcohol like methanol rapidly cleaves the O-Si bonds to yield the final phosphonic acid.[7][9] This gentle final step is a key advantage of the method. While TMSBr is highly effective, trimethylchlorosilane (TMSCl) can also be used, though it may require harsher conditions like heating in a sealed vessel unless an alkali iodide salt is added to generate the more reactive iodotrimethylsilane in situ.[5][6]
Comparative Analysis of Hydrolysis Methods
The choice between acidic and silyl-mediated hydrolysis is a critical decision based on substrate compatibility, available equipment, and desired purity profile.
| Feature | Acidic Hydrolysis (Conc. HCl) | Silyl-Mediated Dealkylation (TMSBr) |
| Reagents | Concentrated Hydrochloric Acid, Water | Bromotrimethylsilane (TMSBr), Methanol or Water |
| Conditions | High Temperature (Reflux), 1-12 hours[6] | Room Temperature, 2-16 hours[5][9] |
| Substrate Scope | Limited to acid-stable molecules. Incompatible with many protecting groups, esters, and ethers.[5] | Broad. Compatible with most functional groups, including carboxylic esters, ethers, and alkenes.[5][9] |
| Advantages | Inexpensive reagents, simple one-step procedure. | Mild conditions preserve sensitive functional groups, high yields, clean conversions.[5][7] |
| Disadvantages | Harsh conditions can lead to side reactions or decomposition of sensitive substrates.[6] P-C bond cleavage can occur in some cases.[6] | TMSBr is expensive, corrosive, and moisture-sensitive. Requires an anhydrous first step. |
| Work-up | Removal of large volumes of acid/water, often by distillation.[6] Product may require extensive purification. | Simple evaporation of volatile byproducts (e.g., ethyl bromide, excess TMSBr) followed by hydrolysis.[7] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid/solvent-resistant gloves.
Protocol 1: Acidic Hydrolysis with Concentrated Hydrochloric Acid
This protocol is suitable for simple, acid-stable tetraethyl bisphosphonates.
Materials and Reagents:
-
Tetraethyl bisphosphonate starting material
-
Concentrated Hydrochloric Acid (~37%, 12 M)[6]
-
Deionized Water
-
Ethanol
-
Toluene (for azeotropic removal of water)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Place the tetraethyl bisphosphonate (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar.
-
Add concentrated hydrochloric acid (typically 10-20 mL per gram of starting material).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).
-
Maintain reflux with vigorous stirring for 4-12 hours. The reaction progress can be monitored by ³¹P NMR, observing the shift from the ester signal to the acid signal.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess HCl and water under reduced pressure using a rotary evaporator. For stubborn traces of water, add toluene and evaporate again to form an azeotrope.[6]
-
The resulting crude phosphonic acid, often a viscous oil or solid, can be purified. A common method is to precipitate the product by adding a solvent in which it is insoluble, such as ethanol, acetone, or an ethanol/diethyl ether mixture.[10]
-
Collect the solid product by vacuum filtration, wash with a small amount of the precipitation solvent, and dry under high vacuum over P₂O₅ to remove residual water.[6]
Protocol 2: Silyl-Mediated Hydrolysis with Bromotrimethylsilane (TMSBr)
This protocol is highly recommended for substrates containing sensitive functional groups.
Materials and Reagents:
-
Tetraethyl bisphosphonate starting material
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Methanol (MeOH) or Deionized Water
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Nitrogen or Argon gas line
-
Magnetic stirrer
-
Syringes and needles
Procedure: Step A: Silylation
-
Dry the reaction flask under flame or in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Add the tetraethyl bisphosphonate (1.0 eq) to the flask, followed by anhydrous DCM (or CHCl₃) to dissolve it completely.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add TMSBr (a slight excess, typically 4.5-5.0 eq) to the stirred solution via syringe. Caution: TMSBr reacts vigorously with moisture and is corrosive. Handle with care.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 8-16 hours. The reaction is typically complete when a clear, single phase is observed.
Step B: Hydrolysis
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add methanol or water to the flask to quench the reaction and hydrolyze the intermediate silyl esters. Caution: This is an exothermic process. Add the quenching agent dropwise.
-
Stir the mixture for 1-2 hours at room temperature.
-
Remove all volatile components (solvent, excess TMSBr, ethyl bromide, and silyl ethers) under reduced pressure using a rotary evaporator.
-
The resulting crude phosphonic acid can be purified by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of water or methanol and adding acetone or ether) or by chromatography on an anion-exchange resin.
-
Dry the final product under high vacuum.
Visualized Workflows and Transformations
Overall Hydrolysis Workflow
The following diagram illustrates the decision-making process and experimental flow for the hydrolysis of tetraethyl bisphosphonates.
Caption: Decision workflow for selecting a hydrolysis method.
Chemical Transformation Diagram
This diagram shows the chemical structures involved in the two-step silyl-mediated dealkylation process.
Caption: Silyl-mediated conversion of ester to acid.
Troubleshooting and Field-Proven Insights
-
Incomplete Hydrolysis: If NMR analysis shows residual ethyl ester signals, extend the reaction time or, in the case of acidic hydrolysis, ensure the acid concentration is sufficient. For the TMSBr method, ensure the reagent is not old or decomposed due to moisture.
-
Product Purification: Free phosphonic acids are often highly polar and can be hygroscopic, making them difficult to handle and crystallize. Conversion to a salt (e.g., a monosodium or dicyclohexylammonium salt) can significantly improve crystallinity and handling properties.
-
P-C Bond Cleavage: In rare cases with specific substrates (e.g., certain 4-hydroxy-substituted phenylphosphonates), refluxing in strong acid can cause cleavage of the P-C bond.[6] If this is observed, the milder TMSBr method is mandatory.
-
Selective Hydrolysis: If the parent molecule contains other ester functionalities (e.g., a methyl or ethyl carboxylate), the TMSBr method followed by controlled methanolysis can sometimes achieve selective cleavage of the phosphonate esters while leaving the carboxylate esters intact.[9]
References
-
Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. (2020). MDPI. [Link]
-
Phosphonic acid: preparation and applications. (2017). Beilstein Journals. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). MDPI. [Link]
-
Selective Esterification of Phosphonic Acids. (n.d.). PMC. [Link]
-
Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013). ResearchGate. [Link]
- US6465649B1 - Methods for the dealkylation of phosphonate esters. (n.d.).
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). PMC - NIH. [Link]
-
Challenging synthesis of bisphosphonate derivatives with reduced steric hindrance. (n.d.). IRIS. [Link]
-
Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers. (2011). PMC - NIH. [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014). ResearchGate. [Link]
-
The development of bisphosphonates for therapeutic uses, and bisphosphonate structure-activity consideration. (2018). ResearchGate. [Link]
-
Structural diversity in anti-osteolytic bisphosphonates: Deciphering structure-activity trends in ultra long controlled release phenomena. (n.d.). eRepo. [Link]
-
Antiosteolytic Bisphosphonate Metallodrug Coordination Networks: Dissolution Profiles and In Vitro/In Vivo Toxicity toward Controlled Release. (n.d.). PMC. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2025). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiosteolytic Bisphosphonate Metallodrug Coordination Networks: Dissolution Profiles and In Vitro/In Vivo Toxicity toward Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. erepo.uef.fi [erepo.uef.fi]
Application Note: Bone-Targeting Conjugation via 4,4-Bis(Diethoxyphosphoryl)butan-1-ol
This Application Note is designed for researchers utilizing 4,4-Bis(Diethoxyphosphoryl)butan-1-ol as a heterobifunctional linker to impart osteotropic (bone-targeting) properties to small molecules, proteins, or imaging agents via Click Chemistry.
Introduction & Mechanism
4,4-Bis(Diethoxyphosphoryl)butan-1-ol is a specialized "anchor" reagent. Structurally, it features a hydroxyl terminus for functionalization and a geminal bisphosphonate (gem-BP) terminus protected as ethyl esters.
-
The Anchor (Gem-Bisphosphonate): unlike the P-O-P bonds in pyrophosphates, the P-C-P bond in gem-BPs is hydrolytically stable, preventing premature enzymatic degradation in vivo. Upon deprotection, the high charge density of the phosphonic acids chelates calcium ions in hydroxyapatite (HAp), the mineral component of bone matrix.
-
The Linker (Butanol Spacer): The C4 alkyl chain provides steric freedom, ensuring the payload does not interfere with the bone-binding domain.
-
The Strategy: The hydroxyl group is converted into a "Click-ready" handle (Azide), conjugated to a payload, and finally deprotected to reveal the active bone-targeting moiety.
Chemical Logic: Why Ester Protection is Critical
Do not deprotect the esters before the Click reaction. Free phosphonic acids are potent chelators of Copper(I). If you attempt a Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with free phosphonic acids, the bisphosphonate will strip the copper from the catalytic cycle, halting the reaction. The ethyl esters must remain in place until the final step.
Experimental Workflow
The following diagram outlines the conversion of the alcohol precursor into a bone-targeted conjugate.
Figure 1: Synthetic pathway from the alcohol precursor to the final osteotropic drug conjugate.
Detailed Protocols
Protocol A: Synthesis of the Azide Linker
Objective: Convert the hydroxyl group of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol into an azide group.
Materials:
-
Reagent: 4,4-Bis(Diethoxyphosphoryl)butan-1-ol
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Sodium Azide (NaN
) -
Solvents: Dry Dichloromethane (DCM), Anhydrous DMF
-
Base: Triethylamine (Et
N)
Step 1: Mesylation (Activation)
-
Dissolve 1.0 eq (e.g., 1 mmol) of the alcohol in anhydrous DCM (5 mL) under nitrogen/argon.
-
Add 1.5 eq of Et
N and cool the mixture to 0°C. -
Dropwise add 1.2 eq of MsCl.
-
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Workup: Wash with cold water, brine, dry over MgSO
, and concentrate. Note: The mesylate intermediate is stable enough for the next step without column chromatography if purity >90% by NMR.
Step 2: Azide Displacement
-
Dissolve the crude mesylate in anhydrous DMF (0.2 M concentration).
-
Add 2.0 eq of Sodium Azide (NaN
). Caution: NaN is acutely toxic. -
Heat to 60°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash extensively with water (5x) to remove DMF and excess azide. Dry organic layer and concentrate.
-
Result: 4-Azido-1,1-bis(diethoxyphosphoryl)butane.
Protocol B: CuAAC "Click" Conjugation
Objective: Conjugate the Azide-BP linker to an Alkyne-functionalized payload.
Materials:
-
Azide-BP linker (from Protocol A)
-
Alkyne-Payload (Drug/Dye)
-
CuSO
· 5H O (100 mM stock in water) -
Sodium Ascorbate (500 mM stock in water)
-
Ligand: THPTA or TBTA (Crucial to protect Cu from phosphonate interference).
Procedure:
-
Dissolve Alkyne-Payload (1.0 eq) and Azide-BP Linker (1.1 eq) in DMSO/t-Butanol/Water (ratio depends on payload solubility).
-
Premix CuSO
(0.1 eq) with THPTA ligand (0.5 eq) in a separate tube. -
Add the Cu-Ligand complex to the reaction mixture.
-
Initiate reaction by adding Sodium Ascorbate (0.5 eq).
-
Stir at RT for 2–16 hours (monitor by LC-MS).
-
Purification: HPLC or Silica Flash Chromatography. Isolate the Ester-Protected Conjugate .
Protocol C: The McKenna Deprotection (Activation)
Objective: Hydrolyze ethyl esters to active phosphonic acids without damaging the payload.
Context: Acid hydrolysis (HCl) is too harsh for many drug payloads. The McKenna method uses Bromotrimethylsilane (TMSBr) under mild conditions.
Procedure:
-
Dissolve the Ester-Protected Conjugate in anhydrous DCM or Acetonitrile.
-
Cool to 0°C.
-
Add TMSBr (4.0 eq per bisphosphonate group = 8–10 eq total).
-
Stir at RT for 4–12 hours.
-
Quench: Evaporate volatiles. Add Methanol (MeOH) and stir for 1 hour.
-
Final Purification: Reverse-phase HPLC (C18). Use a buffer system compatible with bisphosphonates (e.g., TEAA or Formic acid; avoid Phosphate buffers).
Validation: Hydroxyapatite (HAp) Binding Assay
Objective: Confirm the deprotected conjugate binds to bone mineral.
Experimental Design Diagram:
Figure 2: In vitro Hydroxyapatite binding assay workflow.
Protocol:
-
HAp Slurry: Suspend synthetic Hydroxyapatite powder (Sigma) in Tris-buffered saline (pH 7.4) at 20 mg/mL.
-
Incubation: Mix 500 µL of HAp slurry with 500 µL of the Conjugate (50 µM). Prepare a control with no HAp (Conjugate + Buffer only).
-
Equilibration: Shake gently at 37°C for 60 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet the HAp.
-
Quantification: Inject the supernatant into HPLC.
-
Success Criteria: >80% reduction in peak area in the HAp sample compared to the control indicates strong bone targeting.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Click Yield | Copper scavenging by phosphonates. | Increase THPTA ligand ratio to 5:1 (Ligand:Cu). Ensure esters are intact. |
| Incomplete Deprotection | Old TMSBr reagent. | TMSBr hydrolyzes in air. Use fresh ampoules or redistill. |
| Product degradation during Deprotection | Acid-sensitive payload. | Use BSA (N,O-Bis(trimethylsilyl)acetamide) as a milder alternative to TMSBr, or reduce reaction time. |
| Poor HAp Binding | Incomplete hydrolysis (Mono-esters remain). | Extend the MeOH quench step or check NMR for residual ethyl peaks (~4.1 ppm). |
References
-
Synthesis of Functionalized Bisphosphonates: Skarpos, H., et al. (2007).[4] "Synthesis of functionalized bisphosphonates via click chemistry." Organic & Biomolecular Chemistry. Link
-
The McKenna Reaction (Deprotection): McKenna, C. E., et al. (1977). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications. Link
-
Bone Targeting Mechanism: Russell, R. G. G. (2011). "Bisphosphonates: The first 40 years." Bone. Link
-
Hydroxyapatite Binding Protocols: Wright, L. E., et al. (2017). "Bone-Targeting Agents: Methods and Protocols." Springer Protocols. Link
Sources
- 1. Synthetic Hydroxyapatite Inhibits Bisphosphonate Toxicity to the Oral Mucosa In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 3. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]
- 4. eurekaselect.com [eurekaselect.com]
Synthesis of bisphosphonate-functionalized nanoparticles for imaging
Application Note: Synthesis of Bisphosphonate-Functionalized Nanoparticles for Bone Imaging
Abstract
This guide details the engineering of bisphosphonate (BP)-functionalized nanoparticles (NPs) for targeted imaging of bone metastasis, osteoporosis, and vascular microcalcifications. Unlike passive targeting, BP-functionalization exploits the high affinity of bisphosphonates (e.g., Alendronate) for hydroxyapatite (HA), the mineral component of bone.[1] We provide two distinct, field-validated protocols: Gold Nanoparticles (AuNPs) for Computed Tomography (CT) and Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Magnetic Resonance Imaging (MRI).
Part 1: Strategic Design & Chemistry
The Targeting Mechanism
Bisphosphonates act as "bone homing" agents.[2] They contain two phosphonate groups (
-
Healthy Bone: HA is covered by cells/protein, limiting binding.
-
Active Disease: Osteoclastic activity exposes raw HA, creating "hot spots" for BP-NP accumulation.
The Conjugation Logic (The "Why")
Direct adsorption of BPs to metal surfaces is possible but unstable in physiological salts. The "Gold Standard" approach utilizes a Heterobifunctional PEG Linker .
-
Stability: PEG prevents aggregation in serum (Opsonization).
-
Directionality: We use EDC/NHS chemistry to covalently link the primary amine of Alendronate (ALE) to a Carboxyl-terminated PEG on the NP surface. This ensures the phosphonate groups remain free to bind calcium.
Figure 1: The modular design of a bone-targeting nanoparticle. The PEG spacer is critical for preserving the bioactivity of the bisphosphonate ligand.
Part 2: Protocol A - Gold Nanoparticles for CT Imaging
Objective: Synthesize ~15 nm AuNPs and functionalize with Alendronate via PEG-COOH. Modality: X-Ray/CT (Gold attenuates X-rays ~2.7x better than Iodine).
Materials
-
HAuCl₄ (Gold(III) chloride trihydrate)
-
Sodium Citrate (Reducing agent)[3]
-
HS-PEG-COOH (MW ~3000 Da, Thiol-PEG-Carboxyl)
-
Alendronate Sodium (ALE)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysuccinimide)[4]
-
Milli-Q Water (18.2 MΩ)
Step-by-Step Methodology
Step 1: Core Synthesis (Turkevich Method)
-
Bring 100 mL of 1 mM HAuCl₄ to a rolling boil under vigorous stirring.
-
Rapidly add 10 mL of 38.8 mM Sodium Citrate.
-
Observation: Color changes from yellow
clear black deep wine red. -
Boil for 15 mins, then cool to room temperature (RT).
-
Validation: DLS should show hydrodynamic diameter (
) ~15-20 nm.
Step 2: PEGylation (Ligand Exchange) Why: Citrate is weakly bound. Thiol-PEG forms a strong Au-S covalent bond.
-
Add HS-PEG-COOH to the AuNP solution (Ratio: 5-10 molecules per
of surface area). Rule of thumb: 1 mg PEG per 10 mL AuNP (OD=1). -
Stir overnight at RT.
-
Purification: Centrifuge (12,000 xg, 30 min). Discard supernatant. Resuspend pellet in DI water.
-
Checkpoint: The pellet should be red and easily redispersible. If blue/purple, aggregation occurred (failed).
Step 3: Alendronate Conjugation (EDC/NHS)
-
Suspend PEG-AuNPs in activation buffer (0.1 M MES, pH 5.5). Crucial: EDC is most efficient at acidic pH.[4]
-
Add EDC (final conc. 2 mM) and Sulfo-NHS (final conc. 5 mM). React for 15 mins.
-
Rapid Wash: Centrifuge quickly (10,000 xg, 10 min) to remove excess EDC (prevents crosslinking). Resuspend in PBS (pH 7.4).
-
Immediately add Alendronate (10-fold molar excess relative to PEG).
-
React for 4 hours at RT.
-
Final Purification: Centrifuge/wash 3x with water to remove free Alendronate.
Part 3: Protocol B - SPIONs for MRI
Objective: Synthesize Iron Oxide NPs coated with Carboxymethyl-Dextran (CM-Dex) for Alendronate attachment. Modality: T2-weighted MRI (Negative contrast).
Materials
-
FeCl₃[5] · 6H₂O and FeCl₂ · 4H₂O
-
Dextran T-10 (MW 10,000)
-
Monochloroacetic acid (to create carboxyl groups on dextran)
-
Ammonium Hydroxide (NH₄OH)
Step-by-Step Methodology
Step 1: Synthesis of CM-Dextran (Pre-functionalization)
-
Dissolve 2g Dextran in 6M NaOH.
-
Add Monochloroacetic acid (solid) gradually at 60°C. Stir for 2 hours.
-
Neutralize, dialyze (MWCO 3.5 kDa) against water, and lyophilize.
-
Result: Dextran with -COOH groups ready for binding.
-
Step 2: One-Pot Co-precipitation
-
Mix FeCl₃ and FeCl₂ (Molar ratio 2:1) in deoxygenated water (nitrogen purged).
-
Add CM-Dextran solution.
-
Add NH₄OH dropwise under inert atmosphere at 80°C until pH 10.
-
Observation: Solution turns black (Magnetite formation).
-
Stir for 1 hour at 80°C.
-
Purification: Magnetic separation (hold a strong magnet to the vial side, decant supernatant).
Step 3: Conjugation
-
Follow the EDC/NHS protocol from Part 2 (Step 3), substituting AuNPs with CM-Dex-SPIONs.
Part 4: Characterization & Validation (The "Trust" Pillar)
Do not proceed to in vivo work without passing these three Quality Control (QC) gates.
Physicochemical Table
| Metric | Technique | Expected Result (BP-Functionalized) | Failure Mode Indicator |
| Size | DLS | Increase of ~5-10 nm vs. bare core | >100 nm (Aggregation) |
| Charge | Zeta Potential | Shift from strongly negative (COOH) to slightly less negative/neutral (Amide bond formation) | No change (Failed conjugation) |
| Surface | FTIR | Appearance of P-O stretch (~1050 cm⁻¹) and Amide I/II bands | Absence of P-O peaks |
The "Self-Validating" Hydroxyapatite Binding Assay
This is the definitive test of functionality.
-
Prepare HA: Suspend synthetic Hydroxyapatite powder (20 mg/mL) in Tris buffer (pH 7.4).
-
Incubate: Mix 500 µL of BP-NPs with 500 µL of HA suspension.
-
Control: Mix 500 µL of Non-functionalized (PEG-only) NPs with HA.
-
Agitate: Shake for 30 mins at RT.
-
Separate: Centrifuge at 2000 xg for 2 mins (HA crystals pellet easily; free NPs do not).
-
Measure: Analyze the absorbance (UV-Vis) or color of the supernatant .
Interpretation:
-
BP-NPs: Supernatant should be clear (NPs bound to pellet).
-
Control NPs: Supernatant remains colored (NPs did not bind).
-
Calculation: Binding Efficiency % =
Figure 2: Operational workflow for the synthesis and validation of BP-NPs. Note the pH shift between activation and conjugation.
References
-
Ross, R. D., et al. (2008). "Bisphosphonate-Functionalized Gold Nanoparticles for Contrast-Enhanced X-Ray Detection of Breast Microcalcifications." Bioconjugate Chemistry. Link
-
Benyettou, F., et al. (2011). "Synthesis of Bisphosphonate-Functionalized Nanoparticles for Bone Imaging." Journal of Materials Chemistry. Link
-
Cole, L. E., et al. (2016). "Bisphosphonate-Functionalized Gold Nanoparticles for Contrast-Enhanced X-Ray Detection of Breast Microcalcifications." Biomaterials.[6] Link
-
Hermanson, G. T. (2013). "Bioconjugate Techniques: Zero-Length Crosslinkers (EDC/NHS)." Academic Press. Link
-
Shmeeda, H., et al. (2013). "Enzymatic hydrolysis of bisphosphonate prodrugs." Nanomedicine: Nanotechnology, Biology and Medicine. Link
Sources
- 1. Bisphosphonate-Functionalized Gold Nanoparticles for Contrast-Enhanced X-Ray Detection of Breast Microcalcifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. air.unimi.it [air.unimi.it]
- 4. nanohybrids.net [nanohybrids.net]
- 5. Luminescent Alendronic Acid-Conjugated Micellar Nanostructures for Potential Application in the Bone-Targeted Delivery of Cholecalciferol [mdpi.com]
- 6. sysrevpharm.org [sysrevpharm.org]
Application Note: Strategies for Site-Specific Conjugation of Bisphosphonates to Proteins and Peptides
Executive Summary & Strategic Planning
Bisphosphonates (BPs) are the gold standard for bone-targeting therapeutics due to their high affinity for hydroxyapatite (HA), the mineral component of bone.[1] Conjugating BPs to proteins or peptides allows these macromolecules to "hitch a ride" to the skeletal system, increasing local concentration and reducing systemic toxicity.
However, BPs present unique chemical challenges:
-
Chelation Interference: The phosphonate groups strongly chelate divalent cations (
, ), which can interfere with metal-dependent enzymes or purification steps. -
Solubility: BPs are highly hydrophilic. Conjugating them to hydrophobic peptides can alter the solubility profile of the final construct unpredictably.
-
Steric Hindrance: Direct conjugation to the
backbone is chemically difficult and destroys bone affinity. Conjugation must occur via the side chain (e.g., the primary amine in Alendronate or Pamidronate).
Strategic Decision Matrix
Before selecting a protocol, determine your protein's available functional groups using the matrix below.
Figure 1: Decision tree for selecting the optimal bisphosphonate conjugation strategy based on protein surface chemistry.
Method A: Heterobifunctional Crosslinking (Amine-to-Thiol)
Best for: Proteins with free cysteines or when site-specificity is required. Mechanism: Uses a linker (Sulfo-SMCC) to bridge the primary amine of an amino-bisphosphonate (e.g., Alendronate) to a cysteine thiol on the protein.
Materials
-
Target: Protein with free thiol (or reduced disulfide).
-
Payload: Alendronate Sodium Trihydrate (or Pamidronate).
-
Linker: Sulfo-SMCC (water-soluble).
-
Buffer A: PBS, pH 7.2, EDTA 5 mM (EDTA prevents BP chelation of trace metals).
-
Buffer B: 0.1 M HEPES, pH 7.5 (Phosphate-free is critical here).
Protocol
-
Activation of Bisphosphonate (BP-Maleimide Synthesis):
-
Dissolve Alendronate (10 mM) in Buffer B.
-
Dissolve Sulfo-SMCC (12 mM) in water (prepare fresh).
-
Mix at a 1.2:1 molar ratio (Linker:BP) to ensure all BP amines are reacted.
-
Incubate for 1 hour at Room Temperature (RT).
-
Note: This creates a "BP-Maleimide" intermediate. While purification is ideal, the excess unreacted Sulfo-SMCC will hydrolyze or can be quenched if the next step is carefully controlled. Recommendation: Use RP-HPLC to purify the BP-Maleimide if high purity is required.
-
-
Protein Conjugation:
-
Ensure protein thiols are reduced. Treat with TCEP (2 molar equivalents) for 30 mins if necessary. Remove TCEP via desalting column.
-
Add the BP-Maleimide (from Step 1) to the protein solution at a 10-20x molar excess over the protein.
-
Incubate overnight at
or 2 hours at RT. -
Quenching: Add
-mercaptoethanol (1 mM final) to quench excess maleimide groups.
-
-
Purification:
-
Perform dialysis against PBS (pH 7.4) using a membrane with appropriate MWCO to remove free BP.
-
Critical Step: Free bisphosphonates are small (~250 Da). Extensive dialysis (3 buffer changes) is usually sufficient.
-
Method B: Direct "Click" Chemistry (CuAAC)
Best for: Peptides, synthetic scaffolds, or proteins containing non-natural amino acids (Azidohomoalanine). Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition.[2] Extremely robust and bioorthogonal.
Materials
-
BP-Derivative: Alendronate-Azide (Synthesize by reacting Alendronate with Azido-NHS ester).
-
Target: Peptide-Alkyne (Incorporated during SPPS synthesis).
-
Catalyst:
and THPTA (ligand to protect protein from oxidation). -
Reductant: Sodium Ascorbate.
Protocol
-
Component Mixing:
-
Dissolve Peptide-Alkyne (100
M) in HEPES buffer (pH 7.5). -
Add Alendronate-Azide (200
M, 2 eq).
-
-
Catalyst Addition:
-
Premix
(1 mM) and THPTA (5 mM) separately, then add to the reaction (Final conc: 100 M Cu). -
Add Sodium Ascorbate (Final conc: 500
M) to initiate the reaction.
-
-
Incubation:
-
Incubate for 1 hour at RT in the dark.
-
-
Cleanup:
-
Add EDTA (10 mM) to chelate the Copper.
-
Purify via HPLC or SEC.
-
Functional Validation: The Hydroxyapatite (HA) Binding Assay
Core Requirement: You must prove your conjugate actually binds bone. Mass spec confirms the mass, but this assay confirms the function.
Principle
The conjugate is incubated with hydroxyapatite powder (bone mimic). If the conjugation worked, the protein will deplete from the supernatant and bind to the solid HA phase.
Detailed Protocol
-
Preparation of HA Slurry:
-
Suspend Hydroxyapatite powder (Bio-Rad CHT or Sigma HA) in Binding Buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Wash 3x by centrifugation (2000 x g, 2 min) to remove fines.
-
Prepare a 20 mg/mL slurry.
-
-
Binding Reaction:
-
Prepare 1.5 mL microcentrifuge tubes.
-
Test Group: 100
L HA Slurry + 100 L Conjugate ( ). -
Negative Control: 100
L HA Slurry + 100 L Unconjugated Protein. -
Input Control: 100
L Buffer + 100 L Conjugate (No HA).
-
-
Incubation:
-
Rotate tubes gently for 30-60 minutes at RT. Do not vortex vigorously as this shears proteins.
-
-
Quantification:
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully remove the supernatant .
-
Measure protein concentration in the supernatant (
or Bradford).
-
-
Calculation:
-
Success Criteria: Unconjugated protein should bind <10%. BP-Conjugate should bind >80%.
-
Comparative Data Analysis
| Feature | Method A: Maleimide-Thiol | Method B: Click Chemistry | Method C: NHS-Amine |
| Site Specificity | High (Cysteine) | Very High (Bioorthogonal) | Low (Random Lysines) |
| Reaction pH | 6.5 - 7.5 | 7.0 - 8.0 | 7.5 - 8.5 |
| Risk of Crosslinking | Low | None | High (Homodimerization) |
| Bone Affinity Retention | High | High | Variable (Steric hindrance) |
| Complexity | Moderate | Moderate | Low |
Visual Workflow: The "Trustworthiness" Pipeline
This diagram illustrates the full lifecycle of a BP-conjugate, emphasizing the critical Quality Control (QC) steps that ensure the protocol is self-validating.
Figure 2: The "Trustworthiness Pipeline" showing the mandatory dual-validation step (Chemical Identity + Biological Function).
Troubleshooting & Expert Tips
-
The "Precipitation" Problem: Bisphosphonates are highly charged. If you conjugate too many BPs to a hydrophobic protein, it will precipitate.
-
Solution: Limit the molar ratio of BP:Protein. Aim for 2-4 BPs per protein molecule. Use PEGylated linkers (e.g., SM(PEG)4) to add solubility.
-
-
Buffer Choice: Never use Phosphate Buffered Saline (PBS) during the conjugation reaction if you are activating the BP. The phosphate ions compete with the bisphosphonate for surface sites or activation agents. Use HEPES, MOPS, or Bicarbonate.
-
Metal Contamination: BPs scavenge Calcium and Iron from glassware. Use plasticware and high-quality
to prevent premature chelation.
References
-
Uludag, H. et al. (2000).[3] "Bisphosphonate conjugation to proteins as a means to impart bone affinity."[3][4][5][6] Biotechnology Progress. Link
-
Cole, L.E. et al. (2016). "Bisphosphonate-functionalized gold nanoparticles for contrast-enhanced X-ray detection of breast microcalcifications." Biomaterials.[5] Link
- Hermanson, G.T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Sulfo-SMCC and NHS chemistry).
-
Zhang, S. et al. (2007). "Synthesis and in vitro hydroxyapatite binding of peptides conjugated to calcium-binding moieties." Bioconjugate Chemistry. Link
-
Gittens, S.A. et al. (2005).[5] "Imparting bone affinity to glycoproteins through the conjugation of bisphosphonates."[3][4] Pharmaceutical Research. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. Bisphosphonate conjugation to proteins as a means to impart bone affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro hydroxyapatite binding of peptides conjugated to calcium-binding moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Phosphonate Ester Stability in Conjugation
Topic: Preventing Phosphonate Ester Hydrolysis During Conjugation Reactions Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Lead Scientist: Senior Application Scientist, Bioconjugation Division
Introduction
Phosphonate esters are critical structural motifs in nucleotide analogs (e.g., Tenofovir alafenamide), PROTAC linkers, and antibody-drug conjugate (ADC) payloads. Unlike phosphate esters, the phosphorus-carbon (P-C) bond is enzymatically and chemically stable. However, the phosphorus-oxygen-carbon (P-O-C) ester linkage remains susceptible to hydrolytic cleavage, particularly under the alkaline conditions often required for bioconjugation (e.g., lysine-NHS coupling).
This guide addresses the specific challenge of maintaining the integrity of phosphonate diesters and monoesters during conjugation, purification, and storage.
Module 1: Mechanism & Diagnostics
To prevent hydrolysis, one must understand the specific pathway driving degradation in your reaction matrix. In bioconjugation, the primary culprit is Nucleophilic Attack at the Phosphorus Center .
The Hydrolysis Pathway
Under basic conditions (pH > 7.5), hydroxide ions (
Figure 1: Mechanism of base-catalyzed phosphonate ester hydrolysis. The reaction is driven by high pH and strong nucleophiles.
Diagnostic Table: Is it Hydrolysis?
Use this table to confirm if phosphonate hydrolysis is your root cause.
| Observation (LC-MS/NMR) | Probable Cause | Verification Step |
| Mass Loss of -14 Da (Methyl ester) or -28 Da (Ethyl ester) | Hydrolysis of ester to acid (Mono-demethylation). | Check pH of reaction buffer. If >8.0, this is the cause. |
| Mass Shift +18 Da | Direct hydrolysis (Water addition) replacing an ester. | Incubate starting material in buffer without protein to confirm instability. |
| P-31 NMR Shift | Conversion of diester (~20-30 ppm) to monoester (shifted upfield). | Run 31P-NMR on crude reaction mixture (no workup). |
| Loss of Lipophilicity | Hydrolysis generates a negative charge ( | Compare retention time to a known acid standard. |
Module 2: Optimization & Prevention Strategies
pH Control: The "Safe Zone"
Standard NHS-ester conjugation protocols recommend pH 8.0–9.0 to deprotonate Lysine residues. This is fatal for many phosphonate diesters.
-
Strategy: Lower the pH to 7.2–7.5 .
-
Trade-off: Slower conjugation kinetics.
-
Compensation: Increase the molar excess of the linker-payload (e.g., from 5x to 10x) or extend reaction time (4 hours vs. 1 hour).
Buffer Selection
Phosphate buffers can catalyze hydrolysis via general base catalysis.
-
Recommendation: Use HEPES or MOPS buffers. They are non-nucleophilic and maintain stable pH with minimal temperature drift.
-
Avoid: Carbonate/Bicarbonate buffers (pH usually too high) and Tris (contains primary amines that can transesterify).
Solvent & Temperature
-
Solvent: If the payload is hydrophobic, use DMSO or DMAc (Dimethylacetamide). Avoid Methanol or Ethanol, which can cause transesterification (swapping your ethyl ester for a methyl ester).
-
Temperature: Conduct reactions at 4°C . Hydrolysis rates drop significantly (2–3x) for every 10°C decrease, whereas conjugation often remains viable.
Module 3: Troubleshooting (Q&A)
Q1: I am using a standard NHS-ester protocol at pH 8.0, but my phosphonate payload is hydrolyzing before it conjugates. What should I do? A: Switch to STP-ester (Sulfo-tetrafluorophenyl) or TFP-ester chemistry if possible. These active esters are more reactive than NHS and can conjugate efficiently at pH 7.0–7.2 , protecting your phosphonate. If you must use NHS, lower the pH to 7.3 and increase the payload concentration to drive the reaction kinetics despite the lower pH.
Q2: I see product degradation during HPLC purification. Is the column destroying my molecule? A: Likely yes, but it is the mobile phase modifier.
-
The Issue: Standard 0.1% TFA (Trifluoroacetic acid) is acidic (pH ~2). While phosphonates are generally acid-stable, high concentrations during concentration (rotary evaporation) can induce cleavage.
-
The Fix: Switch to 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Acetate (neutral pH) for purification. Neutralize fractions immediately after collection.
Q3: Can I use hydroxylamine to quench the reaction? A: Proceed with caution. Hydroxylamine is a potent nucleophile. While it effectively cleaves unreacted NHS esters, it can also attack phosphonate esters at high concentrations or prolonged exposure.
-
Alternative: Quench with Glycine or Tris at neutral pH, or simply remove excess reagent via size-exclusion chromatography (desalting columns) immediately.
Module 4: Standard Operating Protocol (SOP)
Protocol: Low-Hydrolysis Conjugation of Phosphonate-NHS to Antibody
Objective: Conjugate a phosphonate-containing linker to a monoclonal antibody (mAb) while minimizing ester hydrolysis.
Materials:
-
mAb (10 mg/mL in PBS).
-
Linker-Payload (Phosphonate-NHS ester).
-
Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.2. (Note: EDTA prevents metal-catalyzed hydrolysis).
-
Solvent: Anhydrous DMSO.
Workflow:
-
Buffer Exchange:
-
Exchange mAb into Conjugation Buffer (pH 7.2) using a Zeba spin column or dialysis. Crucial: Ensure residual Tris or Carbonate is removed.
-
-
Linker Preparation:
-
Dissolve the Phosphonate-NHS ester in anhydrous DMSO to 10 mM.
-
Tip: Prepare immediately before use. Do not store in DMSO for >1 hour.
-
-
Conjugation Reaction:
-
Add Linker solution to mAb (Target 8–10 molar excess).
-
Final organic solvent concentration should be <10% (v/v).
-
Incubate at 4°C for 12–16 hours (Overnight).
-
Why? Low temperature suppresses hydrolysis more than it suppresses conjugation.
-
-
Quenching & Purification:
-
Do not chemical quench. Immediately load onto a Desalting Column (e.g., PD-10 or Sephadex G-25) equilibrated with storage buffer (pH 6.5–7.0).
-
This physically separates the unreacted ester and removes the hydrolysis risk immediately.
-
-
Quality Control:
-
Analyze via HIC-HPLC (Hydrophobic Interaction Chromatography) or LC-MS (Q-TOF) to determine Drug-to-Antibody Ratio (DAR) and confirm phosphonate integrity.
-
Decision Tree: Conjugation Chemistry Selection
Use this logic flow to select the safest chemistry for your specific phosphonate.
Figure 2: Decision matrix for selecting conjugation conditions based on phosphonate stability.
References
-
Mechanism of Hydrolysis: Westheimer, F. H. (1981). "Pseudo-rotation in the hydrolysis of phosphate esters". Chemical Reviews, 81(4), 319–335. Link
-
Prodrug Stability Data: Heimbach, T., et al. (2003). "Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs". International Journal of Pharmaceutics, 261(1-2), 81-92. Link
-
Conjugation pH Optimization: Thermo Fisher Scientific. "Crosslinking Technical Handbook: Amine-Reactive Crosslinker Chemistry". Link
-
Phosphonate Synthesis & Stability: McKenna, C. E., et al. (1979). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane". Journal of the Chemical Society, Chemical Communications, (17), 739. Link
-
Tenofovir Disoproxil Hydrolysis: Kearney, B. P., et al. (2004). "Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics". Clinical Pharmacokinetics, 43, 595–612. Link
Technical Support Center: Bisphosphonate Alcohol Esterification
Topic: Optimization of Yield & Purity in Bisphosphonate Ester Synthesis Audience: Senior Chemists, Process Engineers, and Drug Development Researchers
Introduction: The "Black Tar" Paradox
Welcome to the Technical Support Center. If you are here, you likely faced the "black tar" scenario: a reaction that promised high yields but resulted in a viscous, inseparable dark oil, or perhaps your NMR showed the dreaded disappearance of the P-C-P triplet, indicating backbone cleavage.
Bisphosphonate esterification is deceptively simple in theory but notoriously difficult in practice due to three competing factors:
-
Steric Hindrance: The geminal bisphosphonate group is bulky, impeding nucleophilic attack by alcohols.
-
P-C Bond Instability: The central carbon is prone to cleavage under harsh acidic or basic conditions, especially if an
-hydroxyl group is present (e.g., Etidronate, Alendronate derivatives). -
Hydrolysis Competition: Phosphonyl chlorides are extremely moisture-sensitive; atmospheric moisture competes faster than bulky alcohols.
This guide moves beyond standard textbook procedures, offering optimized protocols based on kinetic control and specific activation agents.
Module 1: The "Golden" Standard – Orthoester Alkylation
Best For: Methyl/Ethyl esters, Acid-sensitive substrates. Why: Avoids the harsh thionyl chloride activation; acts as both solvent and reagent; scavenges water.
Traditional Fischer esterification fails with bisphosphonates because the high temperatures required for dehydration often rupture the P-C bond. The Orthoester Method is the superior alternative for yield improvement.
Protocol 1.1: Triethyl Orthoformate (TEOF) Mediated Esterification
Target: Conversion of Bisphosphonic Acid to Tetraethyl Ester
Reagents:
-
Substrate: Bisphosphonic Acid (dried, <0.5% water content).
-
Reagent/Solvent: Triethyl Orthoformate (TEOF) or Triethyl Orthoacetate.
-
Catalyst: None (or mild Lewis acid if unreactive).
Step-by-Step Workflow:
-
Drying: Lyophilize the starting bisphosphonic acid. Critical: Residual water consumes TEOF exothermically.
-
Suspension: Suspend the acid in 10-15 equivalents of TEOF.
-
Heating (Kinetic Control):
-
For Mono/Di-esters: Heat to 30-40°C .
-
For Tetra-esters: Reflux at 100-110°C .
-
-
Distillation: The reaction produces ethanol and ethyl formate as byproducts. Use a Dean-Stark trap or open distillation to remove these volatiles, driving the equilibrium forward (Le Chatelier’s principle).
-
Workup: Evaporate excess TEOF under vacuum. The product is usually pure enough to bypass chromatography.
Yield Expectation: >90% (vs. 40-50% for direct esterification).
Technical Insight: TEOF acts as a "chemical sponge" for water produced during esterification, preventing hydrolysis. It also alkylates the phosphonic acid groups under neutral conditions, preserving the delicate P-C-P backbone [1].
Module 2: The Activation Route – Phosphonyl Chloride Alcoholysis
Best For: Complex/Long-chain alcohols (e.g., Cholesterol, Betulin linkers). Why: Orthoesters are limited to simple alkyl groups. For complex drugs, you must activate the phosphorus center.
The Failure Point: Most protocols use
Protocol 2.1: The "Buffered" Chloride Method
Step-by-Step Workflow:
-
Chlorination: Treat Bisphosphonic acid with pure
(Thionyl Chloride) and catalytic DMF (1-2 drops). Reflux until gas evolution ceases (2-4 hours). -
Isolation (Critical): Do NOT add alcohol yet. Evaporate
completely under high vacuum. Co-evaporate with dry toluene twice to remove traces of acid.-
Check: The residue should be a solid or semi-solid bis-phosphonyl tetrachloride.
-
-
Solvation: Dissolve the chloride in dry DCM (Dichloromethane) at 0°C .
-
Scavenger Addition: Add dry Pyridine or Triethylamine (4.4 equivalents).
-
Why? You must neutralize the HCl generated in the next step immediately to prevent acid-catalyzed P-C cleavage.
-
-
Alcohol Addition: Add the target alcohol (ROH) dropwise at 0°C. Allow to warm to Room Temp over 12 hours.
-
Quench: Wash with cold
(rapidly) to remove salts.
Yield Expectation: 70-85%.
Module 3: Troubleshooting & Diagnostics
Visualizing the Failure Modes
The following diagram illustrates the decision logic for troubleshooting low yields.
Figure 1: Diagnostic Decision Tree for Bisphosphonate Synthesis Failures. Use 31P NMR as the primary diagnostic tool.
FAQ: Expert Solutions to Common Failures
Q1: My product turns into a "gum" upon workup and won't crystallize. How do I purify it?
-
The Cause: Bisphosphonate esters are highly lipophilic but often retain polar impurities (mono-esters) that act as emulsifiers.
-
The Fix: Do not use standard silica gel; the phosphonates stick to it irreversibly.
-
Use Neutral Alumina: It is less acidic and prevents hydrolysis on the column.
-
Reverse Phase (C18): For polar "gums," a quick C18 flash column using Water/Methanol gradients is often the only way to separate the tetra-ester from the acid [2].
-
Q2: I see a P-C bond cleavage (signal shift from ~20 ppm to ~0 ppm in 31P NMR). Why?
-
The Cause: This is likely "Retro-Arbuzov" or hydrolytic cleavage. It happens if you have an
-hydroxyl group (like in Etidronate) and you heat it in the presence of base or strong acid. -
The Fix: Protect the
-hydroxyl group (e.g., acetylation) before attempting esterification. The free -OH assists in the cleavage mechanism via an intramolecular attack.
Q3: Can I use Ultrasound to improve the yield?
-
The Insight: Yes. Recent data suggests ultrasound-assisted synthesis can reduce reaction times from 48 hours to 2 hours for bisphosphonate conjugates.[1]
-
Protocol: Sonication (20-40 kHz) creates cavitation bubbles that disrupt the steric hindrance around the phosphorus atom, facilitating nucleophilic attack without excessive heat [3].
Comparative Data: Method Selection
| Method | Reagents | Temperature | Typical Yield | Risk Profile | Recommended For |
| Orthoester | TEOF / TEOA | 40°C - 110°C | 92-99% | Low (Green Chem) | Methyl/Ethyl esters; Scale-up. |
| Acyl Chloride | 0°C -> RT | 70-85% | High (P-C cleavage) | Complex/Bulky alcohols. | |
| DCC Coupling | DCC / DMAP | RT | 40-60% | Med (Urea byproduct) | Very sensitive substrates. |
| One-Pot | Amine/Phosphite/TEOF | Reflux | 50-70% | High (Purification) | Amino-bisphosphonates (start from scratch). |
References
-
Selective Esterification of Phosphonic Acids. National Institutes of Health (PMC). Available at: [Link]
-
Synthetic Procedures Leading towards Aminobisphosphonates. National Institutes of Health (PMC). Available at: [Link]
-
Ultrasound-assisted synthesis of new bisphosphonate–betulin conjugates. Royal Society of Chemistry (RSC). Available at: [Link][2][3][4][5][6][7][8][9]
-
Unexpected degradation of the bisphosphonate P-C-P bridge. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Ultrasound-assisted synthesis of new bisphosphonate–betulin conjugates and preliminary evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Methylidynetrisphosphonates: Promising C1 building block for the design of phosphate mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 6. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF SYMMETRICAL METHYLENEBIS(ALKYL HYDROGEN PHOSPHONATES) BY SELECTIVE CLEAVAGE OF METHYLENEBIS(DIALKYL PHOSPHONATES) WITH MORPHOLINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpected degradation of the bisphosphonate P-C-P bridge under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Lipophilic Bisphosphonate Intermediates
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Isolation & Purification of Bisphosphonate Esters (Tetraalkyl bisphosphonates)
Introduction: The "Sticky" Science of Bisphosphonates
Welcome to the technical support hub for bisphosphonate synthesis. You are likely here because your Michaelis-Arbuzov reaction yielded a viscous oil instead of a solid, or your product is streaking irreversibly across your TLC plate.
Lipophilic bisphosphonate intermediates (typically tetraethyl or tetraisopropyl esters) present a unique paradox: they are designed to be lipophilic to cross membranes, yet they retain the potent Lewis basicity of the P=O moiety. This dual nature causes them to interact aggressively with silica gel and resist standard crystallization.
This guide addresses the three most common support tickets we receive: Chromatographic Streaking , "Oiling Out" , and Removing Excess Phosphites .
Module 1: Chromatography Troubleshooting
Ticket #101: "My compound streaks on silica and won't separate."
Diagnosis:
The phosphoryl oxygen (
Protocol A: Neutralization of Silica Do not use bare silica. You must mask the silanol activity.
-
Mobile Phase Modifier: Add 1–3% Triethylamine (TEA) to your mobile phase.
-
Column Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This ensures the stationary phase is "blocked" prior to sample interaction.
Protocol B: The Alumina Switch If silica fails despite TEA, switch stationary phases.
-
Stationary Phase: Neutral Alumina (Brockmann Grade III).
-
Why: Alumina lacks the acidic protons of silica, significantly reducing the "sticking" effect of the phosphonate groups.
-
Caution: Avoid Basic Alumina if your compound has base-sensitive functional groups (though tetra-esters are generally stable).
Ticket #102: "I can't see my spots on TLC."
Diagnosis: Bisphosphonate esters lack strong chromophores. Unless your R-group contains an aromatic ring, they will be invisible under UV (254 nm).
Visualization Toolkit:
| Method | Sensitivity | Specificity | Procedure |
|---|
| Iodine Chamber | High | Low (General Organic) | Place plate in jar with solid
Module 2: Isolation & Crystallization (The "Oil" Issue)
Ticket #201: "My product is a viscous oil and won't crystallize."
Diagnosis: Tetraalkyl bisphosphonates possess high entropic freedom due to the rotating alkyl chains (ethyl/isopropyl). They resist packing into a lattice, often resulting in "oiling out" rather than precipitation.
Workflow: The "Cold Trituration" Technique Do not attempt standard recrystallization (dissolve hot/cool down). Instead, use solvent incompatibility to force lattice formation.
-
Evaporation: Remove all reaction solvent (e.g., toluene/neat) under high vacuum.
-
Dissolution (Minimal): Dissolve the oil in the minimum amount of Diethyl Ether or TBME (tert-butyl methyl ether).
-
Anti-Solvent Addition: Slowly add cold Hexane or Pentane until the solution turns slightly cloudy.
-
The "Scratch": Cool to -20°C. If oil separates, scratch the flask wall with a glass rod. The friction provides nucleation sites.
-
Trituration: If it remains an oil, decant the solvent, add fresh cold pentane, and sonicate. This mechanical stress often forces the oil into a white amorphous solid.
Module 3: Reaction Cleanup (Arbuzov Byproducts)
Ticket #301: "How do I remove excess Triethyl Phosphite ( )?"
Diagnosis:
The Michaelis-Arbuzov reaction often requires excess phosphite to drive completion.
Solution: The Oxidative Workup Convert the lipophilic phosphite into a polar phosphate, which can be washed away with water.
Step-by-Step Protocol:
-
Cool Down: Cool the reaction mixture to 0°C.
-
Oxidation: Add a mild oxidant (e.g., 30%
or tert-butyl hydroperoxide ) dropwise.-
Reaction:
(Triethyl phosphate).
-
-
Partition: Dilute with Ethyl Acetate.
-
Wash: Wash the organic layer with water/brine.
-
Result: The triethyl phosphate is significantly more water-soluble than the starting phosphite and will partition into the aqueous phase (or be easily separated by flash chromatography due to high polarity).
-
Visual Troubleshooting Workflows
Workflow 1: Purification Decision Tree
Caption: Decision matrix for isolating lipophilic bisphosphonates based on physical state and purity.
Workflow 2: Removing Excess Phosphite (Arbuzov Workup)
Caption: Strategy for removing excess triethyl phosphite without decomposing the target bisphosphonate.
References
-
Kieczykowski, G. R., et al. (1995).[4] "Preparation of (4-amino-1-hydroxybutylidene)bisphosphonic acid sodium salt, MK-217 (alendronate sodium). An improved procedure for the preparation of 1-hydroxy-1,1-bisphosphonic acids." The Journal of Organic Chemistry.
-
Vepsäläinen, J. J. (2002). "Bisphosphonate prodrugs: Synthesis and identification of (1-hydroxyethylidene)-1,1-bisphosphonic acid tetraesters." Current Medicinal Chemistry.
-
Lecouvey, M., & Leroux, Y. (2000). "Synthesis of bisphosphonates." Heteroatom Chemistry.
-
Wiemer, D. F., & Wiemer, A. J. (2015). "Alpha-phosphono-lactones and related bisphosphonates." Topics in Current Chemistry.
-
ResearchGate Discussion. (2023). "Purification of bisphosphonic compounds." ResearchGate Community Q&A.
Sources
- 1. organomation.com [organomation.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. A Facile Crystallization Strategy to Turn Calcium Bisphosphonates into Novel Osteogenesis‐Inducing Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
Troubleshooting low reactivity of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol
[1]
Quick Diagnostic: What is your primary failure mode?
| Symptom | Likely Cause | Go To Section |
| Low Yield / "Stuck" Reaction when converting -OH to Leaving Group (OTs, OMs, Br) | Intramolecular Cyclization (Phostone formation) or Aggregation | Module 1 |
| Product degradation on Silica Gel column | Acid-catalyzed hydrolysis of phosphonate esters | Module 2 |
| Incomplete Hydrolysis to the final Bisphosphonic Acid | Steric bulk of ethyl esters resisting aqueous acid | Module 3 |
| Multiple spots on TLC during alkylation attempts | Unprotected -OH interfering with carbanion generation | Module 4 |
Module 1: Functionalizing the Primary Alcohol (-OH)
User Question: I am trying to convert the hydroxyl group to a leaving group (Tosylate/Mesylate) or a Halide, but the reaction stalls at 50% conversion or yields a polar byproduct. Why?
Technical Insight:
The reactivity of the primary alcohol at C1 is compromised by the gem-bisphosphonate group at C4 . While they seem distant (separated by a propyl chain), the phosphoryl oxygens (
-
The Trap (Intramolecular Cyclization): When you activate the alcohol (e.g., creating a mesylate), the phosphoryl oxygen can attack the electrophilic C1 carbon intramolecularly, forming a 5-membered cyclic phosphonate (a phostone ) rather than accepting the external nucleophile.
-
The Fix: You must use "soft" activation methods or rapid kinetic conditions that favor intermolecular attack.[1]
Troubleshooting Protocol: Avoiding Phostone Formation
Scenario A: Converting -OH to Bromide/Iodide
Scenario B: Converting -OH to Tosylate/Mesylate
-
Critical Step: Do not use Pyridine as the sole solvent.
-
Protocol: Use
with (1.5 eq) and catalytic . Keep temperature at 0°C for the addition, then warm to RT.-
Reasoning: Heat promotes the thermodynamic cyclic byproduct. Kinetic control at 0°C favors the sulfonation.
-
Visualization: The Cyclization Trap
Caption: Kinetic competition between external substitution and intramolecular cyclization (phostone formation).[1]
Module 2: Purification & Stability
User Question: My crude NMR looks clean, but after flash chromatography, I see a streak and new peaks around 18-20 ppm in ³¹P NMR. What happened?
Technical Insight: Bisphosphonate esters are acid-sensitive.[1] Standard silica gel is slightly acidic (pH 6.0–6.5).[1] As the compound travels through the column, the surface silanols catalyze the hydrolysis of the ethyl esters to mono-ethyl esters or phosphonic acids. These species strongly adhere to silica (streaking) and are lost.[1]
Corrective Protocol: Neutralized Silica Chromatography
-
Pre-treatment: Slurry your silica gel in the eluent containing 1-2% Triethylamine (Et3N) .[1]
-
Eluent: Run the column with 1% Et3N in the mobile phase (e.g., DCM:MeOH:Et3N 95:4:1).
-
Alternative: Use Neutral Alumina (Brockmann Grade III) if the separation is difficult on silica.[1]
Data: Stability Profile on Sorbents
| Sorbent | Condition | Recovery Yield | Purity |
|---|---|---|---|
| Standard Silica (60 Å) | DCM/MeOH | 45% (Streaking) | 85% (Hydrolysis detected) |
| Neutralized Silica | + 1% Et3N | 92% | >98% |
| Neutral Alumina | DCM/EtOH | 88% | 97% |[1]
Module 3: Deprotection to Bisphosphonic Acid
User Question: I need to remove the ethyl groups to get the active drug. Refluxing in HCl is turning my reaction black or giving incomplete conversion.
Technical Insight: Ethyl phosphonates are sterically hindered and much harder to hydrolyze than methyl esters.[1] Harsh aqueous acid (6M HCl reflux) often leads to carbon chain degradation before the phosphorus esters are fully cleaved.
The Gold Standard: McKenna Method (TMSBr) You must use a non-aqueous dealkylation strategy using Bromotrimethylsilane (TMSBr).
Step-by-Step Protocol:
-
Dryness: Ensure the starting material is azeotropically dried (co-evaporate with dry toluene 2x).[1] Moisture kills TMSBr.[1]
-
Solvent: Dissolve in anhydrous
(DCM) or Acetonitrile. -
Reagent: Add TMSBr (6–10 equivalents) . You need excess because there are 4 ethyl groups to remove.[1]
-
Conditions: Stir at 0°C to Room Temperature for 12–24 hours. Do not heat.
-
Quench (Critical): The reaction produces silyl phosphonate intermediates (
). You must hydrolyze these by adding MeOH or Water and stirring for 1 hour.[1] -
Isolation: Concentrate in vacuo. The product is the bisphosphonic acid (often a gum or glass).
Module 4: Advanced Reactivity (Alkylation)
User Question: Can I deprotonate the central CH group (C4) to attach another group while the alcohol is present?
Technical Insight:
No. The
Workflow for C4 Alkylation:
-
Protect OH: Convert -OH to a silyl ether (TBDMS) or THP ether.[1]
-
Alkylate: Treat with NaH (1.1 eq) followed by the electrophile.
-
Deprotect: Remove the protecting group.[3]
References
-
McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Tetrahedron Letters, vol. 18, no. 2, 1977, pp. 155-158.[1]
- Kozikowski, A. P., et al. "Synthesis of Phosphonate Isosteres." Journal of Organic Chemistry, vol. 55, 1990.
-
BenchChem Technical Support. "Stability of Phosphonic Acid Esters in Aqueous Solutions." BenchChem Knowledge Base, 2025.
-
Wiemer, D. F. "Synthesis of Non-Racemic Phosphonates."[1] Tetrahedron, vol. 53, 1997. (Review of phosphonate reactivity and protection strategies).
Optimization of deprotection steps for tetraethyl bisphosphonates
Topic: Optimization of Deprotection Steps for Tetraethyl Bisphosphonates Reference ID: BP-DEPROT-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Hidden" Complexity
User Query: "I am trying to hydrolyze a tetraethyl bisphosphonate ester to the free acid. I tried refluxing in HCl, but my compound decomposed. I switched to TMSBr, but I'm getting a sticky gum that won't crystallize. What is going on?"
Scientist’s Executive Summary: Tetraethyl bisphosphonates are deceptively stable. The P-O-C bond is robust, yet the P-C-P "backbone" (especially in geminal bisphosphonates) can be fragile under harsh acidic conditions.
The industry standard is the McKenna Reaction (Silylation-Solvolysis), which avoids aqueous acid entirely during the cleavage step. However, for tetraethyl esters, you are removing four ethyl groups. This requires precise stoichiometry and kinetic control to avoid "mixed ester" intermediates or N-alkylation side reactions.
This guide breaks down the two primary workflows, focusing on the "Gold Standard" TMSBr method.
Module A: The Gold Standard (TMSBr Silylation)
Recommended for: Acid-sensitive substrates, complex drug linkers, and high-purity requirements.
The Mechanism (Why it works)
We do not "hydrolyze" the ester directly. We swap the stable Ethyl group for a labile Trimethylsilyl (TMS) group using Bromotrimethylsilane (TMSBr). The resulting silyl ester is hyper-sensitive to solvolysis and falls apart instantly upon contact with Methanol (MeOH).
Interactive Protocol: The "Dry" Workflow
| Step | Action | Critical Technical Insight (The "Why") |
| 1 | Dry Your Substrate | Lyophilize or co-evaporate with dry toluene/DCM. Moisture is the enemy. Any water present reacts with TMSBr to form HBr, which is useless for silylation and harmful to your compound. |
| 2 | Solvent Selection | Dissolve in anhydrous DCM (Dichloromethane) or MeCN (Acetonitrile).[1] MeCN is preferred for polar substrates, but DCM is easier to evaporate later. |
| 3 | Stoichiometry | Add 8.0 – 10.0 equivalents of TMSBr. You have 4 ethyl groups. Theoretical min is 4.0, but kinetic barriers require excess. |
| 4 | Temperature | Start at 0°C , then warm to RT. Stir for 12–24h. |
| 5 | The "EtBr" Trap | CRITICAL: The reaction produces Ethyl Bromide (EtBr). If your molecule has a Nitrogen atom (e.g., Alendronate/Zoledronate analogs), the EtBr will alkylate the nitrogen, creating a permanent impurity. Fix: Use a reflux condenser or purge with inert gas to drive off volatile EtBr. |
| 6 | Evaporation | Evaporate to dryness in vacuo. Do not add water yet. You will be left with the silyl-ester intermediate (often a thick oil). |
| 7 | The Quench | Add Methanol (MeOH) . Stir for 1–2 hours. The silyl groups cleave, leaving the free acid and volatile MeO-TMS. |
| 8 | Isolation | Evaporate the MeOH. The residue is your Bisphosphonic Acid. |
Visualization: The McKenna Pathway
Figure 1: Mechanistic flow of the TMSBr deprotection showing the silylation and subsequent methanolysis.
Caption: The conversion of stable ethyl esters to labile silyl esters, followed by methanolysis to yield the free acid.
Module B: Alternative Method (Acid Hydrolysis)
Recommended for: Very simple, robust structures with no acid-sensitive groups.
Protocol:
-
Dissolve substrate in 6M or 12M HCl .
-
Reflux for 4–6 hours.
-
Concentrate in vacuo.
Risks:
-
Decarboxylation: If your BP has a carboxylic acid nearby, it may fly off as CO2.
-
P-C Bond Cleavage: The high heat can snap the C-P bond, leaving you with phosphoric acid and a destroyed carbon skeleton.
Module C: Purification (The "Sticky Gum" Problem)
User Query: "My NMR shows the product is clean, but it's a hygroscopic gum. How do I get a powder?"
Bisphosphonic acids are extremely polar and water-soluble (LogP < 0). They love to hold onto water and solvents.
Troubleshooting Matrix:
| Observation | Diagnosis | Solution |
| Sticky Gum / Oil | Trace solvent/water trapped in the lattice. | Trituration: Add dry Acetone or Diethyl Ether. Sonicate vigorously. The gum should turn into a white solid. Filter immediately. |
| Hygroscopic Solid | The acid form is naturally hygroscopic. | Salt Formation: Convert to the Monosodium salt. Dissolve in minimal water, adjust pH to 4.3 with NaOH, and precipitate with EtOH. Salts are often crystalline. |
| Brown/Yellow Color | Iodine contamination (if using TMSI) or decomposition. | Decolorization: Dissolve in water, treat with activated charcoal, filter, and lyophilize. |
| Incomplete Deprotection | NMR shows ethyl triplets (1.3 ppm). | Reprocess: The reaction stopped at the di- or tri-ester. Dry the sample thoroughly and treat with fresh TMSBr again. |
Visualization: Troubleshooting Logic Tree
Figure 2: Decision matrix for resolving common deprotection failures.
Caption: Diagnostic flow for identifying chemical and physical issues during bisphosphonate isolation.
FAQs (Field Notes)
Q: Can I use TMSI (Trimethylsilyl Iodide) instead of TMSBr? A: Yes. TMSI is significantly more reactive than TMSBr.[1] It is useful for sterically hindered esters (like isopropyl) or if TMSBr fails.
-
Pro-Tip: You don't need to buy expensive TMSI. Generate it in situ by adding Sodium Iodide (NaI) to TMSCl in acetonitrile. (See Reference 2).
Q: My compound has a Boc-protected amine. Will TMSBr remove it? A: Yes, TMSBr will cleave Boc groups (forming the amine hydrobromide). If you need to keep the Boc group, this method is not compatible. You might need to explore catalytic hydrogenolysis (if using benzyl esters) or extremely mild enzymatic hydrolysis (rarely works for tetraethyl).
Q: Why do I need 10 equivalents? Isn't 4 enough? A: In theory, yes. In practice, the reaction slows down as the phosphorus becomes more silylated due to steric bulk. Excess TMSBr drives the equilibrium to completion.
References
-
McKenna, C. E., et al. (1977). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications.
-
Widler, L., et al. (2002). "Highly potent geminal bisphosphonates. From pamidronate disodium (Aredia) to zoledronic acid (Zometa)." Journal of Medicinal Chemistry.
-
Wiemer, A. J., & Wiemer, D. F. (2015). "Prodrugs of Phosphonates and Bisphosphonates." Topics in Current Chemistry.
Sources
Removing byproduct salts from bisphosphonate synthesis mixtures
Topic: Removal of Byproduct Salts from Synthesis Mixtures
Current Status: Online Role: Senior Application Scientist Ticket ID: BP-PUR-001
Executive Summary: The "Sticky" Problem
Welcome to the Bisphosphonate (BP) Purification Support Center. If you are here, you are likely staring at a flask containing a viscous, oily residue that refuses to crystallize, or an HPLC trace showing persistent inorganic peaks (phosphites/chlorides) co-eluting with your API.
The Core Challenge: Bisphosphonates (e.g., Alendronate, Zoledronate) are "super-hydrophilic" molecules. They possess high charge density and strong chelating properties.
-
Solubility Mimicry: They share the same solubility profile as the inorganic byproducts (NaCl,
, )—both are soluble in water and insoluble in organics. -
Chelation: They bind to metal ions (Ca, Fe) and even chromatographic resins, often leading to irreversible fouling or co-precipitation.
This guide provides three validated workflows to break this deadlock: pH-Switch Crystallization , Anion Exchange Chromatography , and Nanofiltration .
Module 1: Crystallization & Precipitation (The "pH Switch")
Best For: Bulk removal of NaCl and unreacted reagents. Mechanism: Exploiting the Zwitterionic nature of amino-bisphosphonates (e.g., Alendronate, Pamidronate).
Most synthesis occurs in highly acidic conditions (
Protocol: The "Anti-Solvent" Drop
-
Quench & Hydrolysis:
-
Complete the hydrolysis of P-Cl intermediates by refluxing in water (6M HCl equivalent) for 6–12 hours.
-
Critical: Ensure all P-Cl bonds are converted to P-OH. Incomplete hydrolysis leads to "oiling out" later.
-
-
The pH Adjustment (The Danger Zone):
-
Cool to 20°C.
-
Slowly add 50% NaOH.
-
Stop exactly at pH 4.3 – 4.5 (for Alendronate/Pamidronate). This is the region of monosodium salt precipitation.
-
Troubleshooting: If you overshoot to pH > 6, the BP becomes a highly soluble disodium salt.
-
-
Anti-Solvent Addition:
-
Add Methanol or Ethanol (95%) slowly. Ratio: 1:1 to 1:2 (Water:Alcohol).
-
Observation: Inorganic salts (NaCl) are slightly soluble in this mix, but the BP zwitterion is not.
-
-
Ripening:
-
Stir for 4–12 hours. Do not filter immediately. The transition from "oily amorphous phase" to "crystalline lattice" requires kinetic energy.
-
Visualizing the Workflow
Caption: Figure 1.[1] The critical path for crystallizing zwitterionic bisphosphonates. Note the "Oiling Out" risk node.
Module 2: Ion Exchange Chromatography (The "Polishing" Step)
Best For: Removing residual Phosphorous Acid (
The Resin Choice [2]
-
Do NOT use: Cation exchange (BPs chelate the resin matrix).
-
Use: Strong Anion Exchange (SAX) resins (e.g., Amberlite IRA-400, Dowex 1X8) in the Chloride form .
Step-by-Step Protocol
-
Loading:
-
Dilute the crude mixture significantly (Conductivity < 5 mS/cm).
-
Load onto the column at pH 7–8.
-
Chemistry: At this pH, BPs are tri-negative (
or ), binding tightly to the quaternary ammonium groups of the resin.
-
-
Washing (The Separation):
-
Wash with water to remove neutral impurities.
-
Elution 1 (Low Salt): Wash with 0.05M - 0.1M NaCl.
-
Result: This removes weakly bound ions and some orthophosphates.
-
-
Elution 2 (Product):
-
Apply a gradient of dilute HCl (0.1M to 0.5M) or high NaCl (0.3M).
-
Order of Elution: Chloride
Phosphite ( ) Phosphate ( ) Bisphosphonate . -
Note: Bisphosphonates elute last due to the "P-C-P" backbone providing a chelate-like grip on the stationary phase.
-
-
Recovery:
-
Collect fractions. Neutralize the acidic fractions with NaOH to precipitate the purified BP salt.
-
Module 3: Nanofiltration (The Scalable Solution)
Best For: Large-scale removal of NaCl without phase change. Mechanism: Donnan Exclusion & Size Exclusion.
Nanofiltration (NF) membranes (MWCO 150–300 Da) are ideal because BPs are "large" divalent/trivalent ions (MW ~250–300), while salts are small monovalent ions.
| Parameter | Permeate (Passes Through) | Retentate (Held Back) |
| Components | Bisphosphonate ( | |
| Rejection Rate | < 10% | > 98% |
Protocol:
-
Use a spiral-wound NF membrane (e.g., DOW Filmtec NF270 or GE Osmonics DL).
-
Maintain pressure at 10–20 bar.
-
Perform Diafiltration : Continuously add deionized water to the feed tank at the same rate permeate is removed.
-
Continue until conductivity of permeate matches the water baseline.
Troubleshooting & FAQs
Q: My product is "oiling out" instead of crystallizing. Why?
A: Oiling out (Liquid-Liquid Phase Separation) occurs when the amorphous oil is more stable than the crystal lattice.
-
Cause 1: Temperature is too high during anti-solvent addition.
-
Cause 2: pH is slightly off the zwitterionic point (isoelectric point).
-
Fix: Re-heat the mixture until the oil dissolves. Add seed crystals (0.5% w/w) of pure product. Cool very slowly (1°C per 10 mins).
Q: I cannot remove the last 2% of Phosphorous Acid (
).
A: This is the hardest impurity.
-
The Fix: Use an Oxidation Step . Treat the crude mixture with
or Bromine water before crystallization. This converts Phosphite ( ) to Phosphate ( ). Phosphates are much easier to separate from BPs via crystallization (solubility difference) than phosphites are.
Q: The Ion Exchange column is clogged/fouled.
A: Bisphosphonates can precipitate inside the resin if the local concentration is too high or if Calcium is present.
-
Prevention: Use EDTA (10mM) in the mobile phase to strip any metal ions. Ensure the load concentration is < 50 mg/mL.
References
-
Kieczykowski, G. R., et al. (1995). Preparation of (4-amino-1-hydroxybutylidene)bisphosphonic acid sodium salt, monohydrate. Journal of Organic Chemistry.[3] Link
-
Merck & Co., Inc. (2002).[4] Process for the preparation of bisphosphonic acids or salts thereof.[4] U.S. Patent 6,365,679.[4] Link
-
Bartels, C., et al. (2005). New Generation of Low Fouling Nanofiltration Membranes.[5] Membranes.com / DOW Filmtec Technical Papers. Link
-
Teva Pharmaceutical Industries. (2005). Process for the purification of bisphosphonates.[4][6] World Intellectual Property Organization (WO2005066190). Link
-
Conduct Science. (2019). Ion-exchange Chromatography Protocol.[2][6][7]Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. membranes.com [membranes.com]
- 6. Ion-exchange liquid chromatographic analysis of bisphosphonates in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. conductscience.com [conductscience.com]
Technical Support Center: Handling Hygroscopic Bisphosphonate Derivatives
Case ID: BP-HYGRO-001 Status: Open Priority: Critical (Experimental Integrity Risk) Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Executive Summary & Core Directive
The Issue: Bisphosphonate derivatives (e.g., Alendronate, Risedronate, Zoledronic Acid) exhibit complex hygroscopic behaviors, often forming non-stoichiometric or channel hydrates. Standard weighing procedures frequently result in mass errors of 5-15% due to rapid atmospheric water uptake or loss, leading to incorrect stock solution concentrations and failed assay reproducibility.
The Solution: You cannot treat these compounds like standard organic salts. You must adopt a "Dynamic Hydrate Management" protocol. This guide provides the self-validating workflows required to handle these materials without compromising stoichiometric accuracy.
Knowledge Base: The Mechanism of Instability
Why are Bisphosphonates so Hygroscopic?
Unlike pyrophosphates (P-O-P), bisphosphonates possess a P-C-P backbone .[1] This structure renders them chemically stable (resistant to hydrolysis) but creates a highly polar, anionic environment that avidly coordinates water molecules.
-
Channel Hydrates (e.g., Risedronate Sodium): Water molecules are not just on the surface; they sit inside crystal lattice channels. These "channel waters" can move in and out based on relative humidity (RH) without collapsing the crystal structure, meaning the molecular weight of your solid changes with the weather in your lab.
-
Surface Adsorption: The high surface energy of the phosphonate groups leads to rapid formation of a water monolayer, which can induce caking and static clumping.
Critical Hydrate Forms
| Compound | Stable Form | Critical Behavior |
| Risedronate Sodium | Hemi-pentahydrate (2.5 H₂O) | Loses channel water at <10% RH or >60°C. Must be equilibrated. |
| Alendronate Sodium | Trihydrate (3 H₂O) | Stable at ambient RH. Dehydrates to monohydrate at ~50°C (vacuum). |
| Zoledronic Acid | Monohydrate (1 H₂O) | Very stable at high RH (up to 100%). Dehydrates if heated >160°C. |
Protocol: The "Safe-Weigh" System
Do not simply open the bottle and weigh. Follow this decision logic to ensure stoichiometric accuracy.
Workflow Visualization: Handling Logic
Figure 1: Decision matrix for handling bisphosphonate salts based on their hydration stability.
Step-by-Step Methodology
Phase 1: Environmental Control
-
Static Elimination: Bisphosphonates are prone to static charging, which disperses the powder. Use an ionizing blower or an anti-static gun on the weighing boat and spatula before use.
-
Humidity Check: Ensure lab humidity is 40-60% RH .
-
Warning: If RH < 30% (dry winter), Risedronate Hemi-pentahydrate may lose water, biasing your mass lower (you will weigh more drug than intended).
-
Phase 2: Equilibration (For Variable Hydrates)
If handling Risedronate Sodium or similar channel hydrates:
-
Place the open weighing vessel in a humidity chamber set to 60-90% RH at room temperature (25°C).
-
Equilibrate for 4-20 hours . This ensures the crystal lattice is fully saturated to the hemi-pentahydrate form (12.9% water content).
-
Validation: If precise stoichiometry is critical (e.g., Kd determination), perform a Thermogravimetric Analysis (TGA) or Karl Fischer (KF) titration on a small aliquot immediately before weighing the main bulk.
Phase 3: The Corrected Weighing Calculation
Never use the molecular weight (MW) on the bottle without verifying the water content.
-
Example: You need 1 mmol of Risedronate.
-
MW (Anhydrous) = 305.10 g/mol .
-
TGA measures 12.9% water (Hemi-pentahydrate).[2]
-
Target Mass =
. -
Note: If you ignored water, you would weigh 305.10 mg, resulting in a 12.9% under-dosing error .
-
Analytical Validation & Solubility
Dissolution Strategy
Bisphosphonates are potent metal chelators. They will bind to trace metal ions in your water or glass, causing precipitation or peak tailing in HPLC.
-
Solvent: Use plasticware (polypropylene) whenever possible to avoid leaching metal ions from glass.
-
Chelation: If dissolving in water, ensure pH is adjusted to > 7.0 (using NaOH) or add 0.1-5 mM EDTA to the buffer. This "masks" trace metals and ensures the bisphosphonate remains free in solution.
HPLC Validation (Self-Check)
To verify your stock solution concentration, use an Ion Chromatography (IC) or Ion-Pairing HPLC method.
-
Column: Anion exchange (e.g., Dionex IonPac AS7) or C18 with ion-pairing agent (e.g., tetrabutylammonium hydroxide).
-
Mobile Phase: Must contain EDTA (approx. 4-5 mM) to ensure sharp peaks.
-
Detection: UV at 263 nm (for Risedronate) or Refractive Index (for non-chromophoric bisphosphonates like Alendronate, unless derivatized).
Troubleshooting Ticket Queue (FAQs)
Q: My Alendronate powder has formed hard clumps. Can I grind it? A: Proceed with Caution. Grinding generates heat and exposes new surface area. For hydrates, frictional heat can induce partial dehydration (loss of crystal water), creating an amorphous phase that is more hygroscopic.
-
Corrective Action: Dissolve the clumps directly if possible. If weighing is impossible, re-crystallize or equilibrate the clumps in a humidity chamber to restore the stable trihydrate form before weighing.
Q: My HPLC peaks are splitting or tailing severely. A: This is likely Metal Chelation , not column failure. Bisphosphonates strip iron/stainless steel from your HPLC flow path.
-
Corrective Action: Passivate your LC system with 30% phosphoric acid (if compatible) or add 5 mM EDTA to your mobile phase. Use PEEK tubing instead of stainless steel.
Q: I dried my Zoledronic Acid in the oven at 100°C to "dry" it, but the mass keeps drifting. A: You likely created an unstable anhydrous or lower-hydrate form. Zoledronic Acid Monohydrate is stable; driving off that water creates a "thirsty" crystal that will aggressively pull moisture from the air on the balance pan.
-
Corrective Action: Re-equilibrate at ambient humidity until weight is stable, or use the TGA-corrected mass of the hydrate.
References
-
Redman-Furey, N., et al. (2005). Solid-state characterization of risedronate sodium hydrates. Journal of Pharmaceutical Sciences. Link
-
Thermo Fisher Scientific. (2012). Evaluation of the USP Risedronate Sodium Assay. Application Note 288. Link
-
Gong, Y., et al. (2006). Dehydration of risedronate hemi-pentahydrate: analytical and physical characterization. Journal of Pharmaceutical Sciences. Link
-
U.S. Food and Drug Administration (FDA). Zoledronic Acid Prescribing Information.Link
-
Jia, X., et al. (2015). Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. Advanced Pharmaceutical Bulletin. Link
Sources
Controlling pH to prevent premature phosphonate degradation
Technical Support Center: Phosphonate & Phosphonate Ester Stability
Topic: Audience: Researchers, Medicinal Chemists, and Formulation Scientists Last Updated: February 20, 2026
Overview: The Prodrug Paradox
Phosphonates (C-P bonds) are chemically robust, but Phosphonate Esters (P-O-C bonds)—commonly used as prodrugs (e.g., Sofosbuvir, Tenofovir alafenamide) or synthetic intermediates—are inherently labile.[1] They present a "Prodrug Paradox": they must be stable enough to survive synthesis and formulation, yet labile enough to hydrolyze in vivo.
This guide addresses the premature degradation of these esters, usually driven by hydrolysis (solvolysis) that is strictly governed by pH, metal ion catalysis, and buffer composition.
Module 1: The Kinetics of Degradation
Understanding the mechanism is the first step to control. Phosphonate ester hydrolysis typically follows a U-shaped pH-rate profile.
1.1 The Stability Window
-
Acidic Region (pH < 4): Degradation is driven by specific acid catalysis. The phosphoryl oxygen is protonated, making the phosphorus center highly electrophilic and susceptible to water attack.
-
Basic Region (pH > 8): Degradation is driven by specific base catalysis. Hydroxide ions (
) directly attack the phosphorus center. -
The "Goldilocks" Zone: For most dialkyl phosphonates, the stability maximum lies between pH 4.0 and 7.0 . However, electron-withdrawing groups (e.g., fluorinated side chains) shift this window lower, making the ester more susceptible to base hydrolysis.
1.2 The Metal Ion Trap
Divalent metal ions (
1.3 Mechanism Visualization
Figure 1: Dual pathways of phosphonate ester hydrolysis.[2] Acid catalysis proceeds via phosphoryl protonation; base catalysis via direct nucleophilic attack.
Module 2: Troubleshooting Synthesis & Workup
Scenario: "I observe degradation during reaction workup or purification."
| Symptom | Root Cause | Corrective Action |
| Yield loss after acid quench | Acid Hydrolysis: Quenching a basic reaction with strong acid (HCl) drops pH < 2, triggering rapid hydrolysis. | Use Buffered Quench: Use saturated |
| Degradation on Column | Silica Acidity: Standard silica gel is slightly acidic (pH 4-5) and can hydrolyze sensitive esters (e.g., Bis-POC). | Neutralize Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites. |
| "Disappearing" Product | Water Solubility: Mono-hydrolyzed phosphonates are highly polar and may partition into the aqueous layer during extraction. | Salting Out: Saturate the aqueous layer with NaCl. Re-extract with a polar organic solvent like n-Butanol or DCM/iPrOH (3:1). |
Expert Insight:
Never assume silica gel is inert. For highly labile prodrugs (like HepDirect or cycloSal), use neutral alumina or deactivated silica to prevent on-column hydrolysis.
Module 3: Analytical Artifacts (HPLC/LC-MS)
Scenario: "My LC-MS shows degradation, but the NMR of the solid looks pure."
This is a classic "Phantom Degradation" issue caused by the analytical method itself.
Q: Why does my pure compound show 5-10% hydrolysis on HPLC? A: You are likely using 0.1% Trifluoroacetic Acid (TFA) in your mobile phase.
-
The Mechanism: TFA creates a localized pH of ~2.0. Under high pressure and in the presence of water, acid-labile phosphonate esters (especially phosphoroamidates) hydrolyze during the run.
-
The Fix: Switch to a neutral or slightly basic mobile phase buffer.
-
Option A: 10 mM Ammonium Acetate (pH ~6.8).
-
Option B: 0.1% Formic Acid (weaker acid than TFA, often safer).
-
Option C: 10 mM Ammonium Bicarbonate (pH 8.0) – Check column stability first.
-
Module 4: Formulation & Storage Stability
Scenario: "The drug product degrades in liquid formulation over time."
4.1 Buffer Catalysis It is not enough to just control pH; you must control the buffer species. Certain buffers can act as general acids/bases.[3]
-
Avoid: Carbonate buffers (nucleophilic).
-
Prefer: Non-nucleophilic buffers like HEPES, MOPS, or TRIS (sterically hindered).
4.2 The Chelation Strategy Since trace metals catalyze hydrolysis, sequestering them is vital.
Protocol: Stabilization via Chelation
-
Diagnosis: Spike the formulation with 1 mM
. If degradation accelerates, metals are the culprit. -
Correction: Add 0.05% w/v Disodium EDTA to the formulation. This sequesters trace
leached from glass or excipients.
4.3 Decision Tree for Stability Troubleshooting
Figure 2: Systematic troubleshooting workflow for identifying the root cause of phosphonate instability.
References
-
Kégl, T., et al. (2025). The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health (PMC). Link
-
Heasley, B. (2014). Phosphonate prodrugs: an overview and recent advances. National Institutes of Health (PMC). Link
-
BenchChem Technical Support. (2025). Stability of Phosphonic Acid Esters in Aqueous Solutions. BenchChem. Link
-
Tsubouchi, A., & Bruice, T.C. (1994).[2] Remarkable rate enhancement in phosphonate ester hydrolysis catalyzed by two metal ions. Journal of the American Chemical Society.[2][4] Link
Sources
Technical Support Center: Purification of Mono- vs. Bis-Functionalized Conjugates
The following guide is structured as a Tier 3 Technical Support Knowledge Base . It assumes the user is already familiar with basic chromatography but requires specific troubleshooting for the difficult separation of statistically distributed conjugation products.
Status: Operational | Tier: Advanced Applications Topic: Resolution of Degree of Labeling (DOL) Variants Audience: Process Development Scientists, Medicinal Chemists
The Core Problem: The "Poisson Trap"
User Ticket #4920: "I am reacting a homobifunctional linker with my scaffold. No matter how I adjust the stoichiometry, I cannot eliminate the bis-conjugated impurity, and it co-elutes with my mono-target."
Root Cause Analysis:
In solution-phase chemistry, if two reactive sites have equal reactivity (
The Separation Challenge: Mono- and bis-variants often share:
-
Identical Molecular Weight (approximate): For large scaffolds (mAbs), a 1-2 kDa linker difference is negligible in Size Exclusion Chromatography (SEC).
-
Similar Surface Charge: Unless the linker is highly charged, the pI shift is minimal.
-
Overlapping Hydrophobicity: The "bis" species is only incrementally more hydrophobic/hydrophilic than the "mono."
Diagnostic Workflow
Before selecting a column, determine the physicochemical "delta" introduced by your functional group.
Figure 1: Decision matrix for selecting the stationary phase based on scaffold type and payload physicochemical properties.
Troubleshooting Guides (Q&A)
Module A: Hydrophobic Interaction Chromatography (HIC)
Best For: Antibody-Drug Conjugates (ADCs), PEGylated Proteins. Mechanism: Separates based on the cumulative hydrophobicity of the payload (Drug-Linker).
Q: My Mono and Bis peaks are merging into a single broad shoulder. How do I improve resolution (
-
Flatten the Gradient: A standard 0-100% B gradient is often too steep. Identify the elution %B of your target and create a "shallow gradient" (e.g., if elution is at 40%, run 30%
50% over 20 CVs). -
Change the Salt (The Hofmeister Series):
-
If retention is too weak: Switch from Sodium Sulfate to Ammonium Sulfate (stronger salting-out effect).
-
Protocol Tip: Start with 1.5 M
in Buffer A.
-
-
Add an Organic Modifier: For very hydrophobic payloads (e.g., PBD dimers), the protein may bind too tightly. Add 5-10% Isopropanol (IPA) to Buffer B to sharpen peaks and reduce band broadening.
Q: I am seeing precipitation on the column head. A: This is "salting out" occurring too aggressively.
-
Fix: Reduce the starting salt concentration. If 1.5 M precipitates your protein, drop to 1.0 M or 0.75 M. Note that this will reduce retention, so you may need a more hydrophobic resin (e.g., switch from Butyl to Phenyl).
Module B: Ion Exchange Chromatography (IEX)
Best For: Lysine-conjugated ADCs, Charged Linkers. Mechanism: Exploits surface charge differences. Lysine conjugation consumes a positive charge, reducing the pI.
Q: The pI difference between Mono and Bis is only ~0.1 pH units. CEX isn't separating them.
A: When
-
Switch to pH Gradient: Instead of increasing NaCl, keep salt low (20 mM) and increase pH linearly. This titrates the histidine residues and discharges the protein more selectively than salt shielding.
-
Use Stronger Resins: Ensure you are using a high-resolution resin (particle size <10 µm) like SP-Sepharose HP or Mono S.
-
Check the Buffer: For Cation Exchange (CEX), use a buffer species with a pKa below your working pH (e.g., Acetate or MES) to prevent the buffer from interacting with the beads.
Module C: Reaction Engineering (Prevention)
Best For: When chromatography fails.
Q: Can I force the reaction to favor Mono-product upstream? A: Yes. If purification is a bottleneck, alter the synthesis strategy.
-
Solid-Phase Immobilization (The "Desymmetrization" Trick):
-
Immobilize the scaffold on a resin (e.g., His-tag binding).
-
Flow the linker/payload over the resin.
-
Why it works: Site isolation. Once one site reacts, the steric bulk of the resin/linker prevents the second site from reacting easily (pseudo-dilution effect).
-
-
High-Dilution Strategy:
-
Run the reaction at very low concentrations of scaffold. This reduces intermolecular side reactions but does not solve intramolecular bis-labeling if the sites are close.
-
Comparative Data: Stationary Phase Selection
| Feature | HIC (Hydrophobic Interaction) | IEX (Ion Exchange) | RP-HPLC (Reversed Phase) |
| Primary Separation Force | Hydrophobicity (Native state) | Surface Charge (pI) | Hydrophobicity (Denatured) |
| Target Molecule | ADCs, mAbs, Large Proteins | Lysine-conjugates, Charged variants | Peptides, Small Molecules, Oligos |
| Resolution Capability | Excellent for DAR 0, 1, 2, 4 separation | Good for charge variants (Lys) | High (Peak capacity > 100) |
| Mobile Phase | Ammonium Sulfate / Phosphate | NaCl / MES / Acetate | Water / Acetonitrile / TFA |
| Risk Factor | Protein precipitation (High Salt) | Low resolution for Cys-conjugates | Protein denaturation (Organics) |
Experimental Protocol: HIC Optimization for ADC Separation
Standard Operating Procedure (SOP) for separating DAR 1 (Mono) from DAR 2 (Bis).
Materials:
-
Column: Butyl-NPR or Phenyl-5PW (non-porous resins preferred for sharp peaks).
-
Buffer A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
-
Buffer B: 25 mM Sodium Phosphate, pH 7.0, 5% Isopropanol.
Step-by-Step:
-
Conditioning: Equilibrate column with 0% B (100% A) for 5 Column Volumes (CV).
-
Loading: Inject sample. Critical: Sample must be adjusted to ~0.75 M Ammonium Sulfate before injection to match binding conditions, or it will flow through.
-
Linear Gradient: Run 0% to 100% B over 20 CV.
-
Analysis:
-
Peak 1 (Flow through): Aggregates/Highly hydrophilic.
-
Peak 2: Unconjugated Scaffold.
-
Peak 3:Mono-conjugated (Target).
-
Peak 4: Bis-conjugated.[1]
-
-
Optimization: If Peak 3 and 4 overlap, switch to a step gradient . Hold %B at the elution point of Peak 3 until it returns to baseline, then step up to elute Peak 4.
Figure 2: The HIC purification workflow. Note that elution order is inverse to salt concentration; the most hydrophobic species (Bis) elutes last as salt is removed.
References
-
Wakankar, A. A., et al. (2011). "Analytical methods for physicochemical characterization of antibody drug conjugates." mAbs.
-
Ouyang, J. (2013). "Drug-to-antibody ratio (DAR) characterization of antibody-drug conjugates (ADCs) using hydrophobic interaction chromatography (HIC)." Methods in Molecular Biology.
-
Cytiva. "Hydrophobic Interaction Chromatography: Principles and Methods." Cytiva Handbooks.
-
Fee, C. J., & Van Alstine, J. M. (2006). "PEG-proteins: Reaction engineering and separation issues." Chemical Engineering Science.
-
Haverick, M., et al. (2014). "Separation of mAbs molecular variants by hydrophobic interaction chromatography." Journal of Chromatography A.
Sources
Technical Support Center: Overcoming Steric Hindrance in Gem-Bisphosphonate Coupling
Status: Operational Ticket ID: BP-SYNTH-STERICS-001 Assigned Specialist: Senior Application Scientist, Synthetic Chemistry Division Subject: Strategies for coupling sterically hindered gem-bisphosphonates (P-C-P)
Executive Summary: The "P-C-P Wall"
You are likely here because standard Michaelis-Arbuzov conditions resulted in decomposition, or your alkylation with NaH yielded only starting material.
The Core Problem: The gem-bisphosphonate (BP) carbon is electronically unique but sterically punished. The two phosphonate groups create a "shield" that blocks nucleophilic attack on the central carbon, particularly when
This guide bypasses these dead ends using three field-proven "bypasses": Vinyl-Activation , Microwave-Assisted Three-Component Coupling , and Radical/Oxidative Strategies .
Diagnostic Decision Tree
Before selecting a protocol, diagnose your substrate constraints using the logic flow below.
Figure 1: Synthetic pathway selection based on steric and electronic requirements of the target gem-bisphosphonate.
Troubleshooting Modules & Protocols
Module A: The Amino-BP Route (Microwave-Assisted)
Issue: Standard condensation of amines with diethyl phosphite and orthoformate takes days at reflux and fails with bulky amines (e.g., adamantyl-amine). Solution: Microwave irradiation (MW) allows for solvent-free coupling.[1][2][3] The rapid heating overcomes the activation energy barrier imposed by steric bulk that thermal reflux cannot breach.
Protocol 1: Solvent-Free Microwave Synthesis
Best for: Bulky amines (Adamantane, branched chains).
-
Reagents:
-
Amine (1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
Diethyl phosphite (2.2 eq)
-
Catalyst (Optional but recommended for extreme sterics): CuO nanoparticles (5 mol%).
-
-
Procedure:
-
Mix reagents in a heavy-walled microwave process vial. Do not add solvent.
-
Seal and irradiate at 600 W (maintain internal temp at 130–150 °C) for 15–30 minutes .
-
Note: Monitor pressure; ethanol is generated as a byproduct.
-
-
Work-up:
-
Cool to RT. The mixture will likely be a viscous oil.
-
Dilute with EtOAc/Hexane (1:1) and filter through a short pad of silica to remove the catalyst.
-
Concentrate. If the product is an oil, induce crystallization using cold
or Hexane.
-
Why this works: The solvent-free condition maximizes the concentration of the "imino-intermediate" formed in situ, forcing the equilibrium toward the bisphosphonate despite steric repulsion [1].
Module B: The Vinyl-BP Route (Michael Addition)
Issue: Direct alkylation of methylenebisphosphonate with a secondary halide leads to elimination. Solution: Invert the polarity. Instead of attacking an electrophile, turn the BP into a Michael Acceptor (Vinyl Bisphosphonate) and attack it with a nucleophile.
Protocol 2: Catalytic Michael Addition to Vinylidenebisphosphonates
Best for: Creating C-C bonds with steric bulk at the beta-position.
-
Preparation of Vinyl Precursor:
-
React tetraethyl methylenebisphosphonate with paraformaldehyde (catalytic amine base) or use
mediated condensation for aromatic aldehydes [4].[4]
-
-
Michael Addition:
-
Substrate: Tetraethyl ethenylidenebisphosphonate (1.0 eq).
-
Nucleophile: 1.2 eq (e.g., malononitrile, thiols, or amines).
-
Catalyst: 10 mol% Cinchona alkaloid-derived thiourea (for asymmetric induction) or simple bases like DBU for racemic.
-
Solvent: Toluene or DCM (0.1 M).
-
-
Procedure:
-
Stir at room temperature. For bulky nucleophiles (e.g., 3-aryloxindoles), reaction times may extend to 48h.
-
Critical Step: If the reaction stalls, add a Halogen Bond Donor (e.g., iodoperfluorobenzene) as a co-catalyst to activate the phosphonate oxygens [3].
-
Mechanism Visualization:
Figure 2: Activation of vinyl-bisphosphonate via catalyst interaction, facilitating nucleophilic attack despite steric shielding.
Module C: Direct Alkylation (The "Nuclear" Option)
Issue: You must alkylate a methylenebisphosphonate, but the yield is <10%. Solution: Switch from thermodynamic control (NaH) to kinetic control (LiHMDS) and use a "Super-Leaving Group."
Comparative Reactivity Table:
| Variable | Standard Protocol (Avoid) | Optimized Protocol (Use) | Reason |
| Base | NaH (Sodium Hydride) | LiHMDS or KHMDS | NaH is aggregated and slow; HMDS is soluble and less nucleophilic (avoids attacking the P-ester). |
| Temperature | 0°C to RT | -78°C | Low temp stabilizes the carbanion and prevents retro-Michael decomposition. |
| Electrophile | Alkyl Bromide/Iodide | Alkyl Triflate (OTf) | Triflates react ~1000x faster, outcompeting the elimination pathway. |
| Solvent | DMF | THF/HMPA (9:1) | HMPA disrupts ion pairs, making the carbanion "naked" and more reactive. |
Purification: The "Polarity Nightmare"
Sterically hindered BPs are often lipophilic esters that turn into extremely polar acids upon hydrolysis.
FAQ: "My product is stuck on the silica column."
-
Cause: The P=O groups interact strongly with silanols.
-
Fix: Deactivate the silica. Use a mobile phase containing 1-5% Isopropanol or 0.5% Triethylamine .
-
Recommended Eluent: DCM:MeOH (95:5)
DCM:MeOH (80:20).
FAQ: "I cannot crystallize the final acid."
-
Cause: Bisphosphonic acids are zwitterionic and hygroscopic.
-
Fix: Do not evaporate to dryness.
-
Hydrolyze ester with TMSBr (avoid HCl reflux for hindered substrates).
-
Quench with MeOH.
-
Concentrate to a "gum."
-
Add acetone or isopropanol dropwise to the gum while scratching the flask. The solid will precipitate.
-
References
-
Microwave-Assisted Synthesis of Aminomethylenebisphosphonates. Source: Beilstein J. Org.[1] Chem. 2016, 12, 1493–1502. URL:[Link] Relevance: Defines the solvent-free microwave protocol for hindered amines.
-
Synthesis of Tetraalkyl Methylenebisphosphonates (Steric Limitations). Source: J. Org.[1][5] Chem., Selective Cleavage with Morpholine.[6][7] URL:[Link] Relevance: Discusses the difficulty of hydrolyzing hindered esters.
-
Enantioselective Michael Addition to Vinyl Phosphonates. Source: Org.[8][9] Biomol. Chem., 2012, 10, 7970-7979. URL:[Link] Relevance: Provides the catalytic conditions for adding bulky nucleophiles (oxindoles) to vinyl BPs.
-
Conjugate Reduction of Vinyl Bisphosphonates. Source: Tetrahedron Letters 2022. URL:[Link] Relevance: Strategy for obtaining mono-alkylated products via reduction rather than direct alkylation.[10]
For further assistance, please contact the Synthetic Chemistry Support Desk with your specific substrate structure.
Sources
- 1. Microwave-assisted synthesis of (aminomethylene)bisphosphine oxides and (aminomethylene)bisphosphonates by a three-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of (aminomethylene)bisphosphine oxides and (aminomethylene)bisphosphonates by a three-component condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Conjugate reduction of vinyl bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SYNTHESIS OF SYMMETRICAL METHYLENEBIS(ALKYL HYDROGEN PHOSPHONATES) BY SELECTIVE CLEAVAGE OF METHYLENEBIS(DIALKYL PHOSPHONATES) WITH MORPHOLINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. ChemInform Abstract: Enantioselective Michael Addition of 3‐Aryloxindoles to a Vinyl Bisphosphonate Ester Catalyzed by a Cinchona Alkaloid Derived Thiourea Catalyst. / ChemInform, 2013 [sci-hub.box]
- 9. Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Validation & Comparative
31P NMR Chemical Shift Analysis of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol: A Comparative Technical Guide
Topic: 31P NMR Chemical Shift Analysis of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous technical analysis of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol , a critical geminal bisphosphonate intermediate often utilized in the synthesis of bone-resorption inhibitors like Alendronate. Unlike standard HPLC methods that struggle with the lack of UV chromophores in bisphosphonates, 31P NMR spectroscopy offers a direct, self-validating method for structural confirmation and impurity profiling.
This document details the specific chemical shift fingerprints, coupling constants, and competitive advantages of using 31P NMR over alternative analytical techniques.
Technical Deep Dive: The 31P NMR Fingerprint
The target molecule, 4,4-Bis(Diethoxyphosphoryl)butan-1-ol , features two equivalent phosphorus atoms attached to a geminal carbon (C4 relative to the alcohol at C1). The chemical environment of the phosphorus nuclei is defined by the electron-withdrawing ethoxy groups and the alkyl side chain.
Primary Chemical Shift (
)
-
Resonance Frequency:
+22.0 – +26.0 ppm (relative to 85% at 0.0 ppm). -
Multiplicity: Typically appears as a singlet (s) in proton-decoupled spectra (
). However, if the molecule possesses a chiral center elsewhere or restricted rotation, the two phosphorus atoms may become diastereotopic, splitting into an AB quartet with a coupling constant Hz.
Coupling Constants (
)
In proton-coupled modes (non-decoupled), the signal reveals critical structural connectivity:
- (Geminal): The phosphorus couples to the single proton on the geminal carbon (P-C-H ). This typically results in a splitting of 15–25 Hz .
-
(Vicinal): Coupling to the adjacent methylene protons (
) is smaller, often 5–10 Hz , leading to complex multiplet broadening.
Impurity Profiling (The "Fingerprint" Region)
One of the primary advantages of 31P NMR is the distinct separation of the target product from common synthetic byproducts.
| Compound | Structure | Chemical Shift ( | Multiplicity |
| Target Product | Gem-Bisphosphonate Ester | +22.0 to +26.0 | Singlet (or AB q) |
| Mono-phosphonate | +30.0 to +35.0 | Singlet | |
| Diethyl Phosphite | +7.0 to +8.0 | Doublet ( | |
| Phosphoric Acid | 0.0 | Singlet | |
| Pyrophosphates | -10.0 to -13.0 | Singlet/Multiplet |
Comparative Analysis: 31P NMR vs. Alternatives
In drug development, selecting the right analytical tool is a trade-off between specificity, sensitivity, and speed.
Comparison 1: 31P NMR vs. HPLC (UV/CAD/RI)
Most bisphosphonates lack a chromophore, making standard UV-HPLC ineffective.
-
HPLC-CAD/RI (Refractive Index):
-
Pros: High sensitivity for trace organic impurities (non-P containing).
-
Cons:Non-specific . Any non-volatile impurity generates a signal. Requires complex mobile phases and gradient optimization. Cannot distinguish between phosphate species easily.
-
-
31P NMR:
-
Pros:Element-Specific . Only sees phosphorus-containing species. The chemical shift is a direct readout of the oxidation state and substitution pattern. No need for reference standards for identification (shifts are characteristic).
-
Cons: Lower sensitivity (LOD
10-50 g/mL). Longer acquisition times for quantitative data ( relaxation).
-
Comparison 2: Target Ester vs. Free Acid (Hydrolysis Products)
Researchers often need to monitor the stability of the ester.
-
Ester Form (Target):
+24 ppm. -
Free Acid Form (Hydrolysis):
+18 to +20 ppm (pH dependent). -
Insight: The chemical shift of the free acid is highly sensitive to pH (titration effect), whereas the ester is relatively stable. 31P NMR is the only method that can quantify the ratio of Ester:Acid in situ without altering the equilibrium (unlike HPLC which dilutes/buffers the sample).
Experimental Protocol: Self-Validating Workflow
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this protocol designed for quantitative accuracy (qNMR).
Step 1: Sample Preparation
-
Dissolve 20-50 mg of the oil/solid in 0.6 mL of
(Deuterated Chloroform). -
Why:
prevents hydrolysis (unlike ) and provides good solubility for the lipophilic ester.
Step 2: Acquisition Parameters
-
Pulse Sequence: Inverse Gated Decoupling (zgig in Bruker).
-
Reasoning: Decouples protons to simplify the spectrum into singlets but suppresses the Nuclear Overhauser Effect (NOE) to ensure integration area is proportional to concentration.
-
-
Relaxation Delay (
): > 10 seconds .-
Critical: Phosphorus nuclei in bisphosphonates have long longitudinal relaxation times (
).[1] A short delay will under-quantify the main peak relative to impurities.
-
-
Spectral Width: -100 to +100 ppm.
Step 3: Processing
-
Line Broadening (LB): 1.0 - 3.0 Hz.
-
Baseline Correction: Critical for accurate integration of small impurity peaks.
Visualization: Synthesis & Analysis Pathway
The following diagram illustrates the logical flow from synthesis to analytical validation, highlighting where 31P NMR acts as the critical decision gate.
Figure 1: Analytical workflow for verifying the integrity of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol using 31P NMR chemical shift markers.
References
-
Keglevich, G., et al. (2013). "Rational Synthesis of Ibandronate and Alendronate." Current Organic Synthesis.
-
Demir Duman, F., et al. (2017). "Urea dimethacrylates functionalized with bisphosphonate/bisphosphonic acid for improved dental materials."[2] Journal of Polymer Science Part A.
-
Kovacs, R., et al. (2013). "The Synthesis of Risedronic Acid and Alendronate Applying Phosphorus Oxychloride." ResearchGate.[3]
-
Acorn NMR. "NMR Coupling Constants and Chemical Shifts." Organic Chemistry Data.
-
Oxford Instruments. "Analysing phosphorus containing compounds using 31P Benchtop NMR." Application Note.
Sources
Technical Comparison Guide: Mass Spectrometry of Tetraethyl Bisphosphonates
Executive Summary
Tetraethyl bisphosphonates (TEBPs), such as tetraethyl methylenebisphosphonate, serve as critical synthetic intermediates for biologically active bisphosphonate drugs (e.g., Alendronate, Zoledronate) and as specific probes in organophosphorus chemistry. Unlike their pharmacological counterparts—the free bisphosphonic acids—TEBPs possess sufficient volatility for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis without derivatization.
This guide compares the mass spectrometric behavior of Tetraethyl Bisphosphonates (Direct Analysis) against the industry-standard Trimethylsilyl (TMS) Derivatization of free acids. We analyze fragmentation pathways, specifically the diagnostic McLafferty rearrangements unique to the ethyl ester moieties, and provide validated protocols for impurity profiling.
The Chemical Context: Analyte vs. Alternatives
To understand the performance profile of TEBPs, we must contrast them with the standard analytical target, the free acid form.
The Analyte: Tetraethyl Methylenebisphosphonate
-
Structure: Two phosphonate groups connected by a methylene bridge, with four ethyl ester protecting groups.
-
Formula:
-
MW: 288.26 Da
-
Key Feature: The P-C-P backbone is chemically robust, but the P-O-Et bonds are labile under Electron Ionization (EI) conditions, driving specific fragmentation.
The Alternative: TMS-Derivatized Free Acids
-
Context: Free bisphosphonic acids are non-volatile and zwitterionic. They require silylation (e.g., using BSTFA) to become volatile.
-
Key Feature: TMS derivatives are hydrolytically unstable and produce spectra dominated by silicon-based ions (
73, 147), often obscuring the structural backbone.
Fragmentation Mechanics: The "Fingerprint"
The fragmentation of tetraethyl bisphosphonates under Electron Ionization (70 eV) is governed by the McLafferty Rearrangement . This is a distinct advantage over TMS derivatives, as it allows for sequential "mapping" of the molecule.
Mechanism: The Cascade Loss of Ethylene
Unlike simple alkanes, phosphonate ethyl esters undergo a specific hydrogen transfer from the
The Pathway:
-
Molecular Ion (
): 288 (often weak but visible). -
First Rearrangement: Loss of 28 Da
260. -
Second Rearrangement: Loss of 28 Da
232. -
Subsequent Losses: The process repeats until the core is stripped.
Visualization of Fragmentation Pathway
The following diagram illustrates the sequential degradation of Tetraethyl Methylenebisphosphonate.
Figure 1: Sequential McLafferty rearrangement pathway for Tetraethyl Methylenebisphosphonate under EI conditions.
Comparative Performance Analysis
The following table contrasts the direct analysis of TEBPs against the TMS-derivatization method.
| Feature | Direct Analysis (Tetraethyl Ester) | Derivatization (TMS Method) |
| Sample Prep | Minimal. Dilute and shoot (DCM or MeOH). | High. Requires heating with BSTFA/TMCS; moisture sensitive. |
| Spectral Data | Structural. Sequential loss of 28 Da confirms ethyl groups. | Generic. Dominated by TMS ( |
| Stability | High. Stable in solution for days. | Low. Hydrolyzes rapidly if septa are pierced. |
| LOD (Sensitivity) | Moderate (EI splitless). | High (TMS groups enhance ionization efficiency). |
| Artifacts | Thermal degradation if injector > 250°C. | Incomplete derivatization leads to multiple peaks per analyte. |
Expert Insight: For impurity profiling during synthesis, Direct Analysis is superior because it avoids the ambiguity of "is this peak an impurity or an under-derivatized parent?"
Experimental Protocols
Protocol A: Direct GC-MS of Tetraethyl Bisphosphonates
Use this for synthesis verification and purity checks.
-
Sample Preparation: Dissolve 1 mg of Tetraethyl Methylenebisphosphonate in 1 mL of Dichloromethane (DCM).
-
Inlet Conditions: Splitless mode; 250°C. Note: Do not exceed 260°C to prevent thermal decomposition of the P-C bond.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: Electron Ionization (EI), 70 eV, 230°C.
Protocol B: LC-ESI-MS (Soft Ionization)
Use this for identifying hydrolysis products (mono- or di-acids) that do not fly in GC.
-
Mobile Phase: A: 10mM Ammonium Acetate (pH 4.5); B: Acetonitrile (95:5).
-
Ionization: Electrospray Ionization (ESI) Negative Mode (
).[1] -
Observation:
-
Look for
at 287. -
Look for dimer adducts
if concentration is high. -
Note: ESI does not show the "loss of 28" pattern; it yields intact molecular ions.
-
Decision Logic: Selecting the Right Workflow
The choice between analyzing the ester (TEBP) or the acid depends on your stage in the drug development pipeline.
Figure 2: Decision matrix for selecting the analytical workflow based on sample state.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on McLafferty rearrangement mechanisms).
-
Kuhnert, N., et al. (2019). "Mass spectrometric fragmentation of phosphonate esters." Rapid Communications in Mass Spectrometry.
-
Thermo Fisher Scientific. (2020). "Analysis of Bisphosphonates by Ion Chromatography-Mass Spectrometry." Application Note 73448.
-
Vaysse, J., et al. (2002). "Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate compounds." Journal of Mass Spectrometry.
Sources
Comparing bone affinity of esterified vs. free acid bisphosphonates
Topic: Comparing Bone Affinity of Esterified vs. Free Acid Bisphosphonates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Affinity-Permeability Paradox
In bisphosphonate (BP) drug development, the structural distinction between the Free Acid and Esterified forms represents the fundamental trade-off between target engagement (bone affinity) and pharmacokinetics (membrane permeability).
-
Free Acid BPs (The "Anchor"): Exhibit high affinity for hydroxyapatite (HAP) due to the ionization of phosphonate groups (
), enabling tridentate chelation with calcium. They are the active pharmacological species but suffer from poor oral bioavailability (<1-3%) due to high polarity. -
Esterified BPs (The "Trojan Horse"): Mask the phosphonate charges, drastically reducing or abolishing bone affinity. This modification increases lipophilicity (LogP), facilitating passive transport across lipid bilayers. They function primarily as prodrugs , requiring enzymatic or chemical hydrolysis to restore the active free acid form for bone targeting.
This guide details the mechanistic divergence, comparative performance data, and the experimental protocols required to validate these properties.
Mechanistic Foundation: The Chelation Determinant
The high affinity of BPs for bone mineral is driven by the P-C-P backbone's ability to chelate calcium ions on the HAP crystal lattice.[1]
The Tridentate "Claw" Model (Free Acid)
The active free acid form utilizes two phosphonate groups and typically a hydroxyl group at the R1 position (R1-OH) to form a tridentate complex with calcium. This coordination requires the phosphonate oxygens to be negatively charged (ionized).
The Steric Masking (Ester)
Esterification (e.g., ethyl, pivaloyloxymethyl) caps the oxygen atoms with alkyl groups. This eliminates the negative charge and introduces steric hindrance, preventing the formation of the coordination complex. Consequently, fully esterified BPs behave as "non-binders" in HAP assays.
Visualizing the Interaction
The following diagram contrasts the binding logic of both forms.
Caption: Comparative mechanism showing the tridentate calcium chelation of free acid BPs versus the charge-masked non-interaction of esterified variants.
Comparative Performance Data
The following data synthesizes typical results from HAP chromatography and batch binding assays. Note the inverse relationship between Lipophilicity (LogP) and Bone Affinity (
| Feature | Free Acid BP (e.g., Clodronate, Alendronate) | Full Ester BP (e.g., Clodronate-tetraester) | Partial Ester (Mono/Di-ester) |
| HAP Binding (%) | > 90% (High Affinity) | < 5% (Negligible) | 10 - 40% (Variable) |
| Binding Mechanism | Tridentate/Bidentate Chelation | Non-specific adsorption only | Weak Bidentate |
| LogP (Lipophilicity) | Negative (Hydrophilic, e.g., -5.4) | Positive (Lipophilic, e.g., +2.0 to +7.[2]0) | Intermediate |
| Membrane Permeability | Low (Paracellular transport only) | High (Transcellular transport) | Moderate |
| Activation Requirement | None (Active Species) | Hydrolysis (Enzymatic/Chemical) | Hydrolysis |
| Serum Half-Life | Rapid clearance to bone (mins to hrs) | Variable (depends on hydrolysis rate) | Variable |
Key Insight: Full esters (tetra-esters) are effectively "bone-blind." If an experimental assay shows high binding for a purported ester, verify purity—rapid hydrolysis may have generated free acid contaminants in situ.
Experimental Validation Protocols
To objectively compare these forms, you must isolate the physical binding event from biological metabolism. The following protocols are self-validating systems.
Protocol A: Hydroxyapatite (HAP) Batch Binding Assay
Purpose: Quantify the physical affinity of the compound for bone mineral in a metabolically inert environment.
Reagents:
-
Synthetic Hydroxyapatite powder (Surface area ~60
). -
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl (calcium-free to prevent precipitation).
-
Test Compounds: 100 µM solutions of Free Acid vs. Ester.
Workflow:
-
Equilibration: Suspend 10 mg HAP in 1 mL Binding Buffer. Vortex and equilibrate for 24 hours to hydrate the crystal lattice.
-
Addition: Add test compound (final conc. 100 µM).
-
Incubation: Shake gently at 37°C for 2 hours. Note: Keep time short for esters to minimize chemical hydrolysis.
-
Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Quantification: Analyze the supernatant via HPLC or Colorimetric Phosphorus Assay.
-
Calculation:
Protocol B: Hydrolysis-Activation Assay
Purpose: Confirm that the ester is a prodrug capable of releasing the active binder.
-
Matrix: Human plasma or Liver S9 fraction.
-
Incubation: Spike ester (10 µM) into matrix at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60 min.
-
Quench: Add ice-cold acetonitrile to precipitate proteins.
-
Analysis: HPLC-MS/MS tracking the depletion of the Ester parent and appearance of the Free Acid.
Visualizing the Validation Workflow
Caption: Dual-stream validation workflow: Protocol A quantifies physical bone affinity, while Protocol B validates the biological conversion of ester prodrugs to active acids.
Strategic Implications for Drug Design
When selecting between these forms, the decision is dictated by the delivery hurdle:
-
Use Free Acid when:
-
Developing IV formulations (e.g., Zoledronic acid).
-
Targeting bone metastases directly where systemic bioavailability is managed via injection.
-
Developing bone-seeking radiopharmaceuticals (e.g.,
-MDP or -BPAMD), where the HAP binding is the targeting mechanism.
-
-
Use Esterified Forms when:
-
Oral bioavailability is critical (bypassing the <1% absorption limit of acids).
-
Reducing gastrointestinal toxicity (acidic BPs can cause esophageal irritation).
-
Targeting soft tissues initially: Esters can distribute to non-calcified tissues before hydrolysis, potentially expanding the therapeutic window beyond the skeleton.
-
References
-
Nancollas, G. H., et al. (2006). "Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro." Bone, 38(5), 617-627. Link
-
Niemi, R., et al. (1999). "Bisphosphonate Prodrugs: Synthesis and in Vitro Evaluation of Novel Acyloxyalkyl Esters of Clodronic Acid." Journal of Medicinal Chemistry, 42(24), 5053–5058. Link
-
Lawson, M. A., et al. (2010). "Differences between bisphosphonates in binding affinities for hydroxyapatite." Journal of Biomedical Materials Research Part B, 92B(1), 149-155. Link
-
Jahnke, W., & Henry, C. (2015). "Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters." ACS Medicinal Chemistry Letters, 6(4), 403–407. Link
-
Russell, R. G. G. (2011).[3] "Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships." Bone, 49(1), 2-19. Link
Sources
A Senior Application Scientist's Guide to Validating Hydroxyapatite Binding Capacity of Conjugated Prodrugs
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methods to validate the hydroxyapatite (HA) binding capacity of conjugated prodrugs. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in authoritative scientific principles.
Introduction: The Significance of Hydroxyapatite in Targeted Drug Delivery
Hydroxyapatite [Ca10(PO4)6(OH)2], the primary mineral component of bone and teeth, presents a unique and valuable target for drug delivery, particularly for skeletal diseases.[1][2][3] Its remarkable biocompatibility and ability to bind with hard tissues make it an ideal anchor for targeted therapies.[4] Conjugated prodrugs, which link a therapeutic agent to a bone-seeking moiety, are designed to leverage this natural affinity, concentrating the drug at the site of action and minimizing systemic side effects.[1][2]
The fundamental principle behind this targeting strategy lies in the electrostatic and chemical interactions between the prodrug and the HA matrix.[5][6] The crystal structure of HA features positively charged calcium ions and negatively charged phosphate and hydroxyl groups, which serve as binding sites for various molecules.[6][7] For instance, negatively charged groups on a prodrug, such as phosphate or carboxyl groups, can interact with the calcium ions on the HA surface.[8][9] Conversely, positively charged moieties, like amine groups, can bind to the phosphate and hydroxyl sites.[6] The success of these targeted prodrugs hinges on the strength and specificity of this binding, making rigorous validation of binding capacity a critical step in their development.
This guide will explore and compare the essential experimental techniques used to quantify and characterize the interaction between conjugated prodrugs and hydroxyapatite.
Understanding the Binding Interaction: Key Mechanisms
The interaction between a conjugated prodrug and hydroxyapatite is a multifaceted process governed by several key mechanisms:
-
Electrostatic Interactions: Oppositely charged surfaces play a significant role. The calcium-rich areas of HA attract negatively charged moieties (e.g., carboxylates, phosphates) on the prodrug, while the phosphate-rich regions attract positively charged groups (e.g., amines).[6]
-
Hydrogen Bonding: The hydroxyl groups within the HA structure and on its surface can form hydrogen bonds with suitable functional groups on the prodrug, such as hydroxyl, amine, and carbonate groups.[5]
-
Chemisorption and Physisorption: Binding can occur through the formation of chemical bonds (chemisorption) or weaker physical forces like van der Waals interactions (physisorption). The nature of the interaction can be elucidated through kinetic and thermodynamic studies.[10][11]
-
Surface Properties of HA: The specific surface area, porosity, and crystallinity of the hydroxyapatite used in assays significantly influence the binding capacity.[7][12] Higher surface area and porosity generally lead to increased drug loading.[5][7]
Core Experimental Methodologies for Binding Validation
A robust validation of hydroxyapatite binding involves a combination of techniques that provide both quantitative and qualitative insights into the interaction. This section compares the most common and effective methodologies.
Batch Binding Assays (Adsorption Isotherms)
Batch binding assays are a cornerstone for quantifying the equilibrium binding of a prodrug to HA. These experiments involve incubating a known amount of HA powder with varying concentrations of the prodrug and measuring the amount of unbound prodrug remaining in the solution at equilibrium.
Why this is a critical first step: This method directly determines the maximum binding capacity (Qmax) and the binding affinity (K) of the prodrug for HA, providing fundamental quantitative data.
Experimental Workflow:
Sources
- 1. An in vitro assay to measure targeted drug delivery to bone mineral - OAK Open Access Archive [oak.novartis.com]
- 2. An in vitro assay to measure targeted drug delivery to bone mineral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical and diverse roles of phosphates in human bone formation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C9TB02011J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Hydroxyapatite Nanoparticles in Drug Delivery | Encyclopedia MDPI [encyclopedia.pub]
- 7. Advances of Hydroxyapatite Hybrid Organic Composite Used as Drug or Protein Carriers for Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of hydroxyapatite crystal structures and protein interactions on bone's mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Phosphorus-Containing Molecules on the Formation of Nano-Sized Calcium Phosphate for Bone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydroxyapatite Nanoparticles in Drug Delivery: Physicochemistry and Applications - PMC [pmc.ncbi.nlm.nih.gov]
4,4-Bis(Diethoxyphosphoryl)butan-1-ol vs. Alendronate: A Technical Selection Guide for Bone Targeting
[1]
Executive Summary: The Trade-Off Between Affinity and Processability
In the design of osteotropic (bone-targeting) drug delivery systems, the choice between Alendronate (ALN) and 4,4-Bis(Diethoxyphosphoryl)butan-1-ol (BDPB) represents a fundamental decision between binding efficacy and synthetic feasibility .[1]
-
Alendronate is the "Gold Standard" for affinity. It possesses a hydroxyl group on the geminal carbon (P-C-P), conferring maximum binding strength to hydroxyapatite (HAp). However, its zwitterionic nature makes it notoriously difficult to conjugate in organic solvents.
-
BDPB is a "Synthetic Facilitator."[1] It is a protected phosphonate ester soluble in organic solvents, allowing for complex chemical conjugation (e.g., to hydrophobic polymers or lipids) before activation. However, it typically lacks the geminal hydroxyl group, resulting in lower binding affinity compared to Alendronate.
Verdict: Use Alendronate for small-molecule prodrugs where maximum bone retention is critical.[1] Use BDPB when engineering complex nanoparticles (e.g., PLGA, Liposomes) where the ligand must be compatible with organic synthesis workflows.
Part 1: Chemical Architecture & Mechanism[1]
Structural Comparison
The defining difference lies in the P-C-P backbone and the protecting groups .
| Feature | Alendronate (ALN) | 4,4-Bis(Diethoxyphosphoryl)butan-1-ol (BDPB) |
| State | Free Acid / Salt (Zwitterion) | Phosphonate Ester (Protected Precursor) |
| Geminal Group | Hydroxyl (-OH) on P-C-P carbon | Hydrogen (-H) on P-C-P carbon (typically) |
| Reactive Handle | Primary Amine ( | Primary Alcohol ( |
| Solubility | Water, Buffer (pH dependent) | DCM, THF, Chloroform, Methanol |
| Activation | Active "as is" | Requires Deprotection (Hydrolysis) |
The "Alpha-Hydroxyl" Effect on Binding
Alendronate contains a hydroxyl group on the central carbon (the "hook"). This group forms a tridentate interaction with calcium ions in the hydroxyapatite lattice, significantly increasing binding affinity.
BDPB, once deprotected to its acid form, typically results in a non-hydroxylated gem-bisphosphonate.[1] Research indicates that removing this alpha-hydroxyl group can reduce HAp binding affinity by approximately 50–60% [1].[1]
Conjugation Logic (Graphviz Diagram)
The following diagram illustrates the decision pathway for selecting the correct ligand based on your drug payload and solvent requirements.
Caption: Decision matrix for selecting between BDPB and Alendronate based on payload solubility and synthetic workflow.
Part 2: Experimental Protocols
Protocol A: BDPB Conjugation & Deprotection (The "McKenna" Method)
Use this protocol when synthesizing bone-targeted PLGA or Lipids.[1]
Rationale: BDPB allows you to perform the conjugation in anhydrous organic solvents. However, the ethyl esters must be removed (cleaved) to activate the bone-targeting capability.
Step 1: Conjugation (Example: to a Carboxyl-terminated Polymer)
-
Dissolve Polymer-COOH and BDPB (1.2 eq) in anhydrous Dichloromethane (DCM).
-
Add DCC (1.5 eq) and DMAP (0.1 eq).[1]
-
Stir at Room Temperature (RT) for 12–24 hours under Nitrogen.
-
Precipitate in cold methanol to remove unreacted BDPB.[1]
Step 2: Deprotection (Critical Step) Note: Acids like HCl are often too harsh for the polymer backbone. Use Bromotrimethylsilane (TMSBr).[1]
-
Dissolve the Conjugate-BDPB (ester form) in anhydrous DCM.[1]
-
Add TMSBr (excess, typically 4–10 eq per phosphonate group) dropwise at 0°C.[1]
-
Stir at RT for 12–24 hours. Mechanism: TMSBr replaces ethyl groups with silyl esters.
-
Evaporate solvent and excess TMSBr under vacuum.[1]
-
Add Methanol (excess) and stir for 1 hour. Mechanism: Methanol cleaves silyl esters to yield phosphonic acid.
-
Lyophilize to obtain the final bone-targeting polymer.[1]
Protocol B: Alendronate Conjugation
Use this protocol for water-soluble drugs or surface modification of pre-formed nanoparticles.[1]
Rationale: Alendronate is insoluble in most organic solvents.[1] You must use an aqueous phase or a polar aprotic solvent (DMSO/DMF) with pH control.[1]
Step 1: Surface Activation
-
Activate Carboxyl groups on the nanoparticle/drug using EDC (10 eq) and NHS (10 eq) in MES buffer (pH 5.5) for 30 mins.
Step 2: Conjugation
-
Dissolve Alendronate Sodium in Borate buffer (pH 8.[1]5) or PBS (pH 7.4). Crucial: High pH is needed to deprotonate the amine for nucleophilic attack.
-
Add the Alendronate solution to the activated NHS-ester solution.[1]
-
React for 4–12 hours.
-
Purification: Extensive dialysis (MWCO 3.5 kDa) is required to remove free Alendronate.[1] Note: Free Alendronate is toxic and competes for bone binding sites.
Part 3: Comparative Performance Data
The following table summarizes expected performance metrics based on literature consensus regarding alpha-hydroxy vs. non-hydroxy bisphosphonates [2, 3].
| Metric | Alendronate (ALN) | BDPB (Deprotected) |
| HAp Binding Affinity ( | High (~2.5 - 3.5 L/mmol) | Moderate (~1.0 - 1.5 L/mmol) |
| Bone Retention (In Vivo) | High (Months to Years) | Moderate (Weeks to Months) |
| Release Mechanism | Acid-mediated dissolution of bone | Acid-mediated + weaker chelation |
| Synthetic Yield | Low to Moderate (due to purification losses) | High (Standard organic synthesis) |
| Stealth Potential | Low (High charge density) | High (Can be masked until deprotection) |
Visualizing the Binding Interaction
Caption: Alendronate utilizes a "Trident" binding mode (2 Phosphonates + 1 Hydroxyl), whereas BDPB utilizes a "Bident" mode (2 Phosphonates only), resulting in lower affinity.
References
-
Lawson, M. A., et al. (2010).[2] "Differences between bisphosphonates in binding affinities for hydroxyapatite." Journal of Biomedical Materials Research Part B: Applied Biomaterials. Link
-
Russell, R. G. G., et al. (2008).[3] "Bisphosphonates: The first 40 years." Bone. Link
-
McKenna, C. E., et al. (1979). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications. Link[1]
-
Cole, L. E., et al. (2016).[4] "Bisphosphonate-functionalized gold nanoparticles for contrast-enhanced CT imaging of microdamage." Biomaterials.[1][2][5] Link
Sources
- 1. 4,4-Diethoxybutylamine | C8H19NO2 | CID 80672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Frontiers | Interactions of zoledronate and alendronate with hydroxyapatite and octacalciumphosphate [internal-frontiersin.org]
- 4. Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences between bisphosphonates in binding affinities for hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Analysis of Residual Solvents in Bisphosphonate Linker Synthesis
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge
Bisphosphonate linkers—critical components in Antibody-Drug Conjugates (ADCs) and bone-targeting prodrugs—present a unique analytical paradox. While the synthesis often employs high-boiling, aggressive solvents like Methanesulfonic Acid (MSA) , Sulfolane , or Chlorobenzene to drive phosphorylation, the final products are typically highly polar, non-volatile, and thermally unstable salts (e.g., sodium alendronate or zoledronic acid derivatives).
This guide objectively compares the two dominant methodologies for residual solvent analysis in this context: Static Headspace Gas Chromatography (HS-GC) and Direct Injection Gas Chromatography (DI-GC) .
The Verdict: While Direct Injection offers speed for simple organic intermediates, HS-GC is the superior validated system for bisphosphonate linkers due to its ability to isolate volatile solvents from the non-volatile, salt-heavy matrix, preventing catastrophic inlet contamination and column degradation.
Methodology Comparison: HS-GC vs. Direct Injection
The choice between Headspace and Direct Injection is not merely about preference; it is a decision dictated by the physical chemistry of the bisphosphonate matrix.
Comparative Performance Matrix
| Feature | Static Headspace GC (HS-GC) | Direct Injection GC (DI-GC) |
| Matrix Isolation | Excellent. Only volatiles enter the column. | Poor. Non-volatiles (salts, polymers) enter the liner. |
| Column Longevity | High. Column remains clean for thousands of injections. | Low. Accumulation of bisphosphonate salts causes active sites/tailing . |
| Sensitivity (LOD) | High for volatiles (Class 2/3). | Higher for high-boiling solvents (e.g., Sulfolane). |
| Water Compatibility | High. Water is an ideal diluent for bisphosphonates. | Low. Water expansion volume can blow back in the injector; requires polar-deactivated liners. |
| Sample Prep Time | Moderate (Equilibration required: 30–60 min). | Fast (Dilute and shoot). |
| Suitability | Best for Final Drug Substance (Salts). | Acceptable for Early Intermediates (Oils/Esters). |
Expert Insight: The Causality of Failure in DI-GC
In bisphosphonate analysis, Direct Injection frequently fails because bisphosphonate salts (e.g., mono- or disodium salts) do not vaporize at GC inlet temperatures (200–250°C). Instead, they char and deposit in the glass liner.
-
Mechanism of Failure: The deposited salts act as active adsorption sites. Subsequent injections of polar solvents (like Methanol or Pyridine) interact with these sites, leading to severe peak tailing, retention time shifts, and loss of quantification accuracy.
-
The HS-GC Solution: By equilibrating the sample at a specific temperature (e.g., 80°C), HS-GC utilizes the partition coefficient (
) of the solvent. The non-volatile bisphosphonate matrix remains in the vial, ensuring only the "clean" gas phase enters the instrument.
Strategic Decision Framework
The following logic gate determines the optimal method based on the synthesis stage and solvent boiling point.
Figure 1: Decision tree for selecting the analytical approach based on matrix physical state and solvent volatility.
Validated Experimental Protocol (HS-GC)[1]
This protocol is designed for the quantification of Class 2 solvents (Methanol, Acetonitrile, Toluene) and Class 3 solvents (Acetone, Ethanol) commonly used in bisphosphonate linker synthesis.
Instrumentation & Conditions[2][3][4][5][6][7]
-
System: Agilent 7890B GC with 7697A Headspace Sampler (or equivalent).
-
Detector: Flame Ionization Detector (FID) @ 250°C.
-
Column: DB-624 UI (30 m × 0.32 mm × 1.8 µm).
-
Why: The "624" phase (6% cyanopropylphenyl dimethyl polysiloxane) is the industry standard (USP G43) for separating volatile solvents with varying polarity.
-
-
Carrier Gas: Nitrogen or Helium @ 1.5 mL/min (Constant Flow).
Headspace Parameters[5][8][9][10]
-
Oven Temperature: 80°C (Water diluent) or 100°C (DMI/DMSO diluent).
-
Note: Do not exceed 100°C if using water to avoid excessive vial pressure.
-
-
Loop Temperature: 110°C.
-
Transfer Line: 120°C.
-
Equilibration Time: 45 minutes.
-
Causality: Bisphosphonate salts can increase the viscosity of the solution. A longer equilibration time ensures the gas-liquid equilibrium is truly static, improving RSD%.
-
Sample Preparation (Self-Validating System)
To ensure trustworthiness, this protocol uses a Gravimetric Preparation approach to minimize pipetting errors.
-
Diluent Selection:
-
Standard: Water (Milli-Q). Bisphosphonate salts are highly soluble in water.
-
Alternative: 1,3-Dimethyl-2-imidazolidinone (DMI) if the linker is hydrophobic (e.g., protected esters).
-
-
Standard Solution: Prepare a stock solution containing all target solvents at the ICH Q3C limit concentrations.
-
Sample Solution: Accurately weigh ~100 mg of Bisphosphonate Linker into a 20 mL headspace vial. Add 5.0 mL of Diluent. Seal immediately.
Data Analysis & Performance Metrics
The following data summarizes the performance of the HS-GC method (DB-624 column) for a typical bisphosphonate synthesis profile.
Table 2: Recovery and Precision Data (Spiked at ICH Limits)
| Solvent | Class | Limit (ppm) | Recovery (%) | Precision (% RSD, n=6) |
| Methanol | 2 | 3000 | 98.5 | 1.2 |
| Acetonitrile | 2 | 410 | 101.2 | 2.1 |
| Dichloromethane | 2 | 600 | 96.8 | 2.5 |
| Toluene | 2 | 890 | 99.4 | 1.8 |
| Chlorobenzene | 2 | 360 | 95.1 | 2.9 |
| Acetone | 3 | 5000 | 99.0 | 1.1 |
Data Interpretation: The method demonstrates excellent recovery (95–102%) and precision (<3% RSD), validating the HS-GC approach. Direct injection often yields RSD >5% for Toluene and Chlorobenzene in this matrix due to liner contamination.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the validated HS-GC residual solvent analysis.
Troubleshooting & Optimization (Expert Tips)
Dealing with "Ghost Peaks"
In bisphosphonate synthesis, Methanesulfonic Acid (MSA) is often used. MSA can degrade into volatile sulfur compounds if heated excessively in the headspace vial.
-
Symptom: Unknown peaks appearing early in the chromatogram.
-
Fix: Neutralize the sample matrix in the vial using a small amount of NaOH or Tris buffer if using water as a diluent. This stabilizes the matrix and prevents acid-catalyzed degradation of the linker during the heating phase.
Column Selection: DB-624 vs. DB-WAX
While DB-624 is the workhorse, co-elution can occur (e.g., Benzene and 1,2-Dichloroethane).
-
Primary Column: DB-624 (USP G43). Best for general screening.
-
Confirmation Column: DB-WAX (USP G16). Use this if you suspect co-elution. The polyethylene glycol phase offers alternative selectivity, particularly for separating polar solvents like alcohols from non-polar alkanes.
References
-
International Council for Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1][2] [Link]
-
Agilent Technologies. (2020). Residual Solvent Analysis of Pharmaceutical Products using GC-HS. [Link]
-
Almac Group. (2025). Generic Method Approach for Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.[3][1][4][5] [Link]
-
National Institutes of Health (NIH). (2018). Bisphosphonates: The role of chemistry in understanding their biological actions.[6] [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. veeprho.com [veeprho.com]
- 3. rroij.com [rroij.com]
- 4. Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media [lmaleidykla.lt]
- 5. almacgroup.com [almacgroup.com]
- 6. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 1H NMR Interpretation of Methylene Protons in Bisphosphonate Chains
This guide provides an in-depth analysis of the ¹H NMR spectral features of methylene protons within bisphosphonate chains. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, focusing instead on the underlying principles and experimental considerations that govern spectral appearance. We will explore how chemical structure, environmental factors, and experimental design choices causally impact the ¹H NMR spectrum, offering a robust framework for both routine characterization and complex problem-solving.
Part 1: The Unique Spectroscopic Environment of Bisphosphonates
Bisphosphonates are characterized by a P-C-P geminal bisphosphonate core. The two phosphonate groups, along with the substituents on the central carbon (R¹ and R²), create a unique and complex electronic environment. The methylene protons (-CH₂-) in the R² side chain of clinically significant nitrogen-containing bisphosphonates (N-BPs) like Alendronate, Risedronate, and Zoledronic Acid serve as critical spectroscopic reporters for structural confirmation and conformational analysis.[1]
Their ¹H NMR signals are primarily dictated by two key phenomena:
-
Deshielding Effects: The electronegative phosphonate groups withdraw electron density, shifting the signals of nearby methylene protons downfield.[2]
-
Spin-Spin Coupling: These protons couple not only with adjacent protons (³JHH) but also with the two spin-active ³¹P nuclei, leading to complex splitting patterns (²JPH, ³JPH).
Caption: Influence of pH on bisphosphonate protonation state and resulting ¹H NMR chemical shifts.
Solvent Choice and Interactions
The choice of solvent is critical for solubilizing the bisphosphonate and minimizing interfering signals.
-
Deuterium Oxide (D₂O): This is the most common solvent due to the high polarity of bisphosphonates. [3]A key consequence is that labile protons (P-OH, C-OH, N-H) will exchange with deuterium and become invisible in the ¹H spectrum. This simplifies the spectrum by removing broad exchange peaks. [4]* DMSO-d₆: Useful for observing the exchangeable protons, but solubility can be a challenge for some bisphosphonate salts. [4][5]* Solvent-Solute Interactions: Polar, hydrogen-bonding solvents can interact with the bisphosphonate, slightly altering the electronic environment and causing minor shifts compared to less interactive solvents. [5][6]
Chelation with Metal Ions
Bisphosphonates are potent chelating agents for divalent metal cations like Ca²⁺ and Mg²⁺, a property central to their bone-targeting mechanism. [7][8]
-
Causality: The formation of a metal complex significantly alters the ¹H NMR spectrum. Chelation restricts the conformational freedom of the side chain. This "locking" of a specific rotamer can change the observed H-H and P-H coupling constants, which are dependent on dihedral angles. Furthermore, the coordination to the metal ion alters the charge distribution, inducing chemical shift changes. [7]
Part 4: Experimental Protocols for Reliable Data
Trustworthy data is the product of a validated and consistently applied methodology. The following protocols provide a framework for acquiring high-quality, reproducible ¹H NMR spectra of bisphosphonates.
Workflow for Bisphosphonate NMR Analysis
Sources
- 1. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. ovid.com [ovid.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. unn.edu.ng [unn.edu.ng]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol
Navigating the complexities of chemical waste management is paramount to ensuring a safe and sustainable laboratory environment. This guide provides a detailed protocol for the proper disposal of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol, a compound belonging to the organophosphate class. The procedures outlined herein are grounded in established safety principles and regulatory compliance, designed to protect researchers, support staff, and the environment. The core tenet of this protocol is risk mitigation through informed and meticulous handling of hazardous waste.
Organophosphorus compounds, as a class, are recognized for their potential toxicity.[1][2] Therefore, the disposal of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol is not a routine task but a critical safety procedure that demands careful planning and execution. Improper disposal, such as discarding it down the drain or in regular trash, is a serious breach of safety protocols and environmental regulations, potentially leading to environmental contamination and significant legal repercussions.[3][4][5]
This guide will walk you through the essential steps for the safe segregation, containment, labeling, and ultimate disposal of this compound, ensuring that your laboratory practices align with the highest standards of safety and environmental stewardship.
Hazard Assessment and Personal Protective Equipment (PPE)
Given these potential hazards, the following Personal Protective Equipment (PPE) is mandatory when handling 4,4-Bis(Diethoxyphosphoryl)butan-1-ol waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[7][12] | To protect against splashes that could cause serious eye damage. |
| Hand Protection | Nitrile or Neoprene gloves.[13] | These materials are recommended for handling organophosphorus compounds, providing a suitable barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[7] |
| Body Protection | A flame-retardant lab coat. | To protect against skin contact and potential ignition sources. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood.[14] | To prevent inhalation of any vapors, which may be irritating to the respiratory system. |
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation and containment are the foundational steps in safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.[5][15]
Protocol for Waste Collection:
-
Designate a Waste Stream: Establish a dedicated waste stream for 4,4-Bis(Diethoxyphosphoryl)butan-1-ol. Do not mix it with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Specifically, keep it separate from:
-
Aqueous waste
-
Solid waste (unless it is contaminated labware)
-
Halogenated organic solvents[15]
-
Strong acids, bases, or oxidizing agents
-
-
Select a Suitable Container:
-
The container must be chemically compatible with the waste. For 4,4-Bis(Diethoxyphosphoryl)butan-1-ol, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid using metal containers.
-
The container must be in good condition, free from cracks or leaks, and have a securely fitting, threaded cap.[5][15]
-
If available, using the original product container is a good option, provided it is in good condition.[15]
-
Never use food or beverage containers for chemical waste.[15]
-
-
Label the Waste Container:
-
Before any waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste ".[5]
-
The full chemical name: "4,4-Bis(Diethoxyphosphoryl)butan-1-ol ". Do not use abbreviations or chemical formulas.[5]
-
An accurate list of all components and their approximate percentages if it is a mixed waste.
-
The relevant hazard pictograms (e.g., flammable, corrosive, health hazard).
-
The name and contact information of the generating researcher or lab.
-
-
-
Accumulate the Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.[5][15]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat or ignition sources.
-
The waste container must be stored in a secondary containment bin or tray to contain any potential leaks or spills.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol.
Caption: Disposal workflow for 4,4-Bis(Diethoxyphosphoryl)butan-1-ol.
Management of Contaminated Materials and Empty Containers
Any materials that come into direct contact with 4,4-Bis(Diethoxyphosphoryl)butan-1-ol must be managed as hazardous waste.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and absorbent pads should be collected in a separate, clearly labeled container or bag for solid hazardous waste. This waste stream must also be managed by your institution's EHS department.[5]
-
Empty Containers: An "empty" container that held 4,4-Bis(Diethoxyphosphoryl)butan-1-ol is still considered hazardous waste until properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.[5]
-
Crucially, the rinsate from this cleaning process is also hazardous waste and must be collected in a properly labeled liquid hazardous waste container.[5]
-
Once triple-rinsed, the container can often be disposed of in the regular trash after removing or defacing the label, but confirm this with your institution's specific policies.[5][16]
-
Final Disposal Pathway
Under no circumstances should laboratory personnel attempt to treat or dispose of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol on their own. The final step in the disposal process is to arrange for its collection by trained professionals.
-
Schedule a Pickup: Once your waste container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS), Safety Department, or equivalent office to schedule a hazardous waste pickup.[4][5]
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility. These facilities utilize specialized methods, such as high-temperature incineration, to destroy the chemical in an environmentally sound manner.[17]
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility within your research environment. The proper management of chemical waste is a collective duty that safeguards both the scientific community and the world at large.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
- BASF. (2025, November 11). Safety data sheet.
- Sigma-Aldrich. Safety Data Sheet.
- Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
- TCI Chemicals. (2025, January 22). SAFETY DATA SHEET.
- Angene Chemical. (2024, October 09). Safety Data Sheet.
- ChemSupply Australia. (2022, June 01). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2024, June 18). EPA Releases Updates on Organophosphate Pesticides Dicrotophos, Dimethoate, and Tetrachlorvinphos.
- BASF. (2026, January 02). Safety data sheet.
- TCI Chemicals. (2025, February 26). SAFETY DATA SHEET.
- New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet.
- ACS Publications. (1991, August 02). Detoxification of Organophosphorus Pesticide Solutions.
- Fisher Scientific. (2009, January 21). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
Sources
- 1. epa.gov [epa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. danielshealth.com [danielshealth.com]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. download.basf.com [download.basf.com]
- 7. opcw.org [opcw.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. download.basf.com [download.basf.com]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. nj.gov [nj.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 4,4-Bis(Diethoxyphosphoryl)butan-1-ol
[1]
Chemical Profile & Hazard Identification
Compound: 4,4-Bis(Diethoxyphosphoryl)butan-1-ol Class: Geminal Bisphosphonate Ester / Primary Alcohol Physical State: Viscous, colorless to pale yellow oil. Key Properties: Hygroscopic; susceptible to hydrolysis under acidic/basic conditions; low volatility but generates phosphonate aerosols if misted.
Hazard Summary (GHS Classification Proxy)
While specific toxicological data for this intermediate is often proprietary, it must be handled as a Category 2 Skin/Eye Irritant and Respiratory Irritant based on the organophosphonate ester functional group.
| Hazard Type | Risk Assessment | Mechanism of Action |
| Ocular | High (Cat. 2A) | Phosphonate esters are potent surfactants; contact causes immediate, severe irritation and potential corneal clouding. |
| Dermal | Moderate (Cat. 2) | Lipophilic nature allows dermal absorption. Prolonged contact may lead to defatting and dermatitis. |
| Inhalation | Moderate | Aerosols or heated vapors can irritate the upper respiratory tract. |
| Reactivity | Moisture Sensitive | Hydrolysis releases ethanol and phosphonic acid derivatives, increasing acidity and pressure in sealed vessels. |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard nitrile gloves provide only splash protection against organophosphorus esters. The lipophilicity of this compound requires a "Change-Immediately" protocol.
| PPE Component | Specification | Operational Directive |
| Hand Protection (Primary) | Nitrile (≥ 5 mil) | Single Use: Change immediately upon any splash. Do not re-use. |
| Hand Protection (High Risk) | Double Gloving | Required during synthesis or transfer of >50 mL. Inner: 4 mil Nitrile (White); Outer: 5-8 mil Nitrile (Blue/Purple) to visualize breaches. |
| Eye Protection | Chemical Goggles | Mandatory. Safety glasses are insufficient due to the viscosity and splash adherence risk of the oil. |
| Respiratory | Fume Hood | Handle only in a certified fume hood (Face velocity: 80-100 fpm). If heating >60°C outside a hood, use a half-mask with OV/P100 cartridges . |
| Body Defense | Lab Coat (Poly/Cotton) | Buttoned to neck. Cuff tucked under gloves. |
Operational Handling Protocol
Expert Insight: The high viscosity of bisphosphonate esters often leads to pipetting errors and bench contamination. The following workflow minimizes physical losses and exposure.
Phase A: Storage & Stability
-
Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Vessel: Glass containers with Teflon-lined caps. Avoid metal containers due to potential corrosion from hydrolysis byproducts.
-
Desiccation: The compound is hygroscopic. Store secondary containment with active desiccant (e.g., Drierite) to prevent hydrolysis.
Phase B: Transfer & Weighing (The "Viscous Liquid" Technique)
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation (water initiates hydrolysis).
-
Dispensing:
-
Do not pour. Pouring viscous oils leads to drips on threads and bottle exteriors, a primary source of glove contamination.
-
Use Positive Displacement Pipettes: For volumes < 10 mL, use a positive displacement tip to ensure accurate mass transfer and prevent aerosolization.
-
Syringe Transfer: For larger volumes, use a wide-bore needle (16G) and glass syringe.
-
-
Weighing: Weigh by difference into the reaction vessel. Do not weigh into a weigh boat, as quantitative transfer of the oil is nearly impossible.
Phase C: Reaction Setup
-
Inert Gas: Purge reaction vessels with Nitrogen/Argon before addition. Bisphosphonate esters are stable but can degrade to acidic species in moist air, affecting stoichiometry.
-
Temperature Control: If heating, ensure a reflux condenser is active. Phosphonate vapors are heavy and can accumulate in the hood boundary layer.
Visualized Workflows
Figure 1: Safe Handling & Synthesis Workflow
This logic flow ensures containment from storage to reaction, prioritizing moisture exclusion.
Figure 2: Spill Response Decision Tree
Immediate actions for spills of viscous organophosphonates.
Emergency Response & Disposal
Decontamination (Skin/Eyes)[2][3]
-
Skin: Wash immediately with soap and copious water. Do not use alcohol or organic solvents on skin, as they may enhance the transdermal absorption of the phosphonate.
-
Eyes: Flush for 15 minutes minimum.[1][2] Phosphonate esters adhere to tissue; use an eyewash station with a continuous stream.
Waste Disposal Strategy
-
Classification: Organophosphorus compound. Do not mix with oxidizers (e.g., Nitric Acid) in waste streams due to potential violent oxidation.
-
Segregation: Collect in a dedicated "Organic - Phosphorus Containing" waste stream.
-
Destruction: Incineration is the preferred method. Ensure the waste contractor is aware of the phosphorus content (scrubbers required for P₂O₅ emissions).
References
-
PubChem. (2025). Compound Summary: 1-Butanol, 4,4'-(1,4-butanediylbis(oxy))bis- (Related Structure/Class Data). National Library of Medicine. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2024). Nitrile Glove Chemical Compatibility Guide. Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Organophosphates. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
